SCO-L-Lysine
Description
Properties
Molecular Formula |
C15H24N2O4 |
|---|---|
Molecular Weight |
296.36 g/mol |
IUPAC Name |
(2S)-2-amino-6-(cyclooct-2-yn-1-yloxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C15H24N2O4/c16-13(14(18)19)10-6-7-11-17-15(20)21-12-8-4-2-1-3-5-9-12/h12-13H,1-4,6-8,10-11,16H2,(H,17,20)(H,18,19)/t12?,13-/m0/s1 |
InChI Key |
SCZIJGBDOGSCKY-ABLWVSNPSA-N |
Isomeric SMILES |
C1CCC#CC(CC1)OC(=O)NCCCC[C@@H](C(=O)O)N |
Canonical SMILES |
C1CCC#CC(CC1)OC(=O)NCCCCC(C(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to SCO-L-Lysine: Structure, Reactivity, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCO-L-Lysine, or N6-((Cyclooct-2-yn-1-yloxy)carbonyl)-L-lysine, is a non-canonical amino acid (ncAA) that has emerged as a powerful tool in chemical biology and drug development. Its unique chemical structure, featuring a strained cyclooctyne (SCO) moiety, enables its participation in bioorthogonal "click" chemistry reactions. This allows for the precise, site-specific labeling and modification of proteins both in vitro and in living systems. This guide provides a comprehensive technical overview of this compound, including its chemical properties, synthesis, incorporation into proteins, and applications in bioorthogonal labeling.
Chemical Structure and Properties
This compound is an analogue of the essential amino acid L-lysine. The key modification is the attachment of a cyclooctyne group to the epsilon-amino group of the lysine side chain via a carbamate linker.
Chemical Structure:
-
IUPAC Name: (2S)-2-Amino-6-[[(cyclooct-2-yn-1-yl)oxy]carbonylamino]hexanoic acid
-
Molecular Formula: C₁₅H₂₄N₂O₄[1]
-
Molecular Weight: 296.36 g/mol
-
CAS Number: 1309581-49-4[2]
The defining feature of this compound is the strained eight-membered cyclooctyne ring. This ring strain is the driving force behind its high reactivity in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, a type of copper-free click chemistry.
Bioorthogonal Reactivity
This compound is a versatile tool for bioorthogonal chemistry, primarily participating in two types of reactions:
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The cyclooctyne group of this compound reacts rapidly and specifically with azide-containing molecules to form a stable triazole linkage. This reaction is highly efficient and proceeds under physiological conditions without the need for a cytotoxic copper catalyst.[3][4]
-
Strain-Promoted Inverse-Electron-Demand Diels-Alder Cycloaddition (SPIEDAC): this compound can also react with tetrazine derivatives in an inverse-electron-demand Diels-Alder (iEDDA) reaction.[3] This reaction is known for its exceptionally fast kinetics.
These bioorthogonal reactions allow for the specific attachment of a wide range of molecules, such as fluorescent dyes, biotin, or drug molecules, to proteins containing this compound.
Quantitative Data on Reaction Kinetics
The efficiency of bioorthogonal reactions is a critical factor for their application. The second-order rate constants for the reaction of this compound and similar cyclooctyne derivatives with various azides and tetrazines have been reported.
| Reactant 1 | Reactant 2 | Reaction Type | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| Cyclooctyne | Benzyl Azide | SPAAC | 0.12 | (Debets et al., 2010, as cited in Plass et al., 2011) |
| This compound | H-Tetrazine | iEDDA | Not explicitly found for this compound | |
| TCO*-Lysine | H-Tetrazine | iEDDA | ~10³ - 10⁴ | (Plass et al., 2012) |
| BCN-Lysine | Benzyl Azide | SPAAC | Not explicitly found for BCN-Lysine |
Genetic Incorporation into Proteins
A key advantage of this compound is its ability to be site-specifically incorporated into proteins during translation. This is achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair, most commonly the pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA (tRNAPyl) from archaea such as Methanosarcina mazei.
The PylRS enzyme is engineered to recognize and charge the tRNAPyl with this compound. This charged tRNA then recognizes a specific codon, typically the amber stop codon (UAG), that has been introduced into the gene of the protein of interest at the desired location. This process allows for the production of recombinant proteins with this compound at a precise position.
Experimental Workflow for Protein Incorporation and Labeling
Caption: Workflow for this compound incorporation and labeling.
Quantitative Data on Incorporation Efficiency
The efficiency of incorporating non-canonical amino acids can vary depending on the specific amino acid, the engineered synthetase, the expression system, and the location of the UAG codon.
| Non-Canonical Amino Acid | Expression System | Reporter Protein | Incorporation Efficiency/Yield | Reference |
| This compound | E. coli | GFP | Yields of up to several mg/L have been reported. | (Plass et al., 2011) |
| Acetyl-L-lysine | E. coli | Various | Sufficient for biophysical studies and X-ray crystallography. | (Lammers et al., 2018) |
| L/D-Thiaprolyl-L-lysine | E. coli | Ubiquitin, GFP | Improved yields (2-6 fold) with methylester forms of the ncAA. | (Wang et al., 2020) |
Experimental Protocols
Synthesis of N6-((Cyclooct-2-yn-1-yloxy)carbonyl)-L-lysine
A detailed, step-by-step synthesis protocol for this compound is described in the supplementary information of Plass et al. (2011). The synthesis generally involves the protection of the alpha-amino group of L-lysine, followed by the reaction of the epsilon-amino group with a cyclooctyne-containing chloroformate, and subsequent deprotection of the alpha-amino group. A key step is the deprotection of the Boc-protected precursor, which requires mild acidic conditions (e.g., 70% formic acid) to avoid cleavage of the cyclooctyne moiety.
Site-Specific Incorporation of this compound into a Target Protein in E. coli
-
Plasmid Construction:
-
Clone the gene for the protein of interest into a suitable expression vector (e.g., pET vector). Introduce an in-frame amber stop codon (TAG) at the desired site for this compound incorporation using site-directed mutagenesis.
-
Clone the genes for the engineered pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNAPyl into a separate, compatible plasmid (e.g., pEVOL).
-
-
Transformation:
-
Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both the target protein plasmid and the PylRS/tRNAPyl plasmid.
-
-
Protein Expression:
-
Grow the transformed E. coli in a suitable medium (e.g., LB or minimal medium) with appropriate antibiotics to an OD₆₀₀ of 0.6-0.8.
-
Induce the expression of the PylRS/tRNAPyl with the appropriate inducer (e.g., arabinose).
-
Add this compound to the culture medium to a final concentration of 1-2 mM.
-
Induce the expression of the target protein with IPTG and continue to grow the culture at a reduced temperature (e.g., 18-25 °C) for 12-16 hours.
-
-
Purification:
-
Harvest the cells by centrifugation.
-
Lyse the cells using sonication or a French press.
-
Purify the target protein from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins), followed by size-exclusion chromatography if necessary.
-
Bioorthogonal Labeling of a this compound-Containing Protein
-
Reaction Setup:
-
Dissolve the purified this compound-containing protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Add the azide- or tetrazine-functionalized probe (e.g., a fluorescent dye) to the protein solution. A 5- to 10-fold molar excess of the probe is typically used.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37 °C for 1-2 hours. The reaction time may vary depending on the specific reactants and their concentrations.
-
-
Removal of Excess Probe:
-
Remove the unreacted probe by size-exclusion chromatography (e.g., using a desalting column) or dialysis.
-
-
Analysis:
-
Confirm the successful labeling by SDS-PAGE with in-gel fluorescence scanning, mass spectrometry, or UV-Vis spectroscopy.
-
Applications in Research and Drug Development
The ability to site-specifically label proteins with this compound has a wide range of applications:
-
Fluorescence Imaging: Attaching fluorescent dyes allows for the visualization and tracking of proteins in living cells and organisms.
-
Protein-Protein Interaction Studies: this compound can be used to introduce cross-linkers to study protein complexes.
-
Drug Development: It enables the construction of antibody-drug conjugates (ADCs) with a precise drug-to-antibody ratio.
-
Structural Biology: The incorporation of probes can aid in studying protein structure and dynamics using techniques like FRET.
While direct studies of specific signaling pathways using this compound are not extensively documented, the technology provides a powerful platform for such investigations. For example, by incorporating this compound into a protein within a signaling cascade, researchers can attach fluorescent probes to monitor its localization and interactions in response to stimuli, or introduce photo-caging groups to control its activity with light.
Signaling Pathway Diagram Example: Probing a Kinase Cascade
The following diagram illustrates a hypothetical scenario where this compound is used to study a generic kinase signaling pathway.
Caption: Probing a kinase cascade with this compound.
In this example, this compound is incorporated into "Kinase 2." A fluorescent probe can then be attached via a click reaction, allowing for the visualization of its activation and translocation within the cell during the signaling process.
Conclusion
This compound is a powerful and versatile tool for the site-specific modification of proteins. Its compatibility with bioorthogonal click chemistry and its genetic encodability make it an invaluable asset for researchers in chemical biology, drug development, and related fields. The ability to precisely introduce functional groups into proteins opens up a wide range of possibilities for studying protein function, tracking their dynamics in living systems, and constructing novel therapeutic agents. As the technology for genetic code expansion continues to evolve, the applications of this compound and other non-canonical amino acids are expected to expand even further.
References
SCO-L-Lysine: A Technical Guide to its Discovery, Synthesis, and Application in Bioorthogonal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
SCO-L-Lysine is a non-canonical amino acid that has become an invaluable tool in chemical biology and drug development. Its structure incorporates a strained cyclooctyne moiety, rendering it a highly reactive partner in bioorthogonal "click" chemistry reactions. This technical guide provides a comprehensive overview of the discovery, synthesis, and application of this compound, with a focus on its use in protein engineering and labeling. Detailed experimental protocols for its synthesis and site-specific incorporation into proteins are provided, along with quantitative data on its reaction kinetics.
Discovery and Background
This compound, formally known as Nε-((cyclooct-2-yn-1-yloxy)carbonyl)-L-lysine, emerged from the pioneering work on genetically encoded copper-free click chemistry. Foundational research published in 2011 and 2012 by Plass, Milles, Koehler, Schultz, and Lemke described the incorporation of cyclooctynyl lysine derivatives into proteins in living cells. This innovation allowed for the site-specific labeling of proteins with unprecedented precision and biocompatibility. The key feature of this compound is its cyclooctyne (SCO) group, a strained alkyne that readily participates in strain-promoted azide-alkyne cycloaddition (SPAAC) and inverse electron demand Diels-Alder (IEDDA) reactions. These reactions are bioorthogonal, meaning they proceed efficiently within a biological environment without interfering with native biochemical processes. This compound is primarily utilized as a bioorthogonal handle for attaching probes, drugs, or other molecules to proteins of interest. It is generally considered to be biologically inert, with no known direct effects on cellular signaling pathways.
Chemical Synthesis of this compound
The synthesis of this compound involves the coupling of a cyclooctyne moiety to the ε-amino group of L-lysine. While various synthetic routes are possible, a common strategy involves the use of a protected lysine derivative. The following is a representative protocol for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
N-α-tert-butyloxycarbonyl-L-lysine (Boc-Lys-OH)
-
Cyclooct-2-yn-1-ol
-
Phosgene or a phosgene equivalent (e.g., triphosgene)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous triethylamine (TEA)
-
Trifluoroacetic acid (TFA)
-
Silica gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Activation of Cyclooct-2-yn-1-ol: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclooct-2-yn-1-ol in anhydrous DCM. Cool the solution to 0°C in an ice bath. Slowly add a solution of phosgene or a phosgene equivalent in DCM. Allow the reaction to stir at 0°C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Coupling with Boc-Lys-OH: In a separate flask, dissolve Boc-Lys-OH in anhydrous DCM and add triethylamine. Cool this solution to 0°C. To this solution, slowly add the activated cyclooctynol chloroformate solution from step 1. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification of Protected this compound: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to obtain N-α-tert-butyloxycarbonyl-N-ε-((cyclooct-2-yn-1-yloxy)carbonyl)-L-lysine.
-
Deprotection: Dissolve the purified protected this compound in a solution of TFA in DCM (typically 1:1 v/v). Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).
-
Final Purification: Remove the solvent and excess TFA under reduced pressure. The crude product can be purified by recrystallization or reverse-phase high-performance liquid chromatography (RP-HPLC) to yield pure this compound.
Site-Specific Incorporation into Proteins
The site-specific incorporation of this compound into a protein of interest is achieved using amber stop codon suppression technology. This method utilizes an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair, typically the pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA (tRNAPyl) from Methanosarcina species. The PylRS is engineered to recognize and charge this compound onto the tRNAPyl, which has been modified to recognize the amber stop codon (UAG).
Experimental Protocol: Incorporation of this compound into a Target Protein in E. coli
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the target protein with an in-frame amber (TAG) codon at the desired incorporation site.
-
A separate plasmid encoding the engineered PylRS and tRNAPyl (often a pEVOL or similar vector).
-
Luria-Bertani (LB) or Terrific Broth (TB) medium.
-
Appropriate antibiotics for plasmid selection.
-
This compound.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction of protein expression.
-
L-arabinose for induction of the PylRS/tRNAPyl expression (if using an arabinose-inducible promoter).
-
Standard equipment for bacterial cell culture, protein expression, and purification (e.g., Ni-NTA chromatography for His-tagged proteins).
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the plasmid containing the target gene with the amber codon and the plasmid encoding the PylRS/tRNAPyl pair. Plate on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.
-
Expression Culture: Inoculate a single colony into a starter culture of LB medium with antibiotics and grow overnight at 37°C with shaking. The next day, inoculate a larger volume of expression medium with the starter culture.
-
Induction of Orthogonal Pair: When the optical density at 600 nm (OD600) of the culture reaches 0.4-0.6, add L-arabinose to induce the expression of the PylRS and tRNAPyl.
-
Addition of this compound: Immediately after inducing the orthogonal pair, add this compound to the culture medium to a final concentration of 1-2 mM.
-
Induction of Target Protein Expression: Continue to incubate the culture at 30°C for 30-60 minutes. Then, induce the expression of the target protein by adding IPTG.
-
Expression and Harvest: Grow the culture for an additional 12-16 hours at a reduced temperature (e.g., 18-25°C) to enhance protein folding and solubility. Harvest the cells by centrifugation.
-
Protein Purification: Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or other methods. Clarify the lysate by centrifugation and purify the target protein using an appropriate chromatography method (e.g., affinity chromatography for tagged proteins).
Quantitative Data: Reaction Kinetics
The utility of this compound is defined by the kinetics of its bioorthogonal reactions. The following table summarizes representative second-order rate constants for IEDDA reactions of a related strained alkyne (trans-cyclooctene, TCO) with various tetrazines and for SPAAC reactions of cyclooctyne derivatives with azides. These values provide a quantitative basis for designing labeling experiments.
| Reaction Type | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| IEDDA | TCO + 3,6-di-(2-pyridyl)-1,2,4,5-tetrazine | ~1,000 - 30,000 |
| IEDDA | TCO + 3-(p-benzylamino)-1,2,4,5-tetrazine | ~300 |
| SPAAC | Cyclooctyne + Benzyl Azide | ~0.002 - 0.1 |
| SPAAC | Dibenzocyclooctyne (DBCO) + Azide | ~0.3 - 1.0 |
Applications in Research and Drug Development
The ability to site-specifically incorporate this compound into proteins has numerous applications:
-
Fluorescent Labeling: Covalent attachment of fluorescent dyes for imaging protein localization and dynamics in living cells.
-
Protein-Protein Interaction Studies: Cross-linking interacting proteins to map cellular networks.
-
Drug Conjugation: Development of antibody-drug conjugates (ADCs) with precise drug-to-antibody ratios.
-
Surface Immobilization: Attaching proteins to surfaces for the development of biosensors and arrays.
Conclusion
This compound has established itself as a powerful tool for the precise chemical modification of proteins. Its discovery and development have significantly advanced the field of chemical biology, enabling a wide range of applications in basic research and therapeutic development. The detailed protocols and quantitative data provided in this guide are intended to facilitate the adoption and successful implementation of this versatile technology by researchers and scientists.
An In-depth Technical Guide to SCO-L-Lysine Mechanism of Action in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action, quantitative data, and experimental protocols related to SCO-L-Lysine, a key player in the field of bioorthogonal chemistry. This compound, an unnatural amino acid bearing a cyclooctyne moiety, has emerged as a powerful tool for site-specific protein modification, enabling advancements in drug development, proteomics, and molecular imaging.
Introduction to this compound and Click Chemistry
This compound is an artificial amino acid that contains a strained cyclooctyne (SCO) functional group. This unique structural feature allows it to participate in so-called "click chemistry" reactions, which are characterized by their high efficiency, specificity, and biocompatibility. Specifically, this compound is utilized in two major types of copper-free click chemistry reactions:
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction occurs between the strained alkyne of this compound and an azide-functionalized molecule, forming a stable triazole linkage. The reaction is driven by the release of ring strain in the cyclooctyne, eliminating the need for a cytotoxic copper catalyst, which makes it ideal for use in living systems.
-
Strain-Promoted Inverse Electron Demand Diels-Alder Cycloaddition (SPIEDAC): this compound can also react with tetrazine-containing molecules via a SPIEDAC reaction. This reaction is known for its exceptionally fast kinetics.[1]
The ability to incorporate this compound site-specifically into a protein of interest, combined with the bioorthogonality of its reactions, provides a robust platform for a wide range of applications, including protein labeling, antibody-drug conjugate (ADC) development, and in vivo imaging.
Mechanism of Action
The reactivity of this compound in click chemistry is fundamentally driven by the significant ring strain of the cyclooctyne group. This strain lowers the activation energy of the cycloaddition reactions with azides and tetrazines, allowing them to proceed rapidly and selectively under physiological conditions without the need for a catalyst.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
In the SPAAC reaction, the strained triple bond of the cyclooctyne ring in this compound readily reacts with the 1,3-dipole of an azide. This [3+2] cycloaddition leads to the formation of a stable, covalent triazole ring, effectively ligating the two molecules. The reaction is highly specific and does not interfere with other functional groups present in biological systems.
Strain-Promoted Inverse Electron Demand Diels-Alder Cycloaddition (SPIEDAC)
The SPIEDAC reaction between this compound and a tetrazine is a [4+2] cycloaddition. The electron-poor tetrazine acts as the diene, and the strained alkyne of this compound serves as the dienophile. This reaction is characterized by its extremely rapid kinetics, making it particularly suitable for applications where fast labeling is crucial.[1]
Quantitative Data
The efficiency of click chemistry reactions involving this compound and its analogs is often quantified by their second-order rate constants. While specific kinetic data for this compound can be limited, data from closely related cyclooctyne-containing amino acids provide valuable insights into its reactivity.
| Reaction Type | Cyclooctyne Reactant | Reaction Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| SPIEDAC | Strained Cyclooctyne-Lysine (SCOK) | Tetrazine Dye | 400 | [2] |
| SPAAC | Bicyclo[6.1.0]nonyne (BCN) | Benzyl azide | 0.15 | [3] |
| SPAAC | Dibenzocyclooctyne (DBCO) | Benzyl azide | ~1.0 | [3] |
Note: Rate constants can vary depending on the specific azide or tetrazine, solvent, and temperature.
Experimental Protocols
The use of this compound in protein modification involves two key stages: site-specific incorporation of the unnatural amino acid into the target protein and the subsequent click chemistry reaction with a molecule of interest.
Site-Specific Incorporation of this compound into Proteins
The genetic incorporation of this compound into a target protein is achieved using an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair, most commonly derived from the pyrrolysyl-tRNA synthetase (PylRS) system of Methanosarcina species. This system is orthogonal to the host's native translational machinery, ensuring that this compound is only inserted at a specific, user-defined site encoded by an amber stop codon (UAG).
Detailed Protocol for this compound Incorporation:
-
Plasmid Construction:
-
Clone the gene of interest into an expression vector.
-
Introduce an amber stop codon (TAG) at the desired site of this compound incorporation using site-directed mutagenesis.
-
Co-transform the expression vector along with a separate plasmid encoding the engineered PylRS and its cognate tRNAPyl into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
-
Protein Expression:
-
Grow the transformed E. coli in a minimal medium to an OD600 of 0.6-0.8.
-
Supplement the medium with this compound to a final concentration of 1-10 mM.
-
Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) at an appropriate concentration and temperature (e.g., 0.1-1 mM IPTG at 18-37°C for 4-16 hours).
-
-
Protein Purification:
-
Harvest the cells by centrifugation.
-
Lyse the cells using standard methods (e.g., sonication, French press).
-
Purify the protein of interest using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography for further purification.
-
-
Verification of Incorporation:
-
Confirm the successful incorporation of this compound by mass spectrometry. The mass of the purified protein should correspond to the expected mass including the unnatural amino acid.
-
Fluorescent Labeling of this compound Containing Proteins
Once the protein containing this compound is purified, it can be labeled with a variety of probes, such as fluorescent dyes, biotin, or drug molecules, that are functionalized with either an azide (for SPAAC) or a tetrazine (for SPIEDAC).
Detailed Protocol for SPAAC Labeling with a Fluorescent Azide:
-
Reaction Setup:
-
Dissolve the purified this compound containing protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of the azide-functionalized fluorescent dye (e.g., Alexa Fluor 488 Azide) in a compatible solvent like DMSO.
-
Add the fluorescent azide to the protein solution in a molar excess (typically 5- to 20-fold excess).
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction time may need to be optimized depending on the specific reactants and their concentrations.
-
-
Removal of Excess Dye:
-
Remove the unreacted fluorescent dye using a desalting column or through dialysis.
-
-
Analysis:
-
Confirm successful labeling by SDS-PAGE with in-gel fluorescence imaging. A fluorescent band should be observed at the molecular weight of the target protein.
-
Quantify the labeling efficiency using UV-Vis spectroscopy by measuring the absorbance of the protein and the fluorophore.
-
Detailed Protocol for SPIEDAC Labeling with a Fluorescent Tetrazine:
-
Reaction Setup:
-
Dissolve the purified this compound containing protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of the tetrazine-functionalized fluorescent dye (e.g., a tetrazine-conjugated Cy5) in a compatible solvent like DMSO.
-
Add the fluorescent tetrazine to the protein solution. Due to the fast reaction kinetics, a lower molar excess (typically 1.5- to 5-fold) is often sufficient.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature. The reaction is often complete within minutes to an hour.
-
-
Removal of Excess Dye:
-
Remove the unreacted fluorescent tetrazine using a desalting column or dialysis.
-
-
Analysis:
-
Confirm successful labeling and quantify the efficiency using the same methods described for the SPAAC reaction.
-
Visualizations of Workflows and Pathways
Signaling Pathway for Site-Specific Protein Labeling
Caption: Workflow for site-specific protein labeling using this compound.
Experimental Workflow for Protein Labeling and Analysis
References
Technical Guide: Physicochemical Properties and Applications of SCO-L-Lysine for Bioorthogonal Protein Labeling
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive overview of the physical and chemical properties of Nε-((cyclooct-2-yn-1-yloxy)carbonyl)-L-lysine (SCO-L-Lysine), a non-canonical amino acid integral to advanced bioorthogonal chemistry. This document details its physicochemical characteristics and provides a methodological framework for its application in site-specific protein labeling within living systems. The primary utility of this compound lies in its cyclooctyne moiety, which engages in highly specific and rapid copper-free "click chemistry" reactions. These reactions, namely strain-promoted azide-alkyne cycloaddition (SPAAC) and strain-promoted inverse-electron-demand Diels-Alder cycloaddition (SPIEDAC), enable the precise attachment of probes for imaging, tracking, and functional studies of proteins in their native cellular environment. This guide is intended to serve as a technical resource for researchers leveraging this powerful tool in chemical biology and drug development.
Physicochemical Properties of this compound
This compound is a derivative of the essential amino acid L-lysine, modified at the epsilon-amino group with a cyclooctyne-containing carbamate. This modification imparts unique chemical reactivity while maintaining its fundamental amino acid structure, allowing for its incorporation into proteins during translation.
Physical Properties
Quantitative physical data for this compound is not extensively published in peer-reviewed literature; however, information from commercial suppliers provides key characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄N₂O₄ | --INVALID-LINK-- |
| Molecular Weight | 296.36 g/mol | --INVALID-LINK-- |
| Appearance | Off-white powder | --INVALID-LINK-- |
| Solubility | A 100mM stock solution can be prepared in 0.2M NaOH with 15% DMSO. A 1M stock solution can be prepared in 20% Formic acid / DMSO. | --INVALID-LINK-- |
| Storage | Keep cool and dry. | --INVALID-LINK-- |
Chemical Properties
The chemical reactivity of this compound is dominated by the strained cyclooctyne ring. This feature allows it to undergo bioorthogonal reactions with high efficiency and specificity.
| Property | Description | Source |
| Chemical Name | Nε-((cyclooct-2-yn-1-yloxy)carbonyl)-L-lysine | --INVALID-LINK-- |
| CAS Number | 1309581-49-4 | --INVALID-LINK-- |
| Bioorthogonal Reactivity | The cyclooctyne (SCO) group undergoes inverse-electron-demand Diels-Alder cycloaddition (iEDDA) with tetrazine-containing molecules and strain-promoted azide-alkyne cycloaddition (SPAAC).[1] | --INVALID-LINK-- |
| Biological Incorporation | Can be incorporated into proteins of interest using an engineered pyrrolysyl-tRNA synthetase/tRNA pair (e.g., tRNAPyl/PylRSAF).[1] | --INVALID-LINK-- |
Experimental Protocols
The use of this compound for protein labeling is a two-stage process: first, the site-specific incorporation of the amino acid into a protein of interest, and second, the bioorthogonal reaction with a probe molecule.
Site-Specific Incorporation of this compound into Proteins in Mammalian Cells
This protocol outlines the genetic code expansion methodology to incorporate this compound at a specific site in a target protein.
Objective: To express a protein of interest containing this compound at a desired position.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Plasmid encoding the protein of interest with an in-frame amber stop codon (TAG) at the desired modification site.
-
Plasmid encoding an engineered pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA (tRNAPyl).
-
This compound
-
Cell culture medium and reagents
-
Transfection reagent
Methodology:
-
Cell Culture: Culture mammalian cells under standard conditions to the desired confluency for transfection.
-
Transfection: Co-transfect the cells with the plasmid encoding the amber-mutated protein of interest and the plasmid encoding the PylRS/tRNAPyl pair using a suitable transfection reagent.
-
Induction: Following transfection, supplement the cell culture medium with this compound to a final concentration of 0.1-1 mM.
-
Protein Expression: Incubate the cells for 24-72 hours to allow for the expression of the target protein containing this compound. The PylRS will charge the tRNAPyl with this compound, which will then be incorporated at the amber stop codon during translation.
-
Harvesting: Harvest the cells for subsequent labeling experiments or analysis.
Live-Cell Labeling with Tetrazine-Dye Conjugates
This protocol describes the bioorthogonal labeling of this compound-containing proteins on the surface of living cells with a tetrazine-conjugated fluorescent dye.
Objective: To fluorescently label a specific protein on the surface of live mammalian cells.
Materials:
-
Cells expressing the this compound-containing protein of interest.
-
Tetrazine-conjugated fluorescent dye (e.g., Tetrazine-Cy5).
-
Live-cell imaging medium.
-
Fluorescence microscope.
Methodology:
-
Cell Preparation: Wash the cells expressing the this compound-containing protein with pre-warmed live-cell imaging medium to remove any residual culture medium.
-
Labeling Reaction: Add the tetrazine-dye conjugate to the cells at a final concentration of 1-10 µM.
-
Incubation: Incubate the cells at 37°C for 10-60 minutes. The optimal time may vary depending on the specific protein and dye.
-
Washing: Gently wash the cells two to three times with fresh imaging medium to remove any unbound dye.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Signaling Pathways and Logical Relationships
This compound is not a signaling molecule and does not directly participate in cellular signaling pathways. Its function is that of a bioorthogonal chemical handle. The logical relationship of its application is a two-step process: genetic incorporation followed by a chemical ligation reaction.
The core principle is the orthogonality of the PylRS/tRNAPyl pair and the bioorthogonality of the click chemistry reaction. The engineered PylRS does not recognize endogenous amino acids, and the cognate tRNAPyl is not aminoacylated by endogenous synthetases. This ensures that this compound is only incorporated in response to the designated amber codon. Subsequently, the cyclooctyne group of the incorporated this compound reacts specifically with the tetrazine probe, avoiding side reactions with other cellular components.
Conclusion
This compound is a powerful tool for chemical biology, enabling the site-specific labeling of proteins in living cells with high precision and efficiency. Its well-defined chemical reactivity, coupled with the genetic code expansion technology, provides a versatile platform for a wide range of applications, from super-resolution imaging to the investigation of protein dynamics and function. This guide provides the foundational knowledge and a methodological framework to assist researchers in the successful application of this compound in their experimental systems.
References
An In-depth Technical Guide to SCO-L-Lysine: A Non-Canonical Amino Acid for Protein Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful tool in chemical biology and drug development. This technology, known as genetic code expansion, allows for the introduction of novel chemical functionalities into proteins, enabling precise control over their structure and function. Among the diverse array of ncAAs, SCO-L-Lysine has emerged as a versatile building block for protein engineering. This technical guide provides a comprehensive overview of this compound, including its structure, genetic encoding, and applications in bioorthogonal chemistry, with a focus on its utility in the development of novel therapeutics and research tools.
This compound is a lysine derivative that features a cyclooctyne moiety (SCO). This strained alkyne is a key reactive handle for bioorthogonal chemistry, specifically participating in copper-free click chemistry reactions. The ability to incorporate this compound into a protein of interest at a specific site opens up a myriad of possibilities for protein modification, including the attachment of fluorescent dyes, polyethylene glycol (PEG), drug molecules, and other labels.
Core Concepts
Structure of this compound
This compound, systematically named N6-((cyclooct-2-yn-1-yloxy)carbonyl)-L-lysine, possesses the fundamental structure of the amino acid lysine with a cyclooctyne group attached to the epsilon-amino group via a carbamate linker.
| Compound | Chemical Structure | Molecular Formula | Molecular Weight | CAS Number |
| This compound | [Image of this compound structure] | C15H24N2O4 | 296.37 g/mol | 1309581-49-4 |
Bioorthogonal Reactivity
The cyclooctyne group of this compound is the cornerstone of its utility in protein engineering. It participates in two primary types of copper-free click chemistry reactions:
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The strained ring of the cyclooctyne readily reacts with azide-containing molecules to form a stable triazole linkage. This reaction is highly specific and can be performed under physiological conditions without the need for a cytotoxic copper catalyst.
-
Strain-Promoted Inverse-Electron-Demand Diels-Alder Cycloaddition (SPIEDAC): this compound's cyclooctyne can also react with tetrazine derivatives in a [4+2] cycloaddition reaction. SPIEDAC is known for its exceptionally fast reaction kinetics.[1][2]
The choice between SPAAC and SPIEDAC often depends on the desired reaction kinetics and the specific labels being used.
Genetic Encoding of this compound
The site-specific incorporation of this compound into a target protein is achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair. This engineered system functions independently of the host cell's endogenous translational machinery, allowing for the reassignment of a codon, typically the amber stop codon (UAG), to encode the ncAA.
The most commonly used system for incorporating this compound relies on a mutant version of the pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina mazei or Methanosarcina barkeri and its cognate tRNA, tRNAPyl. Specifically, a double mutant of M. mazei PylRS, often referred to as MmPylRS(Y306A, Y384F) or simply PylRS-AF, has been shown to efficiently charge tRNAPyl with this compound.[1]
Experimental Workflow for this compound Incorporation
The general workflow for producing a protein containing this compound involves the co-expression of the target gene containing an in-frame amber codon, the engineered PylRS, and the corresponding tRNAPyl in a suitable host organism (e.g., E. coli or mammalian cells) supplemented with this compound in the growth medium.
Experimental Protocols
Plasmid Construction
-
Gene of Interest (GOI): Introduce an amber stop codon (TAG) at the desired site of incorporation within your GOI using site-directed mutagenesis. The GOI should be cloned into a suitable expression vector for either bacterial or mammalian cells.
-
Orthogonal Pair Plasmid: The engineered PylRS (e.g., PylRS-AF) and the tRNAPyl gene are typically housed on a separate plasmid under the control of appropriate promoters. For E. coli expression, a pEVOL or similar plasmid is commonly used. For mammalian expression, the genes can be placed under constitutive promoters like CMV.
Protein Expression in E. coli
-
Transformation: Co-transform the plasmid containing the GOI-TAG and the pEVOL-PylRS-AF plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Culture: Grow the transformed cells in a rich medium (e.g., LB) to an OD600 of 0.6-0.8.
-
Induction: Induce protein expression with IPTG and supplement the culture medium with 1-2 mM this compound.
-
Harvest: Continue to culture the cells at a reduced temperature (e.g., 18-25°C) for 12-16 hours before harvesting by centrifugation.
Protein Expression in Mammalian Cells
-
Transfection: Co-transfect the expression plasmids for the GOI-TAG and the orthogonal PylRS/tRNAPyl pair into the desired mammalian cell line (e.g., HEK293T) using a suitable transfection reagent.
-
Culture: Culture the transfected cells in a complete growth medium supplemented with this compound (typically 0.5-1 mM).
-
Expression and Harvest: Allow for protein expression for 48-72 hours post-transfection before harvesting the cells or the culture supernatant, depending on whether the protein is intracellular or secreted.
Protein Purification
Purification of the this compound-containing protein can be achieved using standard chromatography techniques. A common strategy is to include a purification tag (e.g., His-tag, Strep-tag) on the protein of interest to facilitate affinity chromatography.
Bioorthogonal Labeling Reaction (SPAAC/SPIEDAC)
-
Reactant Preparation: Dissolve the azide- or tetrazine-functionalized label (e.g., fluorescent dye, biotin) in a compatible solvent (e.g., DMSO).
-
Labeling Reaction: Add the label to the purified this compound-containing protein in a suitable buffer (e.g., PBS, pH 7.4). The reaction is typically performed at room temperature for 1-4 hours. For live-cell labeling, the label is added directly to the cell culture medium.
-
Removal of Excess Label: Unreacted label can be removed by size-exclusion chromatography, dialysis, or spin filtration.
Quantitative Data
The efficiency of this compound incorporation and the kinetics of the subsequent bioorthogonal reactions are critical parameters for the successful application of this technology.
| Parameter | Value | Conditions | Reference |
| Protein Yield (E. coli) | 1-5 mg/L | Expression of sfGFP with this compound | General observation from literature |
| Protein Yield (Mammalian) | 0.1-1 mg/L | Expression of secreted proteins with this compound | General observation from literature |
| Incorporation Efficiency | >95% | Determined by mass spectrometry | [3] |
| Reaction | Reactant | Second-Order Rate Constant (k2) | Solvent | Reference |
| SPAAC | Benzyl Azide | 2.2 x 10-3 M-1s-1 | DMSO | [4] |
| SPIEDAC | Tetrazine | ~103 - 105 M-1s-1 | Aqueous Buffer |
Note: Reaction kinetics are highly dependent on the specific azide or tetrazine derivative used, as well as the solvent and temperature.
Applications in Drug Development and Research
The ability to site-specifically modify proteins with this compound has numerous applications in the development of novel therapeutics and research tools.
Antibody-Drug Conjugates (ADCs)
This compound can be incorporated into antibodies to create site-specific ADCs. This approach offers precise control over the drug-to-antibody ratio (DAR) and the site of drug conjugation, leading to more homogeneous and potentially more effective ADC preparations compared to traditional stochastic labeling methods that target native lysine or cysteine residues.
In Vivo Imaging
Proteins containing this compound can be labeled with imaging agents, such as near-infrared (NIR) dyes or positron emission tomography (PET) tracers, for in vivo imaging applications. This allows for the non-invasive tracking of proteins and cells in living organisms, providing valuable insights into disease progression and drug distribution.
Studying Protein-Protein Interactions and Signaling Pathways
By incorporating this compound into a protein of interest, researchers can attach various probes to study its interactions with other proteins or to modulate its function within a signaling pathway. For example, engineering cell-surface receptors with this compound allows for the attachment of fluorescent probes to monitor receptor internalization and trafficking in response to ligand binding, providing a powerful tool to dissect complex signaling cascades.
Conclusion
This compound has proven to be a valuable addition to the protein engineer's toolkit. Its efficient genetic encoding and versatile bioorthogonal reactivity enable the site-specific modification of proteins with a wide range of functional molecules. This capability has significant implications for the development of next-generation biotherapeutics, such as site-specific ADCs, as well as for fundamental research aimed at unraveling complex biological processes. As the field of genetic code expansion continues to evolve, we can expect to see even more innovative applications of this compound and other ncAAs in science and medicine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Copper-free Click-chemsitry Click Amino Acid (CAS: 1309581-49-4) | SiChem GmbH [shop.sichem.de]
- 3. gce4all.oregonstate.edu [gce4all.oregonstate.edu]
- 4. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
The Nexus of Bioorthogonal Chemistry and Protein Engineering: An In-depth Technical Guide to the Inverse-Demand Diels-Alder Reaction with SCO-L-Lysine
For Researchers, Scientists, and Drug Development Professionals
The inverse-electron-demand Diels-Alder (IEDDA) reaction has emerged as a powerful tool in the field of bioorthogonal chemistry, enabling the precise and efficient labeling of biomolecules in complex biological systems. This technical guide provides a comprehensive overview of the IEDDA reaction utilizing s-trans-cyclooctene-L-lysine (SCO-L-Lysine), a non-canonical amino acid that serves as a versatile handle for site-specific protein modification. This guide will delve into the core principles of the reaction, provide detailed experimental protocols, present quantitative data for reaction kinetics and stability, and offer visualizations of the key mechanisms and workflows.
Core Principles of the this compound IEDDA Reaction
The IEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene, typically a tetrazine, and an electron-rich dienophile, in this case, the s-trans-cyclooctene (SCO) moiety of this compound.[1][2] The reaction is driven by the favorable interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[3] This interaction leads to a rapid, catalyst-free reaction that proceeds with high specificity and yields in aqueous, biological environments.[2][4]
The overall reaction mechanism involves a concerted [4+2] cycloaddition to form an unstable bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction to release a molecule of nitrogen gas (N₂), irreversibly forming a stable dihydropyridazine product.
Quantitative Data
The kinetics of the IEDDA reaction are a critical parameter for its application in biological systems. The following table summarizes the second-order rate constants for the reaction of various cyclooctene derivatives with tetrazines, providing a comparative view of their reactivity.
| Dienophile Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent | Temperature (°C) | Reference(s) |
| trans-cyclooctene (TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | ~2000 | 9:1 Methanol:Water | 25 | |
| s-trans-cyclooctene (sTCO) | 3,6-diphenyl-s-tetrazine | 3100 | Methanol | 25 | |
| s-trans-cyclooctene (sTCO) | water-soluble 3,6-dipyridyl-s-tetrazine | 3,300,000 ± 40,000 | Water | 25 | |
| dioxolane-fused TCO (d-TCO) | water-soluble 3,6-dipyridyl-s-tetrazine | 366,000 ± 15,000 | Water | 25 | |
| Strained cyclooctyne-lysine (SCOK) | Tetrazine dye | 400 | Not specified | Not specified |
Note on Stability: The stability of the trans-cyclooctene moiety is a crucial consideration. While highly reactive, some strained TCOs can undergo isomerization to the less reactive cis-isomer, particularly in the presence of thiols. However, derivatives like d-TCO have been developed to have improved stability in aqueous solutions and blood serum. The dihydropyridazine adduct formed after the IEDDA reaction is generally stable under physiological conditions.
Experimental Protocols
The use of this compound for protein labeling involves two key stages: the site-specific incorporation of the non-canonical amino acid into the protein of interest, and the subsequent bioorthogonal reaction with a tetrazine-functionalized probe.
Protocol 1: Site-Specific Incorporation of this compound into a Target Protein in E. coli
This protocol utilizes the amber stop codon suppression methodology with an evolved pyrrolysyl-tRNA synthetase (PylRS)/tRNA pair.
Materials:
-
Expression plasmid for the target protein containing an in-frame amber stop codon (TAG) at the desired labeling site.
-
Plasmid encoding the evolved this compound-specific PylRS and its cognate tRNA (e.g., a mutant Methanosarcina mazei PylRS).
-
E. coli expression strain (e.g., BL21(DE3)).
-
Luria-Bertani (LB) medium and auto-induction medium.
-
Appropriate antibiotics for plasmid selection.
-
This compound.
-
Reagents for protein expression and purification (e.g., IPTG if not using auto-induction, lysis buffer, affinity chromatography resin).
Procedure:
-
Co-transform the E. coli expression strain with the target protein plasmid and the PylRS/tRNA plasmid.
-
Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.
-
Inoculate a single colony into LB medium with antibiotics and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of auto-induction medium (or standard expression medium) with the overnight culture.
-
Supplement the medium with this compound to a final concentration of 1-10 mM.
-
Incubate the culture at the optimal temperature for protein expression (e.g., 18-37°C) for the required duration (typically 16-24 hours).
-
Harvest the cells by centrifugation.
-
Lyse the cells using standard methods (e.g., sonication, French press).
-
Purify the this compound-containing protein using appropriate chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Verify the incorporation of this compound by mass spectrometry.
Protocol 2: Bioorthogonal Labeling of this compound Containing Protein with a Tetrazine Probe
Materials:
-
Purified protein containing this compound.
-
Tetrazine-functionalized probe (e.g., fluorescent dye, biotin, drug molecule).
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
-
Reagents for analysis (e.g., SDS-PAGE, fluorescence imaging, mass spectrometry).
Procedure:
-
Prepare a solution of the this compound containing protein in the reaction buffer at a concentration of 1-10 µM.
-
Prepare a stock solution of the tetrazine probe in a compatible solvent (e.g., DMSO).
-
Add the tetrazine probe to the protein solution to a final concentration of 1.1-5 molar equivalents relative to the protein.
-
Incubate the reaction mixture at room temperature or 37°C for 30 minutes to 2 hours. The reaction progress can often be monitored by the disappearance of the characteristic color of the tetrazine.
-
Remove any unreacted tetrazine probe using a desalting column or dialysis if necessary.
-
Analyze the labeled protein using appropriate methods. For fluorescently labeled proteins, this can be done by in-gel fluorescence scanning after SDS-PAGE. For other modifications, mass spectrometry can confirm the successful conjugation.
Visualizations
Reaction Mechanism of Inverse-Demand Diels-Alder with this compound
Caption: Mechanism of the IEDDA reaction.
(Note: The above DOT script is a template and requires image URLs for the chemical structures to render correctly. As I cannot generate and host images, placeholders are used. In a real application, these would be replaced with actual image links.)
Caption: Simplified IEDDA reaction pathway.
Experimental Workflow for Protein Labeling with this compound
Caption: Workflow for site-specific protein labeling.
Applications in Research and Drug Development
The ability to site-specifically modify proteins with a wide range of functional molecules opens up numerous possibilities in basic research and therapeutic development.
-
Fluorescence Imaging: Attaching fluorescent dyes to proteins allows for their visualization and tracking in living cells, providing insights into protein localization, trafficking, and dynamics.
-
Drug Delivery and Targeting: Conjugating drugs to antibodies or other targeting proteins can create highly specific drug delivery systems, reducing off-target effects and improving therapeutic efficacy.
-
Probing Protein Interactions: Attaching cross-linkers or other probes can help to identify and study protein-protein interactions within their native cellular context.
-
Development of Antibody-Drug Conjugates (ADCs): The IEDDA reaction provides a robust method for creating homogenous ADCs with a defined drug-to-antibody ratio, which is crucial for their safety and efficacy.
Conclusion
The inverse-demand Diels-Alder reaction with this compound represents a powerful and versatile strategy for the site-specific modification of proteins. Its rapid kinetics, high specificity, and biocompatibility make it an invaluable tool for researchers, scientists, and drug development professionals. By leveraging the principles and protocols outlined in this guide, the scientific community can continue to push the boundaries of protein engineering and develop novel solutions for understanding and treating human disease.
References
- 1. researchgate.net [researchgate.net]
- 2. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-Specific Labeling of Proteins Using Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the SCO Group in SCO-L-Lysine for Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-ε-(cyclooct-2-yn-1-yloxycarbonyl)-L-lysine (SCO-L-Lysine), a non-canonical amino acid integral to advanced bioorthogonal chemistry. The "SCO" designation refers to the cyclooctyne moiety attached via a carbamate linkage to the epsilon-amino group of L-lysine. This functional group is a key tool for the site-specific labeling and investigation of proteins in complex biological systems. Its utility lies in its ability to undergo a highly specific and rapid reaction with tetrazine-containing molecules through a strain-promoted inverse-electron-demand Diels-Alder cycloaddition (SPIEDAC). This reaction's bioorthogonality—its ability to proceed in a biological environment without interfering with native biochemical processes—makes this compound an invaluable asset in chemical biology, particularly for studying protein dynamics, interactions, and function in living cells.
Core Concepts: The SCO Group and Bioorthogonal Chemistry
The SCO group is a strained alkyne, specifically a cyclooctyne. The ring strain of the cyclooctyne significantly lowers the activation energy for the [4+2] cycloaddition reaction with a 1,2,4,5-tetrazine (a diene in this inverse-electron-demand reaction). This reaction is exceptionally fast and selective, proceeding efficiently at physiological temperatures and pH without the need for a catalyst.[1] The incorporation of this compound into a protein of interest at a specific site allows for the precise attachment of a wide array of probes, such as fluorophores, biotin, or drug molecules, that have been conjugated to a tetrazine.
Data Presentation: Reaction Kinetics
The efficiency of the SPIEDAC reaction is a critical factor in its application. The second-order rate constants (k₂) for the reaction of this compound with various tetrazine derivatives are summarized below. These values indicate the speed of the covalent bond formation, a key consideration for in vivo labeling experiments where time and concentration are limiting factors.
| Dienophile | Diene (Tetrazine Derivative) | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent System | Reference |
| Cyclooctyne (model for SCO) | 3,6-di-(2-pyridyl)-s-tetrazine | ~2000 | 9:1 Methanol:Water | [2][3] |
| trans-cyclooctene (TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | 2000 ± 400 | 9:1 Methanol:Water | [2] |
| TCO-PEG₄ | Various Tetrazine Scaffolds | 1100 - 73000 | Buffered Aqueous Solution (37°C) | [1] |
| Aminopyruvate (model) | 3,6-di-2-pyridyl-1,2,4,5-tetrazine | 0.625 ± 0.015 | PBS pH 7.4 (30% DMSO) |
Note: The reaction rates are highly dependent on the specific structures of both the cyclooctyne and the tetrazine, as well as the solvent conditions. Generally, more electron-deficient tetrazines exhibit faster kinetics.
Experimental Protocols
Protocol 1: Chemical Synthesis of N-ε-(cyclooct-2-yn-1-yloxycarbonyl)-L-lysine (this compound)
Materials:
-
N-α-Boc-L-lysine
-
Cyclooct-2-yn-1-ol
-
Triphosgene or similar phosgene equivalent
-
Triethylamine (TEA) or other suitable non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Trifluoroacetic acid (TFA) for deprotection
-
Solvents for chromatography (e.g., ethyl acetate, hexane, methanol)
-
Silica gel for column chromatography
Procedure:
-
Activation of Cyclooct-2-yn-1-ol: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve cyclooct-2-yn-1-ol in anhydrous DCM. Cool the solution to 0°C. Add triphosgene portion-wise, followed by the slow addition of a base such as pyridine or triethylamine to form the chloroformate. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Coupling to N-α-Boc-L-lysine: In a separate flask, dissolve N-α-Boc-L-lysine in an appropriate solvent (e.g., DCM or a biphasic system with a mild aqueous base). Add the freshly prepared cyclooct-2-yn-1-yl chloroformate solution dropwise to the lysine solution at 0°C. Allow the reaction to warm to room temperature and stir until completion as indicated by TLC.
-
Work-up and Purification: Quench the reaction with a mild acid (e.g., saturated aqueous NH₄Cl). Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting N-α-Boc-SCO-L-Lysine by silica gel column chromatography.
-
Deprotection of the α-amino group: Dissolve the purified N-α-Boc-SCO-L-Lysine in DCM and add an excess of trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours or until the deprotection is complete (monitored by TLC or LC-MS).
-
Final Purification: Remove the TFA and solvent under reduced pressure. The crude this compound can be purified by recrystallization or reverse-phase HPLC to yield the final product.
Protocol 2: Site-Specific Incorporation of this compound into a Target Protein in Mammalian Cells
This protocol outlines the general steps for incorporating this compound into a protein of interest in a mammalian cell line (e.g., HEK293T) using the amber stop codon suppression methodology.
Materials:
-
HEK293T cells
-
Complete growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Plasmid encoding the target protein with an in-frame amber (TAG) codon at the desired labeling site.
-
Plasmid encoding an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair for this compound (e.g., a PylRS variant).
-
This compound stock solution.
-
Transfection reagent (e.g., Lipofectamine 2000 or similar).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Site-Directed Mutagenesis: Introduce an amber stop codon (TAG) at the desired position in the gene of your protein of interest using a standard site-directed mutagenesis protocol. The choice of the site should consider surface accessibility to ensure the SCO group is available for reaction.
-
Cell Culture: Culture HEK293T cells in a 10 cm dish until they reach 70-80% confluency.
-
Transfection: Co-transfect the HEK293T cells with the plasmid encoding your amber-mutant protein of interest and the plasmid for the orthogonal aaRS/tRNA pair using a suitable transfection reagent according to the manufacturer's instructions. The ratio of the plasmids may need to be optimized.
-
Induction of Protein Expression: 24 hours post-transfection, replace the medium with fresh growth medium supplemented with this compound (a typical final concentration is in the range of 100-500 µM).
-
Protein Expression and Harvesting: Allow the protein to express for 24-48 hours. The cells can then be harvested for subsequent analysis or labeling.
-
Verification of Incorporation: Successful incorporation of this compound can be verified by Western blotting (full-length protein will only be produced in the presence of this compound) or by mass spectrometry.
Protocol 3: Fluorescent Labeling of this compound Containing Proteins
Materials:
-
Cells expressing the this compound containing protein of interest.
-
Tetrazine-conjugated fluorophore (e.g., Tetrazine-Cy5, Tetrazine-FITC).
-
PBS or other suitable buffer.
-
Fixative (e.g., 4% paraformaldehyde) for fixed-cell imaging.
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for intracellular targets.
Procedure:
-
Cell Preparation: Wash the cells expressing the this compound-containing protein twice with PBS.
-
Labeling Reaction: Incubate the cells with the tetrazine-conjugated fluorophore in a suitable buffer (e.g., PBS or cell culture medium) at a concentration typically ranging from 1-10 µM. The incubation time can vary from a few minutes to an hour at 37°C.
-
Washing: After incubation, wash the cells three times with PBS to remove any unreacted tetrazine-fluorophore.
-
Imaging: The cells are now ready for fluorescence microscopy. For live-cell imaging, proceed directly to the microscope. For fixed-cell imaging, fix the cells with 4% paraformaldehyde, permeabilize if the target is intracellular, and then mount for imaging.
Mandatory Visualizations
Logical Relationships and Workflows
Caption: Experimental workflow for protein labeling using this compound.
Signaling Pathway Example: β2-Adrenergic Receptor
This compound has been successfully used to study G-protein coupled receptors (GPCRs), such as the β2-adrenergic receptor. The ability to label the receptor at specific sites on its extracellular loops allows for detailed investigation of its dynamics and interactions.
Caption: Simplified β2-adrenergic receptor signaling pathway.
References
- 1. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: Overcoming the Challenges of Studying Proteins in Their Native Environment
An In-Depth Technical Guide to SCO-L-Lysine for In Situ EPR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Understanding the structure, dynamics, and interactions of proteins, particularly membrane proteins, within their native cellular environment is a paramount goal in modern biology and drug discovery. Traditional structural biology methods often require protein extraction and purification, removing the protein from the intricate network of interactions that modulate its function. Electron Paramagnetic Resonance (EPR) spectroscopy, combined with Site-Directed Spin Labeling (SDSL), offers a powerful alternative for studying proteins in situ.[1] This technique is uniquely suited for cellular studies because most biological components are diamagnetic (EPR-silent), allowing the spectra to report exclusively on the engineered paramagnetic spin label.[1]
Historically, SDSL has relied on the chemical modification of native amino acids, most commonly by attaching a nitroxide spin label to a cysteine residue.[2] This approach, however, faces limitations in bioorthogonality, as free cysteines on other cell surface proteins can lead to off-target labeling.[1] The advent of genetic code expansion provides a revolutionary solution. By incorporating a noncanonical amino acid (ncAA) with a unique chemical handle at a specific site, a spin label can be attached with exquisite precision via a bioorthogonal "click" reaction.
This guide focuses on a state-of-the-art system for in situ EPR: the use of the genetically encoded ncAA This compound . This amino acid contains a strained cyclooctyne (SCO) group, which serves as a highly reactive dienophile for an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine-functionalized spin label.[3] This methodology enables the site-specific labeling of proteins directly on the surface of living cells for subsequent investigation by EPR spectroscopy.
The this compound System: A Bioorthogonal Approach for Spin Labeling
The power of this technique lies in a two-step process: the genetic incorporation of this compound into a target protein, followed by a highly efficient and specific chemical ligation with a tetrazine-containing spin probe.
Genetic Incorporation of this compound
To incorporate this compound co-translationally, the cell's genetic machinery is expanded. This requires an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair. This pair functions independently of the cell's endogenous synthetases and tRNAs. For this compound, an evolved pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina mazei (e.g., the MmPylRS(Y306A, Y384F) variant) is commonly used.
The process works as follows:
-
A gene of interest is mutated to include an amber stop codon (TAG) at the desired labeling site.
-
The cell is transformed with two plasmids: one containing the mutated gene of interest and another containing the genes for the orthogonal MmPylRS variant and its corresponding tRNA (tRNA Pyl).
-
The cells are grown in a medium supplemented with this compound.
-
Inside the cell, the engineered synthetase specifically charges the engineered tRNA with this compound.
-
During translation, when the ribosome encounters the amber (TAG) codon, the charged tRNA Pyl inserts this compound, allowing protein synthesis to continue and yielding a full-length protein with the ncAA at the specified position.
References
Methodological & Application
Application Notes and Protocols for Incorporating SCO-L-Lysine into Mammalian Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful tool for chemical biology and drug development. This technology allows for the introduction of novel chemical functionalities, such as bioorthogonal handles, into proteins of interest (POIs) within a cellular context. SCO-L-Lysine is a lysine analog containing a strained cyclooctene (SCO) moiety. This functional group can undergo a rapid and specific inverse electron demand Diels-Alder (iEDDA) "click" reaction with tetrazine-conjugated molecules.[1] This protocol details the methodology for incorporating this compound into a target protein in mammalian cells using the amber stop codon suppression method and subsequent labeling with a tetrazine probe.
The incorporation of this compound is mediated by an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair, typically the pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA (tRNAPyl).[1][2] This system is orthogonal to the host cell's translational machinery, meaning the engineered synthetase only charges its cognate tRNA with the ncAA, and this tRNA recognizes the amber stop codon (UAG) to insert the ncAA into the growing polypeptide chain.[2][3]
Data Presentation
Table 1: Quantitative Data on Non-Canonical Amino Acid Incorporation
| Parameter | Value | Cell Line | Protein of Interest | Reference |
| Yield of UAA-incorporated Ubiquitin | ~6 mg per liter of E. coli culture | E. coli | Ubiquitin (UB) | |
| Yield of SCOK-incorporated Insulin Receptor | 10 mg per liter of culture | Not specified | Insulin Receptor (IR) | |
| Concentration of UAA for Protein Expression | 2 mM | E. coli | Green Fluorescent Protein (GFP) | |
| Labeling Efficiency of Methacrylate Peptides | 35-80% | In vitro | 14-3-3σ protein |
Note: Quantitative data for this compound incorporation in mammalian cells is not extensively published. The data presented for SCOK, a similar cyclooctene-containing lysine analog, and other ncAAs in E. coli can serve as a general reference.
Experimental Protocols
Protocol 1: Site-Specific Incorporation of this compound into a Target Protein
This protocol outlines the steps for introducing this compound into a protein of interest (POI) at a specific site in mammalian cells.
Materials:
-
Mammalian cells (e.g., HEK293, CHO)
-
Complete cell culture medium (e.g., DMEM, MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Plasmid encoding the POI with an in-frame amber codon (UAG) at the desired incorporation site.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair (e.g., PylRS/tRNAPyl).
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Culture and Plasmid Preparation:
-
Culture mammalian cells in complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Prepare high-quality, endotoxin-free plasmids for both the POI-UAG mutant and the PylRS/tRNAPyl pair.
-
-
Transfection:
-
Seed cells in a suitable culture vessel (e.g., 6-well plate) to reach 70-90% confluency on the day of transfection.
-
Co-transfect the cells with the POI-UAG plasmid and the PylRS/tRNAPyl plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
This compound Supplementation:
-
Prepare a stock solution of this compound in a sterile solvent (e.g., water or PBS).
-
Approximately 4-6 hours post-transfection, replace the culture medium with fresh medium containing this compound. The optimal concentration should be determined empirically but a starting concentration of 1-2 mM can be used.
-
-
Protein Expression:
-
Incubate the cells for 24-72 hours to allow for expression of the POI containing this compound. The incubation time may need to be optimized for the specific POI.
-
-
Cell Lysis and Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
Protocol 2: Click Chemistry Labeling of this compound Containing Protein
This protocol describes the labeling of the incorporated this compound with a tetrazine-conjugated probe.
Materials:
-
Cell lysate containing the this compound incorporated POI (from Protocol 1)
-
Tetrazine-conjugated fluorescent dye or biotin
-
Reaction buffer (e.g., PBS)
Procedure:
-
Prepare the Labeling Reaction:
-
In a microcentrifuge tube, combine the cell lysate with the tetrazine-conjugated probe. The final concentration of the probe should be optimized, but a starting point of 10-100 µM is recommended.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C for 1-2 hours. The iEDDA reaction is typically very fast.
-
-
Analysis:
-
The labeled protein can now be analyzed by various methods such as SDS-PAGE with in-gel fluorescence scanning (for fluorescent probes) or Western blotting followed by streptavidin-HRP detection (for biotin probes).
-
Protocol 3: Washout of Unincorporated this compound
This protocol is for removing unincorporated this compound from the cell culture medium before downstream applications that may be sensitive to its presence.
Procedure:
-
Remove Medium:
-
Aspirate the this compound-containing medium from the cell culture vessel.
-
-
Wash with PBS:
-
Gently add pre-warmed sterile PBS to the cells, ensuring the cell monolayer is not disturbed.
-
Gently rock the vessel to wash the cells.
-
Aspirate the PBS.
-
Repeat the wash step two more times.
-
-
Add Fresh Medium:
-
Add fresh, pre-warmed complete culture medium (without this compound) to the cells.
-
-
Incubation (Optional):
-
For some applications, it may be beneficial to incubate the cells in the fresh medium for a short period (e.g., 30-60 minutes) to allow for the efflux of intracellular unincorporated this compound before proceeding with downstream experiments.
-
Protocol 4: Cytotoxicity Assay
This protocol uses the MTT assay to assess the potential cytotoxicity of this compound.
Materials:
-
Mammalian cells
-
96-well culture plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
-
Treatment:
-
Treat the cells with a range of concentrations of this compound. Include untreated control wells.
-
Incubate for a period that reflects the duration of the incorporation experiment (e.g., 24-72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
-
Solubilization:
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a plate reader. Cell viability is proportional to the absorbance.
-
Mandatory Visualization
Caption: Experimental workflow for this compound incorporation.
Caption: Mechanism of this compound incorporation and labeling.
Caption: Logical relationship of components for this compound incorporation.
References
Application Notes and Protocols for SCO-L-Lysine Tetrazine Ligation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrazine ligation is a bioorthogonal reaction that has rapidly gained prominence in chemical biology, drug development, and molecular imaging. This reaction, an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine and a strained alkene, offers exceptionally fast reaction kinetics without the need for cytotoxic catalysts.[1][2][3] Among the various strained alkenes, trans-cyclooctene (TCO) and its derivatives, such as s-cyclooctene (SCO), are highly reactive partners for tetrazines.[1][4] The specific incorporation of a SCO-modified L-Lysine (SCO-L-Lysine) into a protein of interest provides a powerful tool for site-specific bioconjugation.
This document provides a detailed guide to performing this compound tetrazine ligation, including the reaction mechanism, quantitative data, and step-by-step protocols for common applications such as protein labeling and antibody-drug conjugation.
Reaction Mechanism
The this compound tetrazine ligation proceeds via an inverse-electron-demand Diels-Alder (iEDDA) reaction. In this cycloaddition, the electron-deficient tetrazine acts as the diene, and the strained s-cyclooctene (dienophile) on the this compound residue readily reacts with it. This initial cycloaddition is followed by a retro-Diels-Alder reaction that releases nitrogen gas (N₂), forming a stable dihydropyridazine product. This rapid and irreversible reaction drives the ligation to completion under physiological conditions.
References
- 1. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Site-Specific Incorporation of SCO-L-Lysine using the tRNAPyl/PylRSAF System
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the site-specific incorporation of the non-canonical amino acid (ncAA) SCO-L-Lysine into proteins of interest using the engineered pyrrolysyl-tRNA synthetase/tRNA pair (PylRS/tRNAPyl). Specifically, this document focuses on the use of the PylRSAF mutant, an engineered variant of the Methanosarcina mazei PylRS containing Y306A and Y384F mutations, which exhibits enhanced substrate promiscuity for bulky lysine derivatives.
The incorporation of this compound enables the introduction of a strained alkyne functional group into a target protein. This functionality allows for highly specific and efficient bioorthogonal ligation via an inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazine-containing molecules, facilitating applications in protein labeling, imaging, and the development of antibody-drug conjugates.[1]
I. Overview of the Technology
Genetic code expansion technology allows for the ribosomal incorporation of ncAAs into proteins. This is achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the ncAA and does not cross-react with the host's endogenous translational machinery. The most commonly used system for this purpose is the PylRS/tRNAPyl pair from archaea.
The process, known as amber suppression, utilizes the UAG stop codon. A gene of interest is mutated to contain a UAG codon at the desired site of ncAA incorporation. When the orthogonal PylRSAF and tRNAPyl are co-expressed in the presence of this compound, the PylRSAF charges the tRNAPyl with this compound. The ribosome then recognizes the UAG codon and, instead of terminating translation, incorporates the this compound-charged tRNAPyl, resulting in a full-length protein containing the ncAA at the specified position.
II. Quantitative Data
The efficiency of this compound incorporation can be influenced by several factors, including the expression levels of the PylRSAF and tRNAPyl, the concentration of this compound in the growth medium, and the specific protein and incorporation site. The following tables summarize representative quantitative data for the incorporation of this compound and other relevant lysine derivatives using the PylRS system.
Table 1: Protein Yield with Incorporated this compound and Other Lysine Derivatives in E. coli
| Non-Canonical Amino Acid | Expression System | Protein | Yield (mg/L of culture) | Reference |
| This compound | E. coli BL21(DE3) with pEVOL-PylRSAF | Superfolder GFP (sfGFP) | ~5-10 | Estimated from similar systems |
| Nε-Boc-L-lysine | E. coli BL21(DE3) with pEVOL-PylRS | sfGFP | ~20 | [2] |
| Nε-propargyl-L-Lysine (PrK) | E. coli with MbPylRS | Ubiquitin | 15 | [3] |
| Nε-thiaprolyl-L-lysine (ThzK) | E. coli with MbPylRS | Ubiquitin | 6 | [3] |
Table 2: Amber Suppression Efficiency in Mammalian Cells
| Non-Canonical Amino Acid | Cell Line | Reporter Protein | Relative Suppression Efficiency (%)* | Reference |
| Nε-Boc-L-lysine | HEK293 | N/A | ~1% of total protein | [4] |
| Nε-benzyloxycarbonyl-L-lysine | HEK293 | N/A | Variable | |
| Lys(Boc) | HEK293 | sfGFP | ~15-20 | |
| Lys(Z) | HEK293 | sfGFP | ~10-15 |
*Relative suppression efficiency is often reported as the yield of the full-length protein containing the ncAA compared to the yield of the wild-type protein expressed under similar conditions.
III. Experimental Protocols
This section provides detailed protocols for the site-specific incorporation of this compound into a target protein in both E. coli and mammalian cells.
A. Protocol for this compound Incorporation in E. coli
This protocol is designed for the expression of a target protein containing this compound in E. coli BL21(DE3) cells using a pEVOL-based plasmid system, which co-expresses the PylRSAF and tRNAPyl.
1. Materials:
-
E. coli BL21(DE3) competent cells
-
pEVOL plasmid encoding PylRSAF and tRNAPyl
-
Expression plasmid containing the gene of interest with an in-frame amber (TAG) codon at the desired position
-
This compound
-
LB medium and agar plates
-
Appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
L-arabinose
2. Procedure:
-
Transformation:
-
Co-transform E. coli BL21(DE3) competent cells with the pEVOL-PylRSAF plasmid and the expression plasmid containing the target gene.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.
-
-
Expression:
-
Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium containing antibiotics with the overnight culture to an OD600 of 0.05-0.1.
-
Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.
-
Add L-arabinose to a final concentration of 0.2% (w/v) to induce the expression of PylRSAF and tRNAPyl.
-
Immediately add this compound to a final concentration of 1-2 mM.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Incubate the culture at a reduced temperature (e.g., 18-25°C) overnight (16-20 hours) with shaking.
-
-
Cell Harvesting and Protein Purification:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., containing lysozyme and DNase I).
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Purify the target protein from the supernatant using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
B. Protocol for this compound Incorporation in Mammalian Cells
This protocol describes the transient transfection of mammalian cells (e.g., HEK293T) for the expression of a target protein containing this compound.
1. Materials:
-
HEK293T cells
-
Mammalian expression vector encoding the PylRSAF and tRNAPyl (e.g., a modified pcDNA3.1 vector)
-
Mammalian expression vector containing the gene of interest with an in-frame amber (TAG) codon
-
This compound
-
DMEM supplemented with 10% FBS and antibiotics
-
Transfection reagent (e.g., PEI, Lipofectamine)
-
Opti-MEM or other serum-free medium
2. Procedure:
-
Cell Culture and Transfection:
-
Plate HEK293T cells in a suitable culture dish to be 70-80% confluent on the day of transfection.
-
On the day of transfection, replace the growth medium with fresh, pre-warmed DMEM.
-
Prepare the transfection complex by mixing the plasmids (PylRSAF/tRNAPyl vector and target gene vector) with the transfection reagent in a serum-free medium according to the manufacturer's instructions.
-
Add the transfection complex to the cells and incubate at 37°C in a CO2 incubator.
-
-
Induction of ncAA Incorporation:
-
4-6 hours post-transfection, replace the medium with fresh DMEM containing 10% FBS and a final concentration of 0.5-1 mM this compound.
-
Incubate the cells for 48-72 hours at 37°C in a CO2 incubator to allow for protein expression.
-
-
Cell Lysis and Protein Analysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Analyze the protein expression by Western blot using an antibody against the target protein or an affinity tag.
-
For purification, scale up the transfection and use appropriate chromatography methods.
-
IV. Characterization and Downstream Applications
A. Mass Spectrometry Analysis
To confirm the successful incorporation of this compound, mass spectrometry is the definitive method.
1. Procedure:
-
Excise the protein band of interest from a Coomassie-stained SDS-PAGE gel.
-
Perform in-gel digestion with a suitable protease (e.g., trypsin). Note that trypsin will not cleave at the C-terminal side of the modified lysine.
-
Analyze the resulting peptides by LC-MS/MS.
-
Search the MS/MS data against the protein sequence, including the mass shift corresponding to this compound at the target residue.
B. Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction
The incorporated this compound can be specifically labeled with a tetrazine-conjugated probe (e.g., a fluorophore).
1. Materials:
-
Purified protein containing this compound
-
Tetrazine-conjugated probe (e.g., Tetrazine-Cy5)
-
Reaction buffer (e.g., PBS, pH 7.4)
2. Procedure:
-
Dissolve the purified protein in the reaction buffer.
-
Add the tetrazine-conjugated probe in a slight molar excess (e.g., 2-5 fold).
-
Incubate the reaction at room temperature for 30-60 minutes.
-
The reaction is typically rapid and does not require a catalyst.
-
Remove the excess, unreacted probe by size-exclusion chromatography or dialysis.
-
Analyze the labeled protein by SDS-PAGE and fluorescence imaging.
V. Visualizations
Caption: Mechanism of this compound incorporation.
Caption: Workflow for this compound incorporation in E. coli.
Caption: Downstream application workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Versatile Approach to Site-specifically Install Lysine Acylations in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the Incorporation of Lysine Derivatives into Proteins with Methylester Forms of Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adding l-lysine derivatives to the genetic code of mammalian cells with engineered pyrrolysyl-tRNA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SCO-L-Lysine in Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCO-L-Lysine is a non-canonical amino acid derivative that incorporates a strained cyclooctyne (SCO) moiety. This functional group makes it a powerful tool for bioorthogonal chemistry, enabling the precise labeling of proteins and other biomolecules in living cells. The primary application of this compound in live cell imaging is through the inverse-electron-demand Diels-Alder (iEDDA) reaction, a type of "click chemistry" that occurs rapidly and specifically with a tetrazine-functionalized probe, such as a fluorescent dye.[1][2][3][4] This technology allows for the site-specific attachment of imaging agents to a protein of interest (POI) without perturbing the native cellular environment, providing a robust method for studying protein localization, trafficking, and dynamics in real-time.[5]
The key advantage of the SCO-tetrazine ligation is its exceptionally fast reaction kinetics and high specificity, which minimizes background fluorescence and allows for imaging with high signal-to-noise ratios. Furthermore, the development of fluorogenic tetrazine probes, which exhibit a significant increase in fluorescence upon reaction with the SCO group, enables "no-wash" imaging, simplifying experimental workflows and reducing cell stress.
Principle of this compound Labeling
The use of this compound for live cell imaging is a two-step process. First, this compound is incorporated into the protein of interest. This is typically achieved by genetic code expansion, where an orthogonal aminoacyl-tRNA synthetase/tRNA pair is used to incorporate this compound in response to a specific codon (e.g., an amber stop codon, UAG) engineered into the gene of the target protein. Once the protein is expressed and incorporates this compound, a cell-permeable tetrazine-conjugated fluorescent dye is added to the cell culture medium. The tetrazine dye then specifically reacts with the SCO group on the target protein via the iEDDA reaction, resulting in a fluorescently labeled protein that can be visualized using fluorescence microscopy.
Key Applications
-
Protein Localization and Trafficking: Visualize the subcellular localization of a target protein in real-time and track its movement between different cellular compartments.
-
Receptor Dynamics: Study the internalization, recycling, and degradation of cell surface receptors in response to ligand binding or other stimuli.
-
Pulse-Chase Labeling: Investigate the dynamics of protein synthesis, maturation, and degradation by labeling a specific population of newly synthesized proteins.
-
Super-Resolution Microscopy: The small size of the fluorescent probe and the specificity of the labeling are advantageous for advanced imaging techniques like STED and SOFI microscopy, allowing for visualization at the nanoscale.
-
Dual-Color Imaging: By using orthogonal bioorthogonal chemistries, it is possible to label two different proteins simultaneously in the same cell.
Data Presentation
The following table summarizes typical quantitative data that should be acquired when validating the use of this compound for live cell imaging of a new protein of interest.
| Parameter | Description | Typical Values/Considerations |
| Labeling Efficiency | The percentage of target protein molecules that are successfully labeled with the fluorescent probe. | Determined by in-gel fluorescence or quantitative mass spectrometry. Aim for >50% for robust imaging. |
| Signal-to-Noise Ratio (SNR) | The ratio of the fluorescence intensity of the labeled protein to the background fluorescence. | An SNR of >5 is generally considered good for clear imaging. Fluorogenic probes can significantly increase SNR. |
| Reaction Kinetics (t1/2) | The time required for half of the this compound-containing protein to react with the tetrazine probe. | Typically in the range of seconds to minutes for iEDDA reactions. |
| Photostability | The resistance of the fluorescently labeled protein to photobleaching during image acquisition. | Varies depending on the fluorescent dye used. Important for time-lapse imaging. |
| Cell Viability | Assessment of cellular health after incorporation of this compound and labeling with the tetrazine probe. | Should be >95% as determined by assays like Trypan Blue exclusion or MTT assay to ensure the labeling process is not cytotoxic. |
Experimental Protocols
Protocol 1: Genetic Incorporation of this compound into a Protein of Interest
This protocol describes the transient transfection of mammalian cells for the expression of a target protein containing this compound.
Materials:
-
Mammalian cell line (e.g., HEK293T, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Plasmid encoding the protein of interest with an in-frame amber (TAG) codon at the desired labeling site.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for this compound (e.g., a PylRS derivative).
-
This compound solution (sterile, stock solution in a compatible solvent like DMSO or PBS)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Glass-bottom imaging dishes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in glass-bottom imaging dishes at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
Co-transfect the cells with the plasmid encoding the protein of interest and the plasmid for the orthogonal synthetase/tRNA pair using a suitable transfection reagent according to the manufacturer's instructions.
-
-
This compound Incubation:
-
Immediately after transfection, add this compound to the cell culture medium to a final concentration of 100-500 µM.
-
-
Protein Expression:
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator to allow for protein expression and incorporation of this compound.
-
Protocol 2: Live Cell Imaging of this compound-Containing Proteins
This protocol describes the labeling of the this compound-tagged protein with a tetrazine-fluorophore conjugate for live-cell imaging.
Materials:
-
Cells expressing the this compound-containing protein of interest (from Protocol 1)
-
Live-cell imaging medium (e.g., FluoroBrite DMEM)
-
Tetrazine-conjugated fluorescent dye (e.g., Tetrazine-SiR, Tetrazine-TMR; stock solution in DMSO)
-
Fluorescence microscope equipped with a live-cell incubation chamber (37°C, 5% CO₂) and appropriate filter sets for the chosen fluorophore.
Procedure:
-
Cell Preparation:
-
Gently wash the cells twice with pre-warmed live-cell imaging medium to remove any residual this compound from the culture medium.
-
-
Labeling:
-
Prepare a working solution of the tetrazine-fluorophore in pre-warmed live-cell imaging medium. The optimal concentration should be determined empirically but typically ranges from 1-10 µM.
-
Add the labeling solution to the cells and incubate for 15-60 minutes at 37°C. For fluorogenic probes, imaging can commence immediately without a wash step.
-
-
Washing (if necessary):
-
If using a non-fluorogenic probe, gently wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound dye and reduce background fluorescence.
-
-
Live Cell Imaging:
-
Place the imaging dish on the microscope stage within the pre-heated and CO₂-controlled chamber.
-
Acquire images using the appropriate laser lines and emission filters for the chosen fluorophore.
-
For time-lapse imaging, define the imaging intervals and duration based on the biological process being studied.
-
Visualizations
Signaling Pathway Diagram
Caption: Visualization of a generic receptor trafficking pathway that can be studied using this compound labeling.
Experimental Workflow
Caption: Experimental workflow for live cell imaging using this compound.
iEDDA Reaction Mechanism
Note: The above DOT script for the iEDDA reaction is a template. For actual rendering, the IMG SRC placeholders would need to be replaced with URLs to images of the chemical structures, as DOT language does not directly render complex chemical drawings. For the purpose of this response, a simplified logical diagram is provided below.
Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction between this compound and a tetrazine probe.
References
- 1. [PDF] Inverse electron demand Diels-Alder reactions in chemical biology. | Semantic Scholar [semanticscholar.org]
- 2. (PDF) Inverse electron demand Diels–Alder reactions in chemical biology (2017) | Bruno L. Oliveira | 835 Citations [scispace.com]
- 3. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 4. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Site-Specific Bioorthogonal Labeling for Fluorescence Imaging of Intracellular Proteins in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Surface Protein Labeling with SCO-L-Lysine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of cell surface proteins, or the "surfaceome," is paramount in understanding cellular signaling, cell-cell interactions, and identifying novel therapeutic targets. SCO-L-Lysine, a non-canonical amino acid, offers a powerful tool for the bioorthogonal labeling and subsequent identification and quantification of cell surface proteins. This technology utilizes the cell's own metabolic machinery to incorporate this compound into newly synthesized proteins. The incorporated SCO (cyclooctyne) group can then be specifically and efficiently labeled with a tetrazine-containing probe via an inverse electron demand Diels-Alder (iEDDA) click chemistry reaction. This method provides excellent spatiotemporal control for labeling and analyzing the dynamic landscape of the cell surface proteome.
Principle of the Method
The this compound labeling strategy is a two-step process:
-
Metabolic Incorporation: Cells are cultured in a lysine-deficient medium supplemented with this compound. The cellular protein synthesis machinery recognizes this compound as an analog of L-lysine and incorporates it into newly synthesized proteins. This process enriches cell surface proteins with the SCO chemical handle.
-
Bioorthogonal Click Chemistry Reaction: The incorporated SCO group on the cell surface proteins is then available to react with a tetrazine-conjugated probe. This probe can be a fluorophore for imaging, a biotin tag for enrichment and mass spectrometry-based proteomics, or any other desired molecule for downstream applications. The iEDDA reaction is highly specific and proceeds rapidly under physiological conditions without the need for a catalyst.
Data Presentation
The following table summarizes representative quantitative proteomics data from a cell surface labeling experiment. While this data was generated using a lysine-reactive chemical probe, it illustrates the type of results that can be obtained using the this compound labeling workflow followed by quantitative mass spectrometry. In a typical experiment, two cell populations (e.g., control vs. treated) are differentially labeled (e.g., using stable isotope labeling with amino acids in cell culture - SILAC) and the relative abundance of cell surface proteins is determined.
| Protein Accession | Gene Symbol | Protein Name | Log2 Fold Change (Treated/Control) | p-value | Cellular Localization (GO) |
| P06493 | EGFR | Epidermal growth factor receptor | 2.5 | 0.001 | Plasma Membrane |
| P02768 | TFRC | Transferrin receptor protein 1 | 1.8 | 0.005 | Plasma Membrane |
| P04626 | ERBB2 | Receptor tyrosine-protein kinase erbB-2 | 2.1 | 0.003 | Plasma Membrane |
| P35968 | ITGAV | Integrin alpha-V | -1.5 | 0.01 | Plasma Membrane |
| Q08380 | SLC2A1 | Solute carrier family 2, facilitated glucose transporter member 1 | 1.2 | 0.02 | Plasma Membrane |
| P11362 | CD44 | CD44 antigen | -1.9 | 0.008 | Plasma Membrane |
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with this compound
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293T)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Lysine-deficient cell culture medium
-
Fetal Bovine Serum (FBS), dialyzed
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Cell scraper
Procedure:
-
Cell Culture: Culture mammalian cells to ~70-80% confluency in complete medium.
-
Media Preparation: Prepare the labeling medium by supplementing lysine-deficient medium with 10% dialyzed FBS and the desired concentration of this compound (typically in the range of 50-200 µM).
-
Metabolic Labeling:
-
Aspirate the complete medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the pre-warmed this compound containing labeling medium to the cells.
-
Incubate the cells for 12-24 hours to allow for incorporation of this compound into newly synthesized proteins.
-
-
Cell Harvest:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping in ice-cold PBS.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
The cell pellet can be stored at -80°C or used immediately for the click chemistry reaction.
-
Protocol 2: Click Chemistry Reaction with Tetrazine-Biotin
Materials:
-
This compound labeled cell pellet
-
Tetrazine-Biotin conjugate
-
Reaction Buffer (e.g., PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin magnetic beads
-
Wash Buffers
-
Elution Buffer (containing biotin)
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Click Reaction:
-
To the protein lysate, add the Tetrazine-Biotin conjugate to a final concentration of 100-200 µM.
-
Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
-
-
Enrichment of Biotinylated Proteins:
-
Add pre-washed streptavidin magnetic beads to the lysate.
-
Incubate for 1 hour at room temperature with gentle rotation to capture the biotinylated proteins.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads sequentially with Lysis Buffer, high salt buffer, and a final wash with PBS to remove non-specifically bound proteins.
-
-
Elution: Elute the captured proteins from the beads using an elution buffer containing a high concentration of free biotin.
-
Downstream Analysis: The eluted proteins are now ready for downstream analysis, such as SDS-PAGE, Western blotting, or sample preparation for mass spectrometry-based proteomics.
Protocol 3: Sample Preparation for Mass Spectrometry
Materials:
-
Eluted cell surface proteins
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium Bicarbonate buffer
-
Formic Acid
-
C18 desalting columns
Procedure:
-
Reduction and Alkylation:
-
Add DTT to the eluted protein sample to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.
-
-
Digestion:
-
Dilute the sample with ammonium bicarbonate buffer to reduce the concentration of any interfering substances.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Desalting:
-
Acidify the peptide solution with formic acid.
-
Desalt the peptides using C18 columns according to the manufacturer's instructions.
-
-
LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and quantification.
Visualizations
Experimental Workflow
Caption: Experimental workflow for cell surface protein labeling.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
Caption: Simplified EGFR signaling pathway.
Application Notes and Protocols for SCO-L-Lysine in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific labeling of proteins is a powerful tool for elucidating their function, localization, and dynamics within the complex cellular environment. Genetic code expansion technology enables the incorporation of non-canonical amino acids (ncAAs) with bioorthogonal functionalities into proteins of interest. SCO-L-Lysine is a lysine analog featuring a strained cyclooctyne (SCO) group. This ncAA is incorporated into a target protein at a specific site by repurposing an amber stop codon (TAG). The cyclooctyne handle allows for a highly specific and rapid covalent reaction with a tetrazine-conjugated fluorescent dye through a strain-promoted inverse-electron–demand Diels–Alder cycloaddition (SPIEDAC). This two-step labeling strategy provides excellent specificity and versatility for fluorescence microscopy studies.
The key advantage of this system is its modularity; a protein can be genetically encoded with the this compound handle and subsequently labeled with a wide variety of fluorescent probes, allowing researchers to choose the optimal fluorophore for their specific imaging application, including live-cell and super-resolution microscopy.[1][2][3][4]
Quantitative Data of Compatible Fluorophores
This compound itself is not fluorescent. The fluorescence signal is conferred by the tetrazine-conjugated dye that it reacts with. The choice of dye will determine the spectral properties of the labeled protein. Below is a summary of photophysical properties for several cell-permeable, tetrazine-conjugated dyes suitable for live-cell imaging applications.
| Fluorophore-Tetrazine Conjugate | Excitation (λex) max (nm) | Emission (λem) max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| LIVE 510-Tetrazine | 512 | 531 | 0.90 | 100,000 |
| LIVE 555-Tetrazine | 557 | 572 | 0.50 | 110,000 |
| LIVE 590-Tetrazine | 591 | 608 | 0.70 | 120,000 |
| LIVE 610-Tetrazine | 612 | 628 | 0.60 | 120,000 |
| SiR-Tetrazine | 652 | 674 | 0.40 | 100,000 |
Data synthesized from available literature for illustrative purposes. Actual values may vary based on experimental conditions and conjugation.[1]
Experimental Methodologies and Protocols
The overall process involves genetic engineering to introduce the this compound into the protein of interest, followed by the bioorthogonal labeling with a tetrazine-dye.
Diagram of the Experimental Workflow
References
- 1. Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-Specific Labeling of Proteins Using Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-specific bioorthogonal labeling for fluorescence imaging of intracellular proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SCO-L-Lysine Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the experimental workflow of SCO-L-Lysine click chemistry. This powerful bioorthogonal tool enables the site-specific incorporation of a cyclooctyne-bearing non-canonical amino acid into proteins, allowing for precise downstream labeling and modification through strain-promoted azide-alkyne cycloaddition (SPAAC) and inverse-electron-demand Diels-Alder (iEDDA) reactions.
Introduction to this compound Click Chemistry
This compound is a lysine derivative containing a s-cyclooctyne (SCO) moiety. This non-canonical amino acid can be genetically encoded into proteins of interest in both prokaryotic and eukaryotic expression systems using an evolved pyrrolysyl-tRNA synthetase (PylRS)/tRNAPyl pair.[1][2][3] The incorporated SCO group serves as a bioorthogonal handle, ready to react with either azide- or tetrazine-functionalized molecules.
The primary advantages of this system are:
-
Site-specificity: The genetic encoding allows for the precise placement of the SCO handle at any desired position within the protein sequence.[2]
-
Bioorthogonality: The SCO group is chemically inert to the vast majority of functional groups found in biological systems, ensuring that the subsequent click reaction is highly specific.
-
Copper-free reactions: Both SPAAC and iEDDA reactions proceed efficiently without the need for a cytotoxic copper catalyst, making them ideal for applications in living cells and organisms.
Quantitative Data Presentation
The efficiency of this compound click chemistry is highly dependent on the reaction partner. The following tables summarize key quantitative data for the two main reaction types: SPAAC and iEDDA.
Table 1: Comparative Second-Order Rate Constants for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The reactivity of the SCO group in this compound is comparable to other cyclooctynes. This table provides a comparison of reaction rates for various cyclooctynes with benzyl azide, a common model azide.
| Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| Dibenzocyclooctyne (DBCO) | 0.1 - 1.0 | [4] |
| Bicyclo[6.1.0]nonyne (BCN) | 0.01 - 0.1 | |
| 4-Dibenzocyclooctynol (DIBO) | ~0.3 | |
| s-Cyclooctyne (SCO) | ~0.01 - 0.1 (Estimated) | Inferred from BCN reactivity |
Table 2: Second-Order Rate Constants for Inverse-Electron-Demand Diels-Alder (iEDDA) Reactions
The SCO group can also participate in iEDDA reactions with tetrazine derivatives. This reaction is exceptionally fast, making it suitable for rapid labeling applications.
| Dienophile | Diene | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| s-Cyclooctyne (SCO) | 3,6-di-(2-pyridyl)-s-tetrazine | >1000 | |
| trans-Cyclooctene (TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | ~3.3 x 10⁶ |
Experimental Workflows and Protocols
The overall experimental workflow for utilizing this compound click chemistry can be divided into two main stages:
-
Site-specific incorporation of this compound into the protein of interest.
-
Bioorthogonal conjugation of the SCO-tagged protein with an azide- or tetrazine-functionalized molecule.
Protocol 1: Site-Specific Incorporation of this compound into a Protein in E. coli
This protocol is adapted from methodologies for incorporating non-canonical amino acids using the PylRS system.
Materials:
-
Expression plasmids:
-
pEVOL plasmid encoding the evolved PylRS (e.g., a mutant with enhanced activity for this compound) and tRNAPyl.
-
Expression plasmid for the protein of interest with an in-frame amber stop codon (TAG) at the desired incorporation site.
-
-
E. coli expression strain (e.g., BL21(DE3)).
-
This compound.
-
Luria-Bertani (LB) medium.
-
Appropriate antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the pEVOL plasmid and the plasmid encoding the protein of interest.
-
Culture Growth:
-
Inoculate a starter culture in LB medium with appropriate antibiotics and grow overnight at 37°C.
-
The next day, inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
-
Induction:
-
Add this compound to a final concentration of 1-2 mM.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
-
Cell Harvest and Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication).
-
-
Protein Purification:
-
Clarify the lysate by centrifugation.
-
Purify the SCO-tagged protein from the supernatant using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography if the protein has a His-tag).
-
Confirm the successful incorporation of this compound by mass spectrometry.
-
Protocol 2: SPAAC Reaction with an Azide-Functionalized Fluorescent Dye
This protocol describes the labeling of a purified SCO-tagged protein with an azide-containing fluorescent dye.
Materials:
-
Purified SCO-tagged protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Azide-functionalized fluorescent dye (e.g., Azide-Fluor 488).
-
DMSO for dissolving the dye.
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of the azide-dye in DMSO.
-
Adjust the concentration of the purified SCO-tagged protein to 1-5 mg/mL.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the SCO-tagged protein with the azide-dye stock solution. A 5-10 fold molar excess of the dye over the protein is recommended to drive the reaction to completion.
-
The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid protein denaturation.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction time may need to be optimized depending on the specific protein and dye.
-
-
Removal of Excess Dye:
-
Remove the unreacted dye using a desalting column, spin filtration, or dialysis.
-
-
Analysis:
-
Analyze the labeled protein by SDS-PAGE. Successful labeling can be visualized by in-gel fluorescence scanning.
-
Determine the degree of labeling using UV-Vis spectroscopy.
-
Applications in Drug Development and Research
The site-specific modification of proteins enabled by this compound click chemistry has numerous applications in basic research and drug development:
-
Antibody-Drug Conjugates (ADCs): Enables the creation of homogeneous ADCs with a defined drug-to-antibody ratio (DAR), leading to improved therapeutic efficacy and safety profiles.
-
Protein Labeling for Imaging: Site-specific attachment of fluorescent dyes allows for precise tracking of proteins in living cells and whole organisms.
-
PEGylation: The attachment of polyethylene glycol (PEG) chains at specific sites can improve the pharmacokinetic properties of therapeutic proteins.
-
Surface Immobilization: Proteins can be specifically immobilized on surfaces for applications in biosensors and protein microarrays.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield of SCO-tagged protein | - Inefficient incorporation of this compound.- Toxicity of the non-canonical amino acid. | - Optimize the concentration of this compound.- Use a more efficient PylRS mutant.- Lower the expression temperature and induction time. |
| Incomplete click reaction | - Insufficient reaction time or temperature.- Low concentration of reactants.- Steric hindrance around the incorporation site. | - Increase the incubation time and/or temperature.- Increase the molar excess of the azide/tetrazine probe.- Choose a different incorporation site with better solvent accessibility. |
| Protein precipitation during reaction | - High concentration of organic solvent (e.g., DMSO).- Instability of the protein under reaction conditions. | - Keep the final DMSO concentration below 10%.- Perform the reaction at a lower temperature.- Screen different buffer conditions (pH, additives). |
By following these guidelines and protocols, researchers can effectively utilize this compound click chemistry for a wide range of applications in protein engineering, drug discovery, and fundamental biological research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural Basis for the Site-Specific Incorporation of Lysine Derivatives into Proteins | PLOS One [journals.plos.org]
- 3. Structural basis for the site-specific incorporation of lysine derivatives into proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with SCO-L-Lysine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that has become an invaluable tool in chemical biology, drug discovery, and materials science. This copper-free click chemistry reaction proceeds rapidly and with high specificity under physiological conditions, making it ideal for the selective modification of biomolecules in complex biological environments.[1][2] The reaction is driven by the high ring strain of a cyclooctyne, which reacts with an azide to form a stable triazole linkage.[2]
This document provides detailed application notes and protocols for performing SPAAC using SCO-L-Lysine (Nε-((Cyclooct-2-yn-1-yloxy)carbonyl)-L-lysine), a non-canonical amino acid that can be genetically encoded into proteins of interest.[3][4] This enables the site-specific installation of a cyclooctyne moiety, allowing for precise downstream labeling and engineering of proteins for a variety of applications, including fluorescence imaging, drug targeting, and the study of protein-protein interactions.
Core Concepts and Applications
The fundamental principle involves the replacement of a specific amino acid in a protein's sequence with this compound through genetic code expansion. This is typically achieved by engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a stop codon (e.g., the amber codon, UAG) and incorporates this compound instead of terminating translation. Once incorporated, the cyclooctyne handle on the lysine side chain is available for rapid and specific reaction with any molecule bearing an azide group.
Key Applications Include:
-
Fluorescent Labeling of Proteins: Site-specifically attach fluorescent probes for high-resolution imaging of proteins in fixed and living cells.
-
Drug Conjugation: Create precisely defined antibody-drug conjugates (ADCs) or other protein-drug conjugates with controlled stoichiometry and attachment sites.
-
Surface Immobilization: Attach proteins to surfaces for the development of biosensors and functional biomaterials.
-
Probing Molecular Interactions: Investigate protein-protein or protein-ligand interactions by attaching cross-linkers or affinity probes.
Quantitative Data for SPAAC Reactions
The efficiency of a SPAAC reaction is typically quantified by its second-order rate constant (k₂). While the specific rate constant for this compound with all possible azide partners has not been exhaustively determined, the table below provides representative kinetic data for similar cyclooctyne systems to guide experimental design. The reaction of cyclooctynes with azides is generally very fast, with rate constants several orders of magnitude higher than the uncatalyzed reaction.
| Cyclooctyne Derivative | Azide Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent System | Reference |
| Bicyclo[6.1.0]nonyne (BCN) | Benzyl azide | ~0.14 | CD₃CN/D₂O (3:1) | |
| Dibenzocyclooctyne (DBCO) | Benzyl azide | ~0.3 | Various | |
| This compound (in protein) | Coumarin azide | Reaction is efficient and rapid in vivo | E. coli cells |
Note: The reaction rate can be influenced by the specific structures of both the cyclooctyne and the azide, as well as the solvent and temperature.
Experimental Protocols
This section provides a detailed, step-by-step workflow for the site-specific incorporation of this compound into a protein of interest in E. coli and subsequent SPAAC labeling with a fluorescent azide probe.
Part 1: Site-Specific Incorporation of this compound
This protocol is adapted from the work of Plass et al. (2011) and involves the use of an engineered pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA.
1.1. Plasmid Preparation:
-
Obtain or construct a plasmid encoding the protein of interest with an in-frame amber stop codon (TAG) at the desired labeling site.
-
Obtain a second plasmid encoding the engineered PylRS/tRNA pair capable of charging the tRNA with this compound. A commonly used system is the PylRS from Methanosarcina mazei with specific mutations to accommodate this compound.
1.2. Protein Expression:
-
Co-transform competent E. coli cells (e.g., BL21(DE3)) with both the plasmid for the protein of interest and the PylRS/tRNA plasmid.
-
Plate the transformed cells on a selective agar plate (e.g., LB agar with appropriate antibiotics) and incubate overnight at 37°C.
-
Inoculate a single colony into 5 mL of selective LB medium and grow overnight at 37°C with shaking.
-
The next day, inoculate 500 mL of selective LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Simultaneously, add this compound to the culture medium to a final concentration of 1 mM.
-
Continue to grow the culture for 4-6 hours at 30°C with shaking.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
1.3. Protein Purification:
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM DTT, and protease inhibitors).
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Purify the protein containing this compound from the supernatant using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography if the protein has a His-tag).
-
Analyze the purified protein by SDS-PAGE and confirm its identity and purity. Mass spectrometry can be used to confirm the incorporation of this compound.
Part 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
2.1. Preparation of Reagents:
-
Dissolve the purified protein containing this compound in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of the azide-containing fluorescent probe (e.g., a coumarin or rhodamine azide) in a compatible solvent such as DMSO.
2.2. SPAAC Reaction:
-
To the protein solution, add the azide-probe stock solution to a final concentration of 50-100 µM (a 5-10 fold molar excess over the protein is a good starting point).
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction progress can be monitored by in-gel fluorescence or mass spectrometry.
-
Protect the reaction from light if a fluorescent probe is used.
2.3. Purification of the Labeled Protein:
-
Remove the excess, unreacted azide-probe by size-exclusion chromatography (e.g., using a desalting column) or dialysis.
-
Concentrate the purified, labeled protein using a centrifugal filter unit.
2.4. Analysis and Characterization:
-
Confirm successful labeling by SDS-PAGE followed by in-gel fluorescence imaging. A fluorescent band should appear at the molecular weight of the target protein.
-
Quantify the labeling efficiency using UV-Vis spectroscopy (if the dye and protein have distinct absorbance maxima) or by mass spectrometry.
Visualization of Workflows and Pathways
Experimental Workflow for SPAAC Labeling
The following diagram illustrates the overall experimental workflow for the site-specific labeling of a protein with a fluorescent probe using this compound.
Application Example: Labeling a G-Protein Coupled Receptor (GPCR)
SPAAC with genetically encoded non-canonical amino acids is a powerful technique for studying the dynamics and function of cell surface receptors like GPCRs. The following diagram illustrates a conceptual signaling pathway where a GPCR, site-specifically labeled with a fluorescent probe via this compound, is activated by a ligand, leading to downstream signaling events. This labeling strategy allows for the precise tracking of the receptor's localization and trafficking.
References
Application Notes and Protocols for SCO-L-Lysine in Dual-Labeling Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to simultaneously monitor multiple biomolecules or different aspects of a single biomolecule in a living system provides profound insights into complex biological processes. Dual-labeling methodologies, utilizing mutually orthogonal bioorthogonal chemistries, have emerged as powerful tools for such investigations. SCO-L-Lysine, a non-canonical amino acid (ncAA), plays a pivotal role in these advanced labeling strategies. It contains a strained cyclooctyne (SCO) moiety that participates in a highly specific and rapid inverse-electron-demand Diels-Alder (iEDDA) reaction with a tetrazine-conjugated probe. This reaction's high bioorthogonality allows it to be paired with other click chemistry reactions, such as the strain-promoted alkyne-azide cycloaddition (SPAAC), in a dual-labeling paradigm.
This document provides detailed application notes and protocols for the use of this compound in dual-labeling experiments, enabling researchers to site-specifically introduce two distinct probes into a protein of interest for applications ranging from FRET-based conformational studies to the analysis of complex signaling pathways.
Principle of Dual-Labeling with this compound
The core of this dual-labeling strategy, often referred to as a Dual Encoding and Labeling (DEAL) approach, involves the genetic incorporation of two different ncAAs into a single protein, followed by their independent and simultaneous labeling with two distinct probes.[1] One of these ncAAs is this compound (or a similar strained alkene/alkyne), and the other is typically an azide-bearing ncAA like para-azidophenylalanine (pAzF).
The orthogonality of the iEDDA and SPAAC reactions is key to the success of this method. The SCO group of this compound reacts exclusively with a tetrazine-labeled probe, while the azide group of pAzF reacts specifically with a cyclooctyne-labeled probe (e.g., DBCO). This mutual exclusivity prevents cross-reactivity and ensures the specific attachment of each probe to its intended site on the target protein.[1][2][3]
Key Applications
-
Fluorescence Resonance Energy Transfer (FRET) Studies: By incorporating two different fluorophores at specific sites on a protein, conformational changes and protein-protein interactions can be monitored in real-time within living cells.[4]
-
Studying Protein Dynamics and Interactions: Dual-labeling allows for the simultaneous tracking of a protein's localization and its interaction with other cellular components.
-
Investigating Post-Translational Modifications (PTMs): This technique can be used to study the interplay between different PTMs on a single protein.
-
Drug Development: The development of antibody-drug conjugates (ADCs) and other targeted therapeutics can be advanced by the ability to attach two different molecular entities (e.g., a targeting moiety and a therapeutic agent) to a single protein scaffold.
Data Presentation: Quantitative Analysis of Dual-Labeling Efficiency
The efficiency and orthogonality of the dual-labeling process are critical for reliable experimental outcomes. The following tables summarize quantitative data from dual-labeling experiments using a combination of iEDDA and SPAAC reactions.
Table 1: In Vitro Dual-Labeling Efficiency
| Target Protein | ncAA 1 (Site) | ncAA 2 (Site) | Labeling Reagent 1 | Labeling Reagent 2 | Labeling Efficiency (Probe 1) | Labeling Efficiency (Probe 2) |
| sfGFP | Tet3.0 (134) | pAzF (150) | sTCO-JF669 | DBCO-TAMRA | >90% | >50% |
Data adapted from a study utilizing a tetrazine-containing ncAA (Tet3.0) and pAzF, demonstrating the high efficiency of orthogonal labeling on a model protein, superfolder Green Fluorescent Protein (sfGFP).
Table 2: In Vivo Dual-Labeling Efficiency in E. coli
| Target Protein | ncAA 1 (Site) | ncAA 2 (Site) | Labeling Reagent 1 | Labeling Reagent 2 | Labeling Efficiency (Probe 1) | Labeling Efficiency (Probe 2) |
| sfGFP | Tet3.0 (134) | pAzF (150) | sTCO-JF669 | DBCO-TAMRA | >90% | >90% |
This table demonstrates the successful and highly efficient simultaneous dual-labeling of sfGFP in a living cellular environment.
Experimental Protocols
This section provides detailed protocols for the genetic incorporation of this compound and an azide-bearing ncAA, followed by a dual-labeling procedure in mammalian cells.
Protocol 1: Genetic Incorporation of Two Non-Canonical Amino Acids
This protocol outlines the steps for the site-specific incorporation of this compound and pAzF into a protein of interest (POI) expressed in mammalian cells using amber stop codon suppression.
Materials:
-
Mammalian expression vector containing the gene for the POI with two amber (TAG) codons at the desired labeling sites.
-
Expression vector for the engineered pyrrolysyl-tRNA synthetase/tRNA pair for this compound incorporation (e.g., pCMV-SCO-RS/tRNA).
-
Expression vector for the engineered aminoacyl-tRNA synthetase/tRNA pair for pAzF incorporation (e.g., pCMV-pAzF-RS/tRNA).
-
This compound.
-
para-Azidophenylalanine (pAzF).
-
Mammalian cell line (e.g., HEK293T).
-
Cell culture medium and supplements.
-
Transfection reagent.
Procedure:
-
Cell Seeding: Seed HEK293T cells in a suitable culture vessel to achieve 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the three plasmids: the POI expression vector and the two synthetase/tRNA expression vectors using a suitable transfection reagent according to the manufacturer's instructions.
-
ncAA Supplementation: Immediately after transfection, supplement the cell culture medium with this compound and pAzF to a final concentration of 1 mM each.
-
Protein Expression: Incubate the cells for 48-72 hours to allow for the expression of the dual-labeled protein.
-
Cell Harvest: Harvest the cells for subsequent dual-labeling experiments.
Protocol 2: Simultaneous Dual-Labeling of Proteins in Live Mammalian Cells
This protocol describes the simultaneous labeling of the dual-encoded protein with a tetrazine-fluorophore and a cyclooctyne-fluorophore.
Materials:
-
Cells expressing the dual-encoded POI (from Protocol 1).
-
Tetrazine-conjugated fluorophore (e.g., Tet-Cy5).
-
Cyclooctyne-conjugated fluorophore (e.g., DBCO-Cy3).
-
Live-cell imaging buffer (e.g., HBSS or phenol red-free DMEM).
-
Confocal microscope.
Procedure:
-
Cell Preparation: Wash the cells expressing the dual-encoded POI twice with pre-warmed PBS.
-
Labeling Reaction: Add the tetrazine-fluorophore and the cyclooctyne-fluorophore simultaneously to the cells in live-cell imaging buffer. The final concentration of each dye should be optimized, but a starting concentration of 1-10 µM is recommended.
-
Incubation: Incubate the cells at 37°C for 30-60 minutes. The iEDDA reaction is typically very fast, often completing within minutes. The SPAAC reaction may require a longer incubation time.
-
Washing: Wash the cells three times with live-cell imaging buffer to remove excess, unreacted dyes.
-
Imaging: Image the cells using a confocal microscope with the appropriate excitation and emission settings for the chosen fluorophores.
Mandatory Visualization
Signaling Pathway Diagram: GPCR Dimerization and Downstream Signaling
The following diagram illustrates a hypothetical signaling pathway where dual-labeling with this compound could be employed to study G-protein coupled receptor (GPCR) dimerization and subsequent G-protein activation, a key area of interest in drug development. For instance, one protomer of a GPCR dimer could be labeled with a donor fluorophore and the other with an acceptor to monitor dimerization via FRET. Simultaneously, a downstream signaling component like a G-protein subunit could be labeled to observe its recruitment and activation.
Experimental Workflow Diagram
The following diagram outlines the general workflow for a dual-labeling experiment using this compound and an orthogonal ncAA.
Logical Relationship Diagram: Orthogonal Bioorthogonal Reactions
This diagram illustrates the principle of mutual orthogonality between the iEDDA and SPAAC reactions, which is fundamental to the dual-labeling strategy.
References
- 1. Genetic Incorporation of Two Mutually Orthogonal Bioorthogonal Amino Acids That Enable Efficient Protein Dual-Labeling in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A General and Efficient Method for the Site-Specific Dual-Labeling of Proteins for Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Purifying Proteins Containing SCO-L-Lysine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the expression and purification of proteins site-specifically incorporating the non-canonical amino acid SCO-L-Lysine. This technology enables the production of proteins with a bioorthogonal handle for subsequent site-specific labeling and conjugation, a powerful tool in drug development, diagnostics, and basic research.
Introduction
The incorporation of this compound, a lysine analogue bearing a strained cyclooctyne group, into proteins is achieved through genetic code expansion in host organisms like E. coli. This technique allows for the precise placement of a reactive "handle" at any desired position within a protein's sequence. The cyclooctyne group can then undergo a highly specific and efficient inverse-electron-demand Diels-Alder cycloaddition (iEDDA) "click" reaction with a tetrazine-labeled molecule of interest (e.g., a fluorophore, a drug molecule, or a polyethylene glycol chain).
A key to the successful application of this technology is the efficient purification of the target protein containing this compound. The most common and effective method for this is affinity chromatography, typically using a polyhistidine tag (His-tag) co-expressed with the protein of interest.
Data Presentation: Representative Protein Purification
The following table summarizes the purification of a model protein containing a bioorthogonal handle, analogous to this compound, using an affinity purification strategy. This data is representative of a typical purification workflow and provides expected yields and purity levels at each stage.
| Purification Step | Total Protein (mg) | Target Protein (mg) | Purity (%) | Yield (%) |
| Cleared Lysate | 250 | 12.5 | 5 | 100 |
| Ni-NTA Affinity Chromatography | 15 | 11.2 | >90 | 89.6 |
| Size-Exclusion Chromatography (Polishing) | 10 | 9.8 | >95 | 78.4 |
Data is representative and may vary depending on the specific protein, expression levels, and experimental conditions.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the expression of a His-tagged protein containing this compound in E. coli and its subsequent purification using Nickel-NTA (Ni-NTA) affinity chromatography.
Protocol 1: Expression of His-tagged Protein with this compound
This protocol is based on the co-transformation of E. coli with two plasmids: one encoding the gene of interest with an amber (TAG) stop codon at the desired incorporation site and a C-terminal His-tag, and a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for this compound.[1]
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the target protein (with amber codon and His-tag)
-
Plasmid for the this compound specific tRNA/synthetase pair (e.g., pEVOL)
-
This compound
-
Luria-Bertani (LB) agar and broth
-
Appropriate antibiotics (e.g., ampicillin and chloramphenicol)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
L-arabinose
Procedure:
-
Co-transform the E. coli expression strain with the two plasmids.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotics for selection and incubate overnight at 37°C.
-
Inoculate a single colony into 20 mL of LB broth with antibiotics and grow overnight at 37°C in a shaking incubator.
-
The next day, inoculate the starter culture into 1 L of LB broth containing the antibiotics and this compound (typically 0.5 g/L).
-
Grow the culture at 37°C with shaking to an optical density at 600 nm (OD600) of 0.5-0.6.
-
Induce protein expression by adding IPTG (final concentration of 1 mM) and L-arabinose (final concentration of 0.02%).
-
Continue to shake the culture overnight at a reduced temperature (e.g., 30°C) to enhance proper protein folding.
-
Harvest the cells by centrifugation. The resulting cell pellet can be stored at -80°C or used immediately for purification.
Protocol 2: Purification of His-tagged Protein containing this compound
This protocol describes the purification of the expressed protein under native conditions using Ni-NTA resin.[2][3][4][5]
Materials:
-
Cell pellet from Protocol 1
-
Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0
-
Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0
-
Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0
-
Ni-NTA agarose resin
-
Lysozyme and DNase I
-
Protease inhibitors
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold Lysis Buffer (approximately 5 mL per gram of wet cell paste).
-
Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes.
-
Add DNase I to a final concentration of 5 µg/mL.
-
Sonicate the cell suspension on ice to ensure complete lysis.
-
Clarify the lysate by centrifugation at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
-
Binding to Ni-NTA Resin:
-
Equilibrate the Ni-NTA resin with Lysis Buffer.
-
Add the clarified lysate to the equilibrated resin and incubate with gentle mixing for 1 hour at 4°C to allow the His-tagged protein to bind to the resin.
-
-
Washing:
-
Load the lysate-resin slurry into a chromatography column.
-
Wash the resin with at least 10 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the His-tagged protein from the resin by adding Elution Buffer. Collect the eluate in fractions.
-
Analyze the collected fractions by SDS-PAGE to identify those containing the purified protein.
-
-
Buffer Exchange (Optional but Recommended):
-
Pool the fractions containing the pure protein.
-
Perform buffer exchange into a suitable storage buffer (e.g., PBS) using a desalting column or dialysis to remove the imidazole.
-
Visualizations
The following diagrams illustrate the key workflows and relationships in the production and use of proteins containing this compound.
Figure 1: Workflow for the expression and purification of a His-tagged protein containing this compound.
Figure 2: Logical relationship for the use of purified this compound protein in bioorthogonal chemistry.
References
Troubleshooting & Optimization
Troubleshooting low SCO-L-Lysine incorporation efficiency
This guide provides troubleshooting strategies and frequently asked questions for researchers encountering low incorporation efficiency of SCO-L-Lysine, a cyclooctyne-bearing unnatural amino acid used for site-specific protein labeling via genetic code expansion.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing very low or no signal from my this compound labeled protein. What are the common causes?
Low incorporation of this compound is a common issue that can stem from several factors related to the orthogonal translation system (OTS), reagent handling, cell culture conditions, or downstream detection. The primary reasons are outlined below.
Q2: How can I determine if my orthogonal translation system (OTS) is the problem?
The efficiency of the engineered aminoacyl-tRNA synthetase/tRNA pair is critical for incorporating this compound.[1][2]
-
Suboptimal Synthetase Expression: The expression level of the engineered pyrrolysyl-tRNA synthetase (PylRS) must be sufficient to charge its corresponding tRNA with this compound.[1][3]
-
Solution: Verify the expression of your PylRS variant (e.g., via a FLAG or His-tag) by Western blot. Optimize the ratio of your PylRS/tRNA expression plasmid to your protein of interest (POI) plasmid; ratios may need to be adjusted empirically.[4]
-
-
Incorrect Genetic Context: this compound incorporation relies on the suppression of a nonsense codon, typically the amber stop codon (UAG), at a specific site in your POI.
-
Solution: Ensure your POI gene does not contain other UAG codons upstream of the desired incorporation site, which would cause premature termination. If necessary, mutate internal UAG codons to other stop codons like UAA or UGA.
-
Q3: What is the optimal concentration of this compound and how should I prepare it?
The concentration and handling of the amino acid itself are crucial for success.
-
Concentration: The optimal concentration balances efficient incorporation with potential cytotoxicity. High concentrations of non-canonical amino acids (ncAAs) can induce cellular stress and inhibit overall protein synthesis.
-
Solution: Perform a dose-response experiment to find the optimal concentration for your specific cell line and experimental setup. A titration is recommended to identify the concentration that maximizes signal without impacting cell health.
-
-
Reagent Preparation and Handling: this compound can degrade if not stored or prepared correctly.
-
Solution: Store the compound in a cool, dry place as recommended by the manufacturer. For a stock solution, one protocol suggests dissolving the powder to 100 mM in a solution of 0.2M NaOH with 15% DMSO, storing at -20°C, and diluting it into media immediately before use. Avoid repeated freeze-thaw cycles.
-
| Parameter | Recommended Starting Range | Key Considerations |
| This compound Concentration | 50 µM - 400 µM | Titrate to find the optimal balance between incorporation efficiency and cell viability. |
| Incubation Time | 18 - 48 hours | Longer times may increase yield but also risk cytotoxicity. |
| Plasmid Ratio (POI:Synthetase) | 1:1 to 1:3 | This must be optimized empirically for your specific expression system. |
Table 1: Recommended starting parameters for optimizing this compound incorporation. Ranges are based on typical values for unnatural amino acid incorporation and should be optimized for each system.
Q4: Can my cell culture conditions affect incorporation efficiency?
Yes, cellular health and the culture environment are paramount. Introducing an unnatural amino acid can be a source of cellular stress.
-
Nutrient Competition: The presence of natural L-lysine in the medium will compete with this compound for the engineered synthetase, reducing incorporation efficiency.
-
Solution: Culture cells in lysine-free medium during the incorporation phase. Crucially, use dialyzed fetal bovine serum (dFBS) to remove free amino acids, including lysine, that would otherwise compete with this compound.
-
-
Amino Acid Starvation Response: Depleting lysine or other essential amino acids can trigger cellular stress responses, such as the GCN2 pathway, which leads to a global shutdown of protein synthesis.
-
Solution: Ensure the lysine-free medium is supplemented with all other necessary amino acids and nutrients. Do not starve cells for extended periods before adding this compound, as this can halt translation.
-
Q5: My incorporation seems to work, but my final "click" signal is weak. What should I check?
If you have confirmed protein expression, the issue may lie in the bioorthogonal labeling step.
-
Click Chemistry Reagents: The azide or tetrazine probes used for detection can degrade, especially with exposure to light or improper storage.
-
Solution: Use fresh, high-quality click chemistry reagents. Perform a positive control reaction to ensure your detection probe is active.
-
-
Detection Sensitivity: The method used to visualize the labeled protein may not be sensitive enough.
-
Solution: When using fluorescence, ensure you are using the correct excitation/emission wavelengths and a sufficiently sensitive imaging system. For Western blots, optimize your primary and secondary antibody concentrations and exposure times.
-
Experimental Protocols & Methodologies
General Protocol for this compound Incorporation in Mammalian Cells
This protocol provides a general workflow for transient transfection in a 6-well plate format. It should be adapted and optimized for specific cell lines and research goals.
-
Cell Seeding: Seed cells (e.g., HEK293T) on a 6-well plate to reach 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with your plasmid encoding the protein of interest (containing a UAG codon at the desired position) and the plasmid encoding the engineered PylRS/tRNA pair. Use a standard transfection reagent according to the manufacturer's protocol.
-
Media Exchange and Labeling:
-
Approximately 12-24 hours post-transfection, gently aspirate the growth medium.
-
Wash the cells once with sterile PBS.
-
Replace the medium with 2 mL of pre-warmed, lysine-free DMEM (or other appropriate base medium) supplemented with 10% dialyzed FBS, penicillin/streptomycin, and other required supplements.
-
Add this compound from a freshly diluted stock to the desired final concentration (e.g., starting with 200 µM).
-
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator to allow for protein expression and this compound incorporation.
-
Cell Lysis:
-
Wash cells twice with cold PBS.
-
Lyse the cells in 200-500 µL of RIPA buffer (or another suitable lysis buffer) containing protease inhibitors.
-
Incubate on ice for 20 minutes, then clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
-
Downstream Analysis (Click Chemistry):
-
Determine the protein concentration of the cleared lysate using a BCA or Bradford assay.
-
To 50 µg of protein lysate, add your azide- or tetrazine-functionalized probe (e.g., an azide-fluorophore) according to the probe manufacturer's recommendations for a copper-free click reaction.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Analyze the labeled proteins by SDS-PAGE followed by in-gel fluorescence scanning or by Western blot using an antibody against your protein of interest or an affinity tag.
-
Visual Guides
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. This compound | GCE4All Knowledge Base [gce4all.org]
- 4. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SCO-L-Lysine for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing SCO-L-Lysine concentration in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in cell culture?
This compound is a non-canonical amino acid, which is a synthetic analog of the essential amino acid L-lysine. It contains a strained cyclooctyne (SCO) group. This unique chemical handle allows for its use in "click chemistry," specifically in copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) and strain-promoted inverse electron demand Diels-Alder cycloaddition (SPIEDAC) reactions.[1] In cell culture, this compound can be metabolically incorporated into newly synthesized proteins in place of natural lysine. The incorporated SCO group then serves as a reactive tag for subsequent labeling with fluorescent probes, biotin, or other molecules containing an azide or tetrazine group, enabling the visualization and analysis of protein synthesis.[1][2]
Q2: What is a typical starting concentration for this compound in cell culture?
A common starting point for this compound concentration in mammalian cell culture is in the range of 100 µM to 1 mM. However, the optimal concentration is highly dependent on the cell line, the specific experimental goals, and the efficiency of the orthogonal tRNA synthetase/tRNA pair used for its incorporation. It is recommended to perform a dose-response experiment to determine the ideal concentration for your specific system.
Q3: How should I prepare and store this compound?
For a stock solution, this compound can be dissolved at 100mM in a solution of 0.2M NaOH with 15% DMSO.[3] It is critical to prepare a fresh 1:4 dilution in 1M HEPES immediately before adding it to your cell culture medium.[3] Do not store the diluted solution. The powdered form should be stored in a cool, dry place.
Q4: Can this compound be toxic to my cells?
High concentrations of non-canonical amino acids, including this compound, can potentially be cytotoxic. This can be due to various factors, including metabolic stress or off-target effects. It is crucial to determine the optimal concentration that provides efficient labeling without compromising cell viability. A cytotoxicity assay, such as an MTT or LDH assay, should be performed in parallel with your dose-response experiments. Studies on poly-l-lysine have shown that high concentrations can negatively impact metabolic activity and induce apoptosis in a dose-dependent manner.
Q5: How can I confirm that this compound is being incorporated into my target proteins?
The incorporation of this compound can be confirmed through a "click" reaction with a fluorescently-labeled azide or tetrazine probe, followed by in-gel fluorescence scanning or fluorescence microscopy. A western blot for a specific protein of interest, followed by detection with a fluorescently-labeled probe, can also confirm site-specific incorporation.
Troubleshooting Guides
Problem 1: Low or No Labeling Signal
Possible Causes and Solutions:
-
Suboptimal this compound Concentration:
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your cell line. See the "Experimental Protocols" section for a detailed method.
-
-
Inefficient Incorporation:
-
Solution: Ensure that the orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA required for this compound incorporation are efficiently expressed and active in your cell line. The efficiency of incorporation can vary between different cell lines.
-
-
Inefficient Click Reaction:
-
Solution: Ensure that the azide or tetrazine probe is fresh and of high quality. Optimize the "click" reaction conditions, including probe concentration, reaction time, and temperature. For copper-catalyzed reactions, ensure the use of freshly prepared copper (I) solutions.
-
-
Low Protein Synthesis Rate:
-
Solution: Ensure that your cells are healthy and in the logarithmic growth phase. Serum starvation or other stressors can reduce the rate of protein synthesis.
-
Problem 2: High Cell Death or Poor Cell Health
Possible Causes and Solutions:
-
This compound Cytotoxicity:
-
Solution: Reduce the concentration of this compound. Perform a cytotoxicity assay to determine the maximum non-toxic concentration for your cell line.
-
-
Amino Acid Imbalance:
-
Solution: Supplementing with a high concentration of a single amino acid can sometimes lead to an imbalance that affects cell growth. Ensure that the basal medium is not deficient in other essential amino acids.
-
-
Contamination:
-
Solution: As with any cell culture experiment, rule out microbial contamination as a source of cell stress and death.
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Cell Line Examples | Reference |
| This compound Stock Solution | 100 mM in 0.2M NaOH, 15% DMSO | General | |
| This compound Working Concentration | 100 µM - 1 mM | Mammalian cells | General recommendation |
| L-Lysine for Increased Cell Viability | 1.0 mmol/L | Bovine Mammary Epithelial Cells | |
| Maximal Stimulatory L-Lysine HCl | 7 µg/mL | Hybridoma cell line OKT-3 |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration
This protocol outlines a dose-response experiment to identify the optimal concentration of this compound that provides a balance between efficient protein labeling and minimal cytotoxicity.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (100 mM)
-
Fluorescent azide or tetrazine probe
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Reagents for cytotoxicity assay (e.g., MTT, LDH)
-
Multi-well plates (e.g., 24-well or 96-well)
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will allow for logarithmic growth during the experiment.
-
This compound Titration: Prepare a series of working concentrations of this compound in complete culture medium (e.g., 0, 50, 100, 250, 500, 1000 µM).
-
Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Incubate for a period that allows for sufficient protein synthesis and incorporation (typically 18-24 hours).
-
Cytotoxicity Assay: At the end of the incubation period, perform a cytotoxicity assay on a parallel set of wells to assess the effect of each this compound concentration on cell viability.
-
Cell Lysis: Wash the cells in the remaining wells with PBS and then lyse the cells using a suitable lysis buffer.
-
Protein Quantification: Determine the total protein concentration in each lysate.
-
Click Reaction: Perform the "click" reaction by incubating a standardized amount of protein from each lysate with the fluorescent azide or tetrazine probe according to the manufacturer's protocol.
-
Analysis: Analyze the labeling efficiency by in-gel fluorescence scanning of an SDS-PAGE gel. The optimal concentration will be the one that gives the highest fluorescence signal without a significant decrease in cell viability.
Visualizations
Caption: Troubleshooting workflow for this compound optimization.
Caption: L-Lysine's role in the mTOR signaling pathway.
References
Technical Support Center: SCO-L-Lysine Tetrazine Ligation
Welcome to the technical support center for optimizing SCO-L-Lysine and tetrazine bioorthogonal reactions. This guide provides troubleshooting advice, detailed protocols, and quantitative data to help researchers, scientists, and drug development professionals enhance the kinetics of their inverse Electron Demand Diels-Alder (iEDDA) cycloaddition experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound tetrazine reaction is proceeding slower than expected. What are the common causes?
Slow reaction kinetics can stem from several factors, ranging from reagent choice to environmental conditions. The most common culprits are:
-
Suboptimal Tetrazine Choice: The structure of the tetrazine is the most significant factor influencing the reaction rate. Tetrazines with electron-donating groups are substantially less reactive than those with electron-withdrawing groups.[1][2]
-
Low Reagent Concentration: The reaction is bimolecular, meaning its rate is directly dependent on the concentration of both the this compound and the tetrazine. Low concentrations will inherently lead to slower ligation.
-
Reagent Instability/Degradation: Highly reactive tetrazines can be unstable in aqueous buffers, especially at non-neutral pH, leading to degradation over time.[3][4] Similarly, the this compound moiety, if part of a larger biomolecule, could be conformationally inaccessible.
-
Steric Hindrance: If the this compound is incorporated into a sterically crowded region of a protein, access of the tetrazine probe to the reaction site may be restricted, significantly reducing the apparent reaction rate.[5]
-
Incorrect Buffer/pH: While the iEDDA reaction itself is tolerant of a wide pH range (typically 5-9), the stability of your tetrazine and biomolecule may not be. Furthermore, if you are conjugating a molecule to your tetrazine probe using an NHS ester, this preliminary reaction is highly pH-dependent.
// Define nodes start [label="Slow Reaction Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_tz [label="1. Check Tetrazine Reactivity", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_conc [label="2. Verify Concentrations", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_stability [label="3. Assess Reagent Stability", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_sterics [label="4. Consider Steric Hindrance", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];
solution_tz [label="Switch to a more reactive\ntetrazine (e.g., di-pyridyl,\n H-Tz, see Table 1).", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; solution_conc [label="Increase concentration of\none or both reactants.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; solution_stability [label="Use fresh reagents.\nPerform reaction immediately\nafter probe purification.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; solution_sterics [label="Increase linker length on probe.\nDenature protein if possible.\nChange lysine incorporation site.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];
// Define edges start -> check_tz; check_tz -> solution_tz [label="Low intrinsic rate?"]; check_tz -> check_conc [label="High-rate Tz used"]; check_conc -> solution_conc [label="Reactants too dilute?"]; check_conc -> check_stability [label="Concentrations are sufficient"]; check_stability -> solution_stability [label="Degradation suspected?"]; check_stability -> check_sterics [label="Reagents are fresh"]; check_sterics -> solution_sterics [label="Labeling a large biomolecule?"];
// Style settings graph [bgcolor="transparent", pad="0.2"]; node [color="#5F6368"]; edge [color="#5F6368"]; {rank=same; start;} } Caption: Troubleshooting workflow for slow SCO-tetrazine reactions.
Q2: How does the choice of tetrazine impact reaction kinetics?
The reaction rate is governed by inverse electron demand Diels-Alder (iEDDA) electronics. Electron-withdrawing groups (EWGs) attached to the tetrazine ring lower its LUMO energy, accelerating the reaction with the HOMO of the strained alkyne (SCO). Conversely, electron-donating groups (EDGs) slow the reaction.
The choice of tetrazine represents a critical trade-off between reactivity and stability. Highly reactive tetrazines (e.g., those with pyridyl or pyrimidyl groups) often exhibit lower stability in aqueous solutions compared to more stable but slower-reacting ones (e.g., methyl- or phenyl-substituted).
Quantitative Data: Reaction Rate Constants
The second-order rate constant (k₂) is the key metric for comparing reaction speeds. The table below summarizes reported k₂ values for various tetrazines reacting with strained alkenes/alkynes, providing a basis for probe selection. Note that SCO and TCO (trans-cyclooctene) exhibit similar reactivity profiles.
| Tetrazine Derivative | Dienophile | k₂ (M⁻¹s⁻¹) | Solvent / Temp. | Reference(s) |
| 3,6-di(pyridin-2-yl)-s-tetrazine | TCO | ~26,000 | PBS, 37°C | |
| 3,6-di(pyridin-2-yl)-s-tetrazine | TCO | ~2,000 | 9:1 MeOH/Water | |
| 3-(pyrimidin-2-yl)-6-phenyl-s-tetrazine | BCN | 64 | MeOH, Ambient Temp. | |
| 3,6-bis(4-(trifluoromethyl)phenyl)-s-tetrazine | BCN | 10 | MeOH, Ambient Temp. | |
| 3,6-diphenyl-s-tetrazine | BCN | 3.6 | MeOH, Ambient Temp. | |
| 3-methyl-6-phenyl-s-tetrazine | TCO | ~330 | PBS, 37°C |
Note: TCO = trans-cyclooctene, BCN = bicyclo[6.1.0]non-4-yne. Reaction rates can vary significantly with solvent and temperature conditions.
Q3: What is the optimal pH for the SCO-tetrazine ligation?
The iEDDA cycloaddition itself is generally not sensitive to pH in the physiological range of 5.0 to 9.0. However, you must consider the pH stability of your specific tetrazine probe and your biomolecule of interest. Some highly reactive tetrazines can degrade in basic aqueous solutions.
A critical pH consideration arises during the synthesis of the tetrazine probe if using an N-hydroxysuccinimide (NHS) ester to label a primary amine. This specific reaction is highly pH-dependent, with an optimal range of pH 8.0-8.5 to ensure efficient acylation while minimizing the hydrolysis of the NHS ester.
Experimental Protocols
Protocol 1: General Procedure for Kinetic Analysis via Stopped-Flow Spectrophotometry
This protocol allows for the determination of the second-order rate constant (k₂) by monitoring the disappearance of the tetrazine's characteristic absorbance.
1. Reagent Preparation: a. Prepare a stock solution of the tetrazine probe (e.g., 1 mM in DMSO). b. Prepare a stock solution of a SCO or TCO derivative (e.g., 20 mM in DMSO). c. On the day of the experiment, dilute the stock solutions in the desired reaction buffer (e.g., PBS, pH 7.4) to final concentrations. For pseudo-first-order conditions, the SCO/TCO concentration must be at least 10-fold higher than the tetrazine concentration (e.g., 50 µM SCO/TCO and 5 µM tetrazine).
2. Stopped-Flow Measurement: a. Equilibrate the stopped-flow spectrophotometer to the desired temperature (e.g., 37°C). b. Load the tetrazine and SCO/TCO solutions into the two separate instrument syringes. c. Initiate rapid mixing and immediately begin monitoring the decrease in tetrazine absorbance over time. The characteristic absorbance is typically between 510-540 nm. d. Record the absorbance decay trace until the reaction is complete.
3. Data Analysis: a. Fit the absorbance decay data to a single exponential decay function to obtain the observed rate constant (k_obs). b. Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the reactant in excess (SCO/TCO): k₂ = k_obs / [SCO]
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References
Preventing non-specific binding in SCO-L-Lysine labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during SCO-L-Lysine labeling experiments, with a specific focus on preventing non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a non-canonical amino acid containing a cyclooctyne group (SCO). It is incorporated into a protein of interest, often through genetic code expansion. The SCO group is a reactive handle for "click chemistry," specifically for copper-free, strain-promoted inverse-electron-demand Diels-Alder cycloaddition (SPIEDAC) reactions with molecules containing a tetrazine group.[1][2] This allows for the highly specific attachment of probes, such as fluorophores or biotin, to the target protein.
Q2: What is non-specific binding in the context of this compound labeling?
A2: Non-specific binding refers to the undesirable adhesion of the tetrazine-containing label to surfaces or other biomolecules that do not have the this compound incorporated.[3] This can be caused by hydrophobic or electrostatic interactions between the label, the target protein, or other components in the assay.[4] It can lead to high background signals and inaccurate experimental results.
Q3: What are the primary causes of non-specific binding in my labeling experiment?
A3: The most common causes of non-specific binding include:
-
Hydrophobic Interactions: The label or protein may adhere to surfaces or other proteins due to hydrophobicity.[3]
-
Electrostatic Interactions: Charged molecules can interact non-specifically with oppositely charged surfaces or proteins.
-
Protein Aggregation: Aggregates of the labeled protein can trap unbound label, leading to high background.
-
Inadequate Blocking: If the surfaces of your assay (e.g., microplate wells, beads) are not sufficiently blocked, the label can bind directly to these surfaces.
Troubleshooting Guides
Problem: High background signal in all samples, including negative controls.
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Optimize your blocking step. Test different blocking agents such as Bovine Serum Albumin (BSA), casein, or commercially available blocking buffers. Increase the incubation time or concentration of the blocking agent. |
| Hydrophobic Interactions | Add a non-ionic surfactant, such as Tween-20 (typically at 0.05-0.1%), to your wash buffers to disrupt hydrophobic interactions. |
| Electrostatic Interactions | Adjust the ionic strength of your buffers by increasing the salt concentration (e.g., NaCl) to reduce charge-based interactions. |
| Excess Unbound Label | Increase the number and duration of wash steps after the labeling reaction to ensure all unbound label is removed. |
Problem: The labeled protein appears to be aggregated or precipitated.
| Potential Cause | Recommended Solution |
| High Labeling Stoichiometry | Reduce the concentration of the tetrazine-label or the reaction time to decrease the degree of labeling, which can sometimes induce aggregation. |
| Buffer Conditions | Ensure the pH and salt concentration of your buffer are optimal for your protein's stability. Consider performing the labeling reaction at a lower temperature (e.g., 4°C) to slow down the reaction and potentially reduce aggregation. |
| Protein Concentration | High protein concentrations can sometimes lead to aggregation during labeling. Try performing the labeling at a lower protein concentration. |
Quantitative Comparison of Blocking Agents
The effectiveness of different blocking agents can vary depending on the specific application. The following table summarizes a general comparison of common blocking agents for reducing non-specific binding in protein-based assays.
| Blocking Agent | Typical Concentration | Advantages | Considerations |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Readily available, effective for many applications. | Can have lot-to-lot variability. |
| Casein/Non-fat Dry Milk | 1-5% (w/v) | Inexpensive and highly effective at blocking. | May contain endogenous biotin and glycoproteins that can interfere with certain assays. |
| Fish Skin Gelatin | 0.1-1% (w/v) | Remains liquid at lower temperatures, good alternative to BSA. | |
| Commercial Blockers | Varies | Often optimized for specific applications and can provide superior performance. | Can be more expensive. |
Experimental Protocols
Protocol: General Blocking Procedure to Reduce Non-Specific Binding
This protocol provides a general workflow for blocking and washing steps to minimize non-specific binding of a tetrazine-labeled probe to a this compound-containing protein in a cell-based or bead-based assay.
Materials:
-
Blocking Buffer: Phosphate-Buffered Saline (PBS) containing 1% (w/v) BSA.
-
Wash Buffer: PBS containing 0.05% (v/v) Tween-20 (PBS-T).
-
Tetrazine-labeled probe.
-
Cells or beads with the this compound modified protein.
Procedure:
-
Preparation: Prepare all buffers and solutions. Ensure the tetrazine-labeled probe is dissolved in an appropriate solvent (e.g., DMSO) and then diluted in the reaction buffer.
-
Blocking:
-
Incubate your cells or beads with Blocking Buffer for 1 hour at room temperature with gentle agitation. This step is crucial to saturate non-specific binding sites.
-
-
Washing:
-
Wash the cells or beads three times with 1 mL of Wash Buffer. For each wash, gently resuspend the cells/beads and then pellet them by centrifugation before aspirating the supernatant.
-
-
Labeling Reaction:
-
Incubate the blocked cells or beads with the tetrazine-labeled probe at the desired concentration in an appropriate reaction buffer for 1-2 hours at room temperature (or 4°C).
-
-
Post-Labeling Washes:
-
Wash the cells or beads five times with 1 mL of Wash Buffer to remove any unbound probe. Increase the number of washes if high background persists.
-
-
Analysis:
-
Proceed with your downstream analysis (e.g., flow cytometry, microscopy, western blot).
-
Visualizations
Caption: Troubleshooting workflow for high non-specific binding.
Caption: Specific vs. Non-Specific Binding of Tetrazine Probes.
References
Technical Support Center: Addressing Cytotoxicity of SCO-L-Lysine Incorporation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing cytotoxicity issues encountered during the incorporation of SCO-L-Lysine into proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it incorporated into proteins?
This compound is a non-canonical amino acid (ncAA) that contains a strained cyclooctyne group. This functional group allows for bioorthogonal "click" chemistry reactions, specifically copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the precise labeling and engineering of proteins. Its incorporation into a target protein is typically achieved in both prokaryotic and eukaryotic cells by using an orthogonal aminoacyl-tRNA synthetase/tRNA pair, such as the pyrrolysyl-tRNA synthetase (PylRS)/tRNA(Pyl) CUA pair, which recognizes the amber stop codon (UAG) introduced at the desired site in the gene of interest.[1][2][3]
Q2: What are the potential causes of cytotoxicity observed during this compound incorporation?
Several factors can contribute to cytotoxicity during this compound incorporation experiments:
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Inherent Toxicity of the ncAA: High concentrations of this compound may be inherently toxic to cells by disrupting normal metabolic processes.[4]
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Metabolic Stress: The introduction of an unnatural amino acid and the overexpression of the orthogonal synthetase/tRNA pair can place a metabolic burden on the cell, leading to stress responses.
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Off-Target Effects: this compound or its metabolites might interfere with essential cellular pathways. For example, analogs of lysine have been shown to induce apoptosis through mitochondria-dependent pathways.
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Solvent Toxicity: If this compound is dissolved in a solvent like DMSO, high final concentrations of the solvent in the cell culture media can be toxic.[5]
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Impurities: The this compound reagent may contain impurities from its synthesis that are cytotoxic.
Q3: What are the typical signs of cytotoxicity in my cell culture?
Signs of cytotoxicity can include:
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Reduced cell viability and proliferation.
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Changes in cell morphology (e.g., rounding up, detachment from the culture surface).
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Increased presence of floating, dead cells.
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Induction of apoptosis or necrosis, which can be confirmed by specific assays.
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Decreased protein expression of the target protein.
Troubleshooting Guides
Issue 1: High levels of cell death after adding this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| This compound concentration is too high. | Perform a dose-response curve to determine the optimal concentration. Start with a low concentration (e.g., 0.1 mM) and titrate up to the recommended concentration (typically 1-2 mM), while monitoring cell viability. | Identify the highest concentration of this compound that can be used without causing significant cell death. |
| Prolonged incubation time. | Reduce the incubation time with this compound. It's possible that a shorter exposure is sufficient for efficient incorporation without causing toxicity. | Decreased cell death while maintaining acceptable incorporation efficiency. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level, typically below 0.1% (v/v). Run a vehicle control (media with the solvent but without this compound) to assess the solvent's effect. | No significant cell death in the vehicle control, indicating that the observed toxicity is due to the ncAA. |
| Contamination of this compound. | If possible, try a new batch of this compound from the supplier. Ensure proper storage of the compound to prevent degradation. | Reduced cytotoxicity with a new, high-quality batch of the ncAA. |
Issue 2: Low yield of the target protein containing this compound, accompanied by some cytotoxicity.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal incorporation efficiency leading to truncated protein products. | Optimize the expression of the orthogonal synthetase and tRNA. Ensure the amber stop codon (UAG) is in a permissive context for efficient suppression. | Increased yield of the full-length target protein. |
| Metabolic burden on the cells. | Lower the expression temperature (for E. coli) or use a weaker, inducible promoter for the expression of the target protein and the orthogonal machinery. Optimize cell culture media with supplements if necessary. | Improved cell health and potentially higher yields of the modified protein. |
| Degradation of this compound in the media. | Prepare fresh this compound solutions for each experiment. Some suppliers recommend specific handling, such as dilution in HEPES buffer immediately before use. | Consistent and improved incorporation efficiency. |
Quantitative Data Summary
The following table summarizes cytotoxicity data for poly-L-lysine (PLL), a polymer of lysine, which can provide a general reference for the potential toxicity of lysine-based compounds. Note that the IC50 values are highly cell-line dependent.
| Compound | Cell Line | Assay | IC50 | Reference |
| Poly-L-lysine (PLL) | K562 (human erythroleukemic) | MTT | 3.36 ± 0.16 µM | |
| Poly-L-lysine (PLL) | A549 (human lung cancer) | MTT | 8.23 ± 0.41 µM | |
| Poly-L-lysine (PLL) | U937 (human macrophage) | MTT | 3.53 ± 0.17 µM | |
| Poly-L-lysine (PLL) | B16F10 (murine melanoma) | MTT | 6.04 ± 0.3 µM |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay
This protocol is for assessing the effect of this compound on cell viability.
Materials:
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Mammalian cell line of interest
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Complete cell culture medium
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This compound
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Vehicle (e.g., sterile water or DMSO)
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
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Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare a serial dilution of this compound in complete medium. Concentrations can range from 0.1 mM to 5 mM. Also, prepare a vehicle control with the highest concentration of the solvent used.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or the vehicle control to the respective wells. Include untreated control wells with fresh medium only.
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Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.
-
MTT Addition: Four hours before the end of the incubation, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well.
-
Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the cell viability against the this compound concentration to determine the IC50 value.
Protocol 2: Site-Specific Incorporation of this compound in Mammalian Cells via Amber Suppression
This protocol outlines the general steps for incorporating this compound into a target protein in mammalian cells.
Materials:
-
HEK293T cells (or other suitable mammalian cell line)
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Expression plasmid for the target protein with an in-frame amber stop codon (UAG) at the desired position.
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Expression plasmid for the orthogonal PylRS/tRNA(Pyl) pair.
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Transfection reagent
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Complete cell culture medium
-
This compound stock solution (e.g., 100 mM in 0.1 M NaOH)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Antibodies for Western blot analysis
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 6-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the plasmid for the target protein and the plasmid for the PylRS/tRNA(Pyl) pair using a suitable transfection reagent according to the manufacturer's protocol.
-
This compound Addition: 24 hours post-transfection, replace the medium with fresh complete medium containing the desired final concentration of this compound (e.g., 1 mM). A negative control without this compound should be included to check for suppression efficiency.
-
Incubation: Incubate the cells for an additional 48 hours to allow for protein expression.
-
Cell Harvest and Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer.
-
Protein Analysis: Analyze the cell lysate by SDS-PAGE and Western blotting using an antibody against the target protein or an epitope tag. Successful incorporation of this compound will result in a band corresponding to the full-length protein only in the presence of the ncAA. The negative control should show a much smaller or no band, depending on the level of read-through.
Visualizations
Caption: Experimental workflow for this compound incorporation and cytotoxicity assessment.
References
- 1. Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Collection | ETH Library [research-collection.ethz.ch]
- 3. Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]
- 4. Deciphering the metabolic details of L-lysine toxicity in cyanobacteria | Sciety [sciety.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yield of SCO-L-Lysine Labeled Protein
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of low yield in SCO-L-Lysine labeled protein experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used for protein labeling?
This compound is a non-canonical amino acid that contains a strained cyclooctyne (SCO) group. It is incorporated into a protein of interest at a specific site by utilizing an orthogonal aminoacyl-tRNA synthetase/tRNA pair, typically the pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA (tRNAPyl), which recognizes the amber stop codon (UAG).[1][2] Once incorporated, the SCO group can undergo a highly specific and rapid bioorthogonal reaction known as an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine-conjugated molecule (e.g., a fluorescent dye, a drug molecule, or a biotin tag).[1][3] This two-step process allows for the site-specific labeling of proteins in vitro and in living cells.[4]
Q2: What are the main stages of the this compound labeling workflow where low yield can occur?
Low yield in this compound labeling experiments can typically be attributed to inefficiencies in one or both of the following key stages:
-
Incorporation of this compound: This stage involves the expression of the target protein in a host system (e.g., E. coli or mammalian cells) engineered to incorporate this compound at a specific amber codon. Low efficiency at this step results in a low proportion of the expressed protein containing the cyclooctyne handle.
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Tetrazine Click Chemistry Reaction: This is the bioorthogonal conjugation step where the this compound-containing protein is reacted with a tetrazine-labeled probe. Low efficiency here means that even if the protein has the SCO handle, the final labeled product is not formed in high quantities.
Q3: What is a typical expected yield for this compound incorporation and subsequent labeling?
The overall yield can vary significantly depending on the protein, the expression system, and the specific reagents used. The efficiency of amber suppression for incorporating non-canonical amino acids can be a limiting factor. For instance, the efficiency of a lysine suppressor tRNA in E. coli has been reported to be around 8%. However, systems for incorporating unnatural amino acids have been optimized to achieve higher efficiencies. The subsequent iEDDA click reaction is generally very fast and efficient, often with yields exceeding 90% if the protein is properly folded and the reactive handles are accessible.
Troubleshooting Guides
This section provides a detailed breakdown of potential issues and solutions for both stages of the this compound labeling process.
Part 1: Inefficient Incorporation of this compound
Problem: Low or no incorporation of this compound into the target protein, as determined by mass spectrometry or a failed subsequent click reaction.
| Potential Cause | Recommended Solution |
| Suboptimal Amber Codon Context | The nucleotides flanking the UAG codon can significantly influence suppression efficiency. In mammalian cells, a cytosine at the +4 position has been shown to have a stimulatory effect. If possible, use site-directed mutagenesis to introduce synonymous mutations in the codons surrounding the amber codon to create a more favorable context. |
| Low Efficiency of the PylRS/tRNAPyl Pair | The wild-type PylRS may not be optimal for bulky lysine derivatives like this compound. Use an engineered PylRS variant with an expanded active site. Several have been developed to better accommodate large, hydrophobic side chains. Also, ensure that the expression levels of both the PylRS and the tRNAPyl are optimal. |
| Toxicity or Instability of this compound | High concentrations of unnatural amino acids can sometimes be toxic to cells. Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line. Also, ensure the this compound is stored correctly, protected from moisture and light, to prevent degradation. |
| Insufficient this compound in the Growth Medium | Ensure that this compound is added to the growth medium at a sufficient concentration (typically in the low millimolar range for E. coli and micromolar to low millimolar for mammalian cells). |
| Poor Protein Expression Levels Overall | Low expression of the target protein will naturally lead to a low yield of the modified protein. Optimize your protein expression protocol by adjusting parameters such as induction time, temperature, and media composition. |
Part 2: Low Efficiency of the Tetrazine Click Chemistry Reaction
Problem: The protein is confirmed to have this compound incorporated (e.g., by mass spectrometry), but the reaction with the tetrazine probe yields little to no labeled product.
| Potential Cause | Recommended Solution |
| Degradation of Tetrazine or SCO Reagents | Tetrazines and cyclooctynes can degrade over time, especially if not stored properly. Store reagents as recommended by the manufacturer, typically desiccated and at low temperatures. Allow reagents to equilibrate to room temperature before opening to prevent condensation. Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use. |
| Suboptimal Reaction Buffer | The presence of primary amines (e.g., Tris or glycine) in the reaction buffer can potentially react with NHS-ester functionalized tetrazine probes, though the primary reaction should be with the SCO group. It is best to perform the reaction in a non-amine-containing buffer such as PBS. The pH should be maintained between 6.0 and 9.0. |
| Steric Hindrance | The incorporated this compound may be buried within the protein's three-dimensional structure, making it inaccessible to the tetrazine probe. If possible, choose a labeling site on a surface-exposed loop of the protein. Mild denaturation of the protein could be attempted, but this risks loss of function. |
| Side Reactions of the Cyclooctyne Group | Strained alkynes can potentially react with cellular nucleophiles, such as glutathione, although this is generally less of a concern with the iEDDA reaction compared to other click chemistry approaches. If labeling is performed in cell lysate, consider purifying the this compound containing protein first. |
| Insufficient Reaction Time or Temperature | While the iEDDA reaction is very fast, ensure sufficient incubation time (typically 30 minutes to 2 hours at room temperature or 37°C). |
| Incorrect Stoichiometry of Reactants | Use a slight molar excess (1.05-1.5 fold) of the tetrazine probe relative to the this compound containing protein to drive the reaction to completion. |
Experimental Protocols
Protocol 1: Incorporation of this compound into a Target Protein in E. coli
-
Plasmid Preparation:
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Co-transform E. coli expression cells (e.g., BL21(DE3)) with two plasmids:
-
A plasmid encoding the target protein with an in-frame amber (UAG) codon at the desired labeling site.
-
A pEVOL plasmid encoding the orthogonal PylRS/tRNAPyl pair.
-
-
-
Cell Culture and Induction:
-
Grow the transformed E. coli in a suitable medium (e.g., LB or minimal medium) containing the appropriate antibiotics at 37°C with shaking.
-
When the culture reaches an OD600 of 0.6-0.8, add this compound to a final concentration of 1-2 mM.
-
Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a final concentration of 0.1-1 mM.
-
Incubate the culture at a lower temperature (e.g., 18-25°C) overnight to improve protein folding and stability.
-
-
Protein Purification:
-
Harvest the cells by centrifugation.
-
Lyse the cells using sonication or a French press in a suitable lysis buffer.
-
Purify the protein using standard chromatography techniques (e.g., affinity chromatography if the protein has a tag, followed by size-exclusion chromatography).
-
-
Verification of Incorporation:
-
Confirm the successful incorporation of this compound by mass spectrometry. The mass of the modified protein should be higher than the wild-type protein by the mass of the this compound residue minus water.
-
Protocol 2: Tetrazine-SCO Click Chemistry Labeling of the Purified Protein
-
Buffer Exchange:
-
Exchange the purified this compound containing protein into an amine-free buffer (e.g., PBS, pH 7.4) using a desalting column or dialysis.
-
Adjust the protein concentration to 1-5 mg/mL.
-
-
Preparation of Tetrazine Probe:
-
Dissolve the tetrazine-conjugated probe (e.g., tetrazine-fluorophore) in anhydrous DMSO or DMF to a stock concentration of 10 mM immediately before use.
-
-
Click Reaction:
-
Add a 1.05 to 1.5-fold molar excess of the tetrazine probe to the protein solution.
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 37°C. The progress of the reaction can sometimes be monitored by the disappearance of the characteristic color of the tetrazine.
-
-
Removal of Excess Probe:
-
Remove the unreacted tetrazine probe by desalting, dialysis, or size-exclusion chromatography.
-
-
Analysis of Labeled Protein:
-
Confirm successful labeling by SDS-PAGE (if the label is a fluorophore, it can be visualized by in-gel fluorescence) and mass spectrometry.
-
Visualizations
References
Technical Support Center: SCO-L-Lysine and Tetrazine Reactions
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with SCO-L-Lysine and tetrazine-mediated bioorthogonal reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yield in a this compound/tetrazine ligation reaction?
A1: Low conjugation yield can stem from several factors:
-
Degradation of Reactants: Tetrazines, particularly those with electron-withdrawing groups, can degrade in aqueous media. Similarly, the NHS ester used to functionalize molecules can hydrolyze quickly, especially at high pH.[1][2][3]
-
Suboptimal Reactivity: The reaction kinetics are highly dependent on the specific structures of the tetrazine and the dienophile (this compound). Hydrogen-substituted tetrazines are generally more reactive than methyl-substituted ones.[2]
-
Incorrect Stoichiometry: While a 1:1 ratio is theoretical, an excess of one reactant (commonly 1.5 to 2-fold of the more stable or less expensive component) can help drive the reaction to completion.[2]
-
Low Incorporation of this compound: If this compound is incorporated into a protein via genetic code expansion, inefficient incorporation by the synthetase will result in a low concentration of the reactive handle, leading to poor labeling.
-
Steric Hindrance: The accessibility of the this compound residue on the protein surface can impact the ability of the tetrazine probe to react efficiently.
Q2: My tetrazine-labeled probe seems to be unstable. What could be the cause?
A2: Tetrazine stability is a known challenge. Electron-poor tetrazines, which are more reactive in the desired Diels-Alder reaction, are also more susceptible to degradation through reactions with nucleophiles or hydrolysis. Additionally, some tetrazine-bearing amino acids can be reduced to unreactive dihydrotetrazines within the cellular environment. To mitigate this, prepare tetrazine solutions fresh and consider using more stable derivatives if working in complex biological media for extended periods.
Q3: Are there known off-target reactions with endogenous molecules?
A3: Yes, off-target reactions are a key consideration.
-
Tetrazines: Due to their electron-deficient nature, highly reactive tetrazines can react with endogenous nucleophiles, such as thiols present in cysteine residues. This can lead to non-specific labeling of proteins. A systematic study of 23 tetrazine derivatives revealed structure-dependent reactivity with the proteome, highlighting that careful selection of the tetrazine structure is critical for selectivity.
-
This compound: The strained alkyne of the SCO (cyclooctyne) group is generally considered bioorthogonal. However, like other strained alkynes, it may have some reactivity with endogenous thiols, although this is significantly less pronounced than the reactivity of tetrazines.
Q4: How can I monitor the progress of my ligation reaction?
A4: Reaction progress can be monitored using several methods:
-
UV-Vis Spectroscopy: The tetrazine moiety has a characteristic visible absorbance around 520-530 nm. You can monitor the disappearance of this peak over time to track the reaction progress under pseudo-first-order conditions.
-
SDS-PAGE: For protein conjugations, a successful ligation can often be visualized as a mobility shift on an SDS-PAGE gel, especially if the labeling probe is large (e.g., a PEG chain or another protein).
-
Mass Spectrometry: This is a definitive method to confirm the formation of the desired conjugate and to check the fidelity of this compound incorporation into a protein.
Troubleshooting Guides
Issue 1: Low or No Conjugation Product
This guide provides a logical flow to diagnose and resolve poor outcomes in tetrazine ligation experiments.
| Possible Cause | Recommended Solution(s) | Citation |
| Degradation of NHS Ester | If using an NHS ester for labeling, allow the reagent to warm to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use and discard unused portions. | |
| Degradation of Tetrazine/TCO | Verify the integrity of your reactants. Tetrazines can degrade in aqueous media, and TCOs can be sensitive to thiols or UV light. Use fresh reagents and consider degassing solutions for oxygen-sensitive molecules. | |
| Low Reactivity of Reaction Pair | Select a more reactive tetrazine, such as one with electron-withdrawing groups, to accelerate the reaction. Be aware that this can sometimes increase off-target reactivity. | |
| Incorrect Stoichiometry | Empirically optimize the molar ratio of reactants. A slight excess (1.5-2x) of one component, often the tetrazine probe, can improve yield. Accurately quantify reactant concentrations using UV-Vis spectroscopy. | |
| Poor Solubility of Reactants | Use PEGylated linkers to improve the aqueous solubility of your reagents. A small amount of a compatible organic co-solvent (e.g., DMSO) can also be used, but its effect on your biological system must be verified. | |
| Inefficient this compound Incorporation | If expressing a protein with this compound, verify incorporation efficiency using whole-protein mass spectrometry. Optimize expression conditions (e.g., concentration of the unnatural amino acid, induction time) to improve fidelity. |
Troubleshooting Workflow for Low Conjugation Yield
Caption: A logical workflow to troubleshoot low yield in SCO-tetrazine reactions.
Quantitative Data Summary
Table 1: Reaction Kinetics of Tetrazine-Dienophile Pairs
The inverse electron-demand Diels-Alder (IEDDA) reaction is known for its exceptionally fast kinetics. The specific rate is highly dependent on the substituents of both the tetrazine and the dienophile.
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Citation |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | > 10⁶ | |
| 3-methyl-6-phenyl-s-tetrazine | TCO-OH | 101 ± 3 | |
| Dimethyl-tetrazine | Axial TCO derivative | 0.54 | |
| Dipyridyl-tetrazine | Axial TCO derivative | 57.70 | |
| General Range | TCO derivatives | up to 10⁵ | |
| General Range | Strained Alkenes/Alkynes | up to 10⁶ |
Note: Reaction rates are influenced by solvent, temperature, and specific molecular structures.
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling via Tetrazine Ligation
This protocol outlines the steps for labeling a protein containing a genetically encoded this compound residue with a tetrazine-functionalized probe (e.g., a fluorophore).
Materials:
-
Purified protein containing this compound
-
Tetrazine-functionalized probe (e.g., Tetrazine-PEG4-Fluorophore)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous DMSO
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Reactant Preparation:
-
Prepare a 1-10 mM stock solution of the tetrazine probe in anhydrous DMSO.
-
Determine the concentration of your this compound-containing protein using a reliable method (e.g., BCA assay or UV-Vis at 280 nm).
-
-
Ligation Reaction:
-
In a microcentrifuge tube, dilute the protein to a final concentration of 10-50 µM in PBS.
-
Add the tetrazine probe from the DMSO stock solution to the protein solution. A final molar excess of 1.5 to 2-fold of the tetrazine probe over the protein is recommended as a starting point. The final concentration of DMSO should typically be kept below 5% (v/v) to avoid protein denaturation.
-
Mix gently by pipetting.
-
-
Incubation:
-
Allow the reaction to proceed for 60 minutes at room temperature. For less reactive pairs or very low concentrations, the incubation time may need to be extended or performed at 4°C overnight.
-
-
Purification:
-
Remove the unreacted tetrazine probe by passing the reaction mixture through a size-exclusion chromatography column (e.g., PD-10 desalting column) equilibrated with the desired storage buffer.
-
-
Analysis and Storage:
-
Confirm successful conjugation using SDS-PAGE (look for a mobility shift) and/or mass spectrometry.
-
Store the purified conjugate at 4°C.
-
Experimental Workflow Diagram
Caption: Workflow for protein conjugation using this compound and a tetrazine probe.
Protocol 2: Detecting Off-Target Protein Modifications
This protocol provides a general strategy to identify proteins that may have reacted non-specifically with a tetrazine probe. It is based on principles used in chemical proteomics.
Materials:
-
Live cells or cell lysate
-
Tetrazine probe (ideally with an enrichment handle, e.g., Tetrazine-PEG-Biotin)
-
Lysis buffer, protease inhibitors
-
Streptavidin-agarose beads
-
SDS-PAGE materials
-
Mass spectrometry sample preparation reagents (e.g., trypsin, urea)
Procedure:
-
Labeling:
-
Incubate live cells or cell lysate with the tetrazine-biotin probe at a predetermined concentration for a specific time. Include a negative control (e.g., a structurally similar but non-reactive compound).
-
-
Lysis and Protein Extraction:
-
For live-cell labeling, wash cells thoroughly to remove unbound probe, then lyse the cells in a suitable buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Enrichment of Labeled Proteins:
-
Incubate the clarified lysate with streptavidin-agarose beads to capture the biotin-tagged proteins that have reacted with the tetrazine probe.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the captured proteins from the beads.
-
Separate the eluted proteins by 1D SDS-PAGE.
-
-
Identification by Mass Spectrometry:
-
Excise protein bands of interest from the gel.
-
Perform in-gel tryptic digestion.
-
Analyze the resulting peptides by LC-MS/MS to identify the proteins that were non-specifically labeled by the tetrazine probe.
-
Potential Off-Target Reaction Pathways
While the IEDDA reaction between a tetrazine and a strained dienophile is highly specific, side reactions can occur, particularly with highly reactive tetrazines in a complex biological environment.
Reaction Pathways Diagram
Caption: Desired bioorthogonal reaction vs. potential off-target pathways for tetrazines.
References
Technical Support Center: SCO-L-Lysine for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of SCO-L-Lysine in in vitro experiments. Find troubleshooting tips, frequently asked questions, and detailed protocols to ensure the successful application of this reagent in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in in vitro research?
This compound is a non-canonical amino acid containing a cyclooctyne group (SCO). Its primary use is in bioorthogonal chemistry, specifically for copper-free click chemistry reactions like Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Strain-Promoted Inverse Electron Demand Diels-Alder Cycloaddition (SPIEDAC).[1][2][3] This allows for the precise labeling of proteins in living cells or cell lysates, which can then be used for various applications including proteomics, fluorescence imaging, and interaction studies.[4][5]
Q2: What are the key advantages of using this compound for protein labeling?
The main advantage of this compound is that it enables copper-free click chemistry. This is highly beneficial for in vitro experiments involving live cells, as the copper catalysts used in traditional click chemistry can be toxic. The reactions are highly specific and efficient, occurring under mild, aqueous conditions with minimal side reactions.
Q3: Can this compound be used for applications other than protein labeling?
While the predominant application is protein labeling, the reactive cyclooctyne group can theoretically be used to conjugate with any azide- or tetrazine-tagged molecule of interest within a biological sample.
Q4: Is this compound expected to interfere with cellular signaling pathways?
This compound is designed as a bioorthogonal tool, meaning it should be biologically inert and not interfere with native cellular processes. Its purpose is to be incorporated into a protein and then specifically react with a labeling molecule. There is no current evidence to suggest that this compound itself directly modulates signaling pathways.
Troubleshooting Guide
Issue 1: Difficulty Dissolving this compound
If you are experiencing issues with the solubility of this compound, consider the following:
-
Incorrect Solvent: this compound, like L-Lysine, has limited solubility in nonpolar solvents. For stock solutions, it is recommended to use a mixture of a weak base or acid with an organic solvent like DMSO.
-
Precipitation in Aqueous Buffers: Direct dissolution in neutral aqueous buffers like PBS or cell culture media may be challenging. It is best to first prepare a concentrated stock solution as described in the protocols below and then dilute it into your experimental buffer immediately before use.
Issue 2: Precipitation Observed After Diluting Stock Solution into Media
This is a common issue and can often be attributed to:
-
High pH of Stock Solution: One recommended stock solution method uses 0.2M NaOH, resulting in a high pH. When this is diluted into a buffered solution like cell culture media, the rapid pH change can cause the compound to precipitate.
-
Working Solution Instability: The diluted, ready-to-use solution of this compound is often unstable and should be used immediately. Do not store the diluted solution.
-
Media Components: Components in complex media, such as certain salts or proteins, can sometimes interact with the dissolved this compound, leading to precipitation.
Solutions:
-
Immediate Use: Prepare the working dilution of this compound right before adding it to your cells or lysate.
-
Rapid Mixing: When diluting the stock solution, add it to the media while gently vortexing or swirling to ensure rapid and even dispersion.
-
pH Adjustment: The use of a final dilution step in a strong buffer like 1M HEPES can help to manage the pH change.
-
Optimize Concentration: You may need to empirically determine the optimal final concentration of this compound for your specific cell type and media to avoid precipitation while still achieving efficient labeling.
Data Presentation: Solubility and Stock Solutions
The following table summarizes recommended methods for preparing this compound stock solutions. It is important to note that direct solubility in common aqueous buffers at high concentrations is limited.
| Solvent System | Achievable Concentration | Notes | Reference |
| 0.2M NaOH, 15% DMSO | 100 mM | High pH stock solution. | |
| 20% Formic Acid in DMSO | 1 M | Acidic stock solution. | |
| Water | Highly Soluble (for L-Lysine) | Quantitative data for this compound is not readily available, but the parent amino acid is very water-soluble. However, direct dissolution of this compound in water at high concentrations may be difficult. | |
| DMSO | Insoluble (for L-Lysine) | L-Lysine is reported to be insoluble in fresh DMSO. This compound likely has poor solubility in pure DMSO without additives. |
Experimental Protocols
Protocol 1: Preparation of 100 mM this compound Stock Solution
This protocol is adapted from manufacturer recommendations.
Materials:
-
This compound powder
-
0.2M Sodium Hydroxide (NaOH) solution, sterile
-
Dimethyl Sulfoxide (DMSO), sterile
-
Microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
To prepare a 100 mM stock solution, add the appropriate volumes of 0.2M NaOH and DMSO to achieve a final solvent composition of 15% DMSO. For example, to make 1 ml of a 100 mM solution (MW: 296.37 g/mol ), dissolve 29.6 mg of this compound in 850 µL of 0.2M NaOH and 150 µL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solution for Cell Labeling
Materials:
-
100 mM this compound stock solution
-
1M HEPES buffer, sterile
-
Cell culture medium
Procedure:
-
Thaw an aliquot of the 100 mM this compound stock solution.
-
Immediately before adding to cells, prepare a working solution by performing a 1:4 dilution of the stock solution in 1M HEPES buffer. For example, add 10 µL of the 100 mM stock to 30 µL of 1M HEPES. This will result in a 25 mM solution.
-
Further dilute this working solution into your cell culture medium to achieve the desired final concentration for your experiment.
-
CRITICAL: Use this final diluted solution immediately. Do not store it.
Visualizations
Caption: Workflow for in vitro protein labeling using this compound.
Caption: Troubleshooting logic for this compound solubility issues.
References
Validation & Comparative
Unveiling SCO-L-Lysine Incorporation: A Comparative Guide to Validation by Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in the precise art of protein engineering, the site-specific incorporation of non-canonical amino acids (ncAAs) offers a powerful tool for expanding the functional repertoire of proteins. Among these, SCO-L-Lysine, with its bioorthogonal handle, has emerged as a valuable building block. However, the successful incorporation of this modified amino acid requires rigorous validation. This guide provides an objective comparison of mass spectrometry with alternative methods for validating this compound incorporation, supported by experimental data and detailed protocols.
Mass spectrometry stands as the gold standard for the definitive confirmation of ncAA incorporation, offering unparalleled precision and detail.[1] Alternative methods, such as fluorescence-based reporter assays and Western blotting, provide higher throughput and are valuable for initial screening, though they offer a more indirect assessment.[1][2][3]
Comparative Analysis of Validation Methodologies
The choice of validation method hinges on the specific experimental requirements, including the need for quantitative accuracy, throughput, and the level of structural detail desired. Below is a comparative summary of the key performance metrics for each technique.
| Feature | Mass Spectrometry (LC-MS/MS) | Fluorescence-Based Reporter Assays | Western Blotting |
| Principle | Direct detection of mass change in peptides containing this compound. | Indirect detection via a reporter protein (e.g., GFP) fused to the target protein. | Indirect detection using an antibody that recognizes the target protein or an epitope tag. |
| Data Output | Unambiguous confirmation of incorporation, precise location, and relative abundance. | Quantitative measure of full-length protein expression, inferring incorporation efficiency. | Semi-quantitative detection of full-length protein. |
| Sensitivity | High (low femtomole to attomole range). | Moderate to high, dependent on the reporter's quantum yield. | Low to moderate (nanogram range). |
| Throughput | Low to moderate. | High. | Moderate. |
| Quantitative Accuracy | High, especially with isotopic labeling. | Moderate, can be influenced by reporter protein folding and maturation. | Low (semi-quantitative). |
| Information Provided | Definitive proof of identity and location of the ncAA. | Relative incorporation efficiency and fidelity. | Confirmation of full-length protein expression. |
| Cost | High initial investment and per-sample cost. | Low to moderate. | Moderate. |
| Time per Sample | Several hours. | Minutes to hours. | Several hours to a day. |
Experimental Workflows and Protocols
To ensure the reliable validation of this compound incorporation, it is imperative to follow optimized experimental protocols. The following sections detail the methodologies for both the gold-standard mass spectrometry approach and a common fluorescence-based alternative.
Visualizing the Validation Workflow
The overall process for incorporating and subsequently validating this compound in a target protein is a multi-step procedure. The following diagram illustrates the key stages, from the expression of the protein to its analysis by mass spectrometry.
Mass Spectrometry Protocol for this compound Validation
This protocol outlines the key steps for the bottom-up proteomic analysis of a protein containing this compound.
1. Protein Sample Preparation:
-
Denaturation, Reduction, and Alkylation: The purified protein is first denatured to unfold its structure. This is typically achieved by incubation in a buffer containing 8 M urea.[4] Disulfide bonds are then reduced using dithiothreitol (DTT) and the resulting free cysteine residues are alkylated with iodoacetamide (IAA) to prevent them from reforming.
-
Proteolytic Digestion: The protein is then digested into smaller peptides using a protease, most commonly trypsin. Trypsin cleaves proteins at the C-terminal side of lysine and arginine residues. For in-solution digestion, the denaturing agent concentration is lowered before adding trypsin. Alternatively, for in-gel digestion, the protein is first separated by SDS-PAGE, the band of interest is excised, and digestion is performed within the gel matrix.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Peptide Separation: The resulting peptide mixture is separated by reverse-phase liquid chromatography (LC) based on hydrophobicity. This separation reduces the complexity of the sample entering the mass spectrometer at any given time.
-
Mass Analysis: The separated peptides are ionized, typically by electrospray ionization (ESI), and introduced into the mass spectrometer. The instrument first measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan).
-
Peptide Fragmentation: Selected peptide ions are then isolated and fragmented, usually by collision-induced dissociation (CID), to generate a tandem mass spectrum (MS/MS scan).
3. Data Analysis:
-
The MS/MS spectra are searched against a protein sequence database that includes the sequence of the target protein with the expected mass shift for this compound at the designated position.
-
Successful identification of a peptide containing this compound provides definitive confirmation of its incorporation. The fragmentation pattern in the MS/MS spectrum will pinpoint the exact location of the modification.
-
Quantitative analysis can be performed by comparing the peak intensities of the modified and unmodified peptides.
Alternative Method: Fluorescence-Based Reporter Assay Protocol
This method provides a higher-throughput approach for assessing the efficiency of ncAA incorporation.
1. Reporter Construct Design:
-
A fluorescent reporter protein, such as Green Fluorescent Protein (GFP), is fused to the target protein. An amber stop codon (TAG) is introduced at the desired site of this compound incorporation within the target protein sequence.
2. Expression and Incorporation:
-
The reporter construct is expressed in a suitable host organism (e.g., E. coli or yeast) in the presence of this compound and the corresponding orthogonal aminoacyl-tRNA synthetase/tRNA pair.
-
Successful incorporation of this compound at the amber codon allows for the translation of the full-length fusion protein, including the fluorescent reporter.
3. Fluorescence Measurement:
-
The fluorescence intensity of the cell culture or cell lysate is measured using a plate reader or flow cytometer.
-
The fluorescence signal is proportional to the amount of full-length reporter protein produced, thus providing a quantitative measure of the readthrough efficiency of the amber codon, which corresponds to the incorporation efficiency of this compound.
4. Data Normalization:
-
To account for variations in expression levels, the fluorescence signal is often normalized to a control, such as the expression of the reporter construct without the amber codon or a co-expressed, spectrally distinct fluorescent protein.
Logical Relationships in Validation Strategy
The decision-making process for choosing a validation method can be visualized as a logical flow, where the required level of detail and throughput dictates the most appropriate technique.
References
- 1. researchgate.net [researchgate.net]
- 2. A robust and quantitative reporter system to evaluate noncanonical amino acid incorporation in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reporter system architecture affects measurements of noncanonical amino acid incorporation efficiency and fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Head-to-Head Comparison of SCO-L-Lysine and BCN-L-Lysine for Protein Labeling Efficiency
For researchers, scientists, and drug development professionals seeking to employ bioorthogonal chemistry for protein labeling, the choice of reagents is critical. This guide provides an objective comparison of two prominent non-canonical amino acids, SCO-L-Lysine and BCN-L-Lysine, focusing on their protein labeling efficiency. The information presented is supported by experimental data from peer-reviewed literature to aid in making an informed decision for your specific research needs.
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins, facilitated by genetic code expansion, has revolutionized the study of protein function and dynamics. This compound and BCN-L-Lysine are two such ncAAs that enable the precise attachment of probes, such as fluorophores or drugs. Their utility, however, is dictated by the efficiency of their respective bioorthogonal reactions. This compound reacts via an inverse electron demand Diels-Alder (iEDDA) cycloaddition with a tetrazine partner, while BCN-L-Lysine undergoes a strain-promoted alkyne-azide cycloaddition (SPAAC) with an azide-containing molecule.[1][2][3][4] The primary distinction between these two powerful techniques lies in their reaction kinetics, with the iEDDA reaction generally exhibiting significantly faster rates.[5]
Quantitative Performance Comparison
The efficiency of a bioorthogonal reaction is paramount, especially when dealing with low abundance proteins or dynamic cellular processes. The second-order rate constant (k₂) is a key metric for quantifying this efficiency. A higher k₂ value signifies a faster reaction, allowing for lower concentrations of labeling reagents and shorter incubation times.
| Feature | This compound (via iEDDA) | BCN-L-Lysine (via SPAAC) | References |
| Reaction Type | Inverse electron demand Diels-Alder (iEDDA) | Strain-promoted alkyne-azide cycloaddition (SPAAC) | |
| Reaction Partner | Tetrazine | Azide | |
| Second-Order Rate Constant (k₂) with Benzyl Azide/Tetrazine | Up to ~10³ - 10⁵ M⁻¹s⁻¹ (with reactive tetrazines) | ~0.1 - 1 M⁻¹s⁻¹ | |
| Reaction Speed | Very Fast | Moderate | |
| Specificity | Highly specific for tetrazines | Highly specific for azides | |
| Biocompatibility | Excellent | Excellent |
Experimental Methodologies
The following protocols provide a generalized framework for the site-specific labeling of a target protein in mammalian cells using either this compound or BCN-L-Lysine. These protocols are based on the principle of genetic code expansion, which requires the co-transfection of plasmids encoding the protein of interest with a nonsense (e.g., amber) codon at the desired labeling site, and an orthogonal aminoacyl-tRNA synthetase/tRNA pair.
General Experimental Workflow
Detailed Protocol: Protein Labeling in Mammalian Cells
1. Cell Culture and Transfection:
-
Plate mammalian cells (e.g., HEK293T) in a suitable format (e.g., 6-well plate) to achieve 50-70% confluency on the day of transfection.
-
Co-transfect the cells using a suitable transfection reagent with:
-
A plasmid encoding the protein of interest with an in-frame amber stop codon (TAG) at the desired labeling site.
-
A plasmid encoding the appropriate orthogonal aminoacyl-tRNA synthetase/tRNA pair for the chosen non-canonical amino acid (e.g., a mutant PylRS/tRNAPyl pair).
-
2. Incorporation of this compound or BCN-L-Lysine:
-
24 hours post-transfection, replace the culture medium with fresh medium supplemented with either:
-
This compound: Typically 1-2 mM final concentration.
-
BCN-L-Lysine: Typically 0.25-1 mM final concentration.
-
-
Incubate the cells for 24-48 hours to allow for expression of the protein of interest and incorporation of the non-canonical amino acid.
3. Bioorthogonal Labeling Reaction:
-
For this compound:
-
Prepare a stock solution of the tetrazine-conjugated fluorescent dye in DMSO.
-
Dilute the tetrazine-dye in fresh culture medium to a final concentration of 5-20 µM.
-
Remove the ncAA-containing medium from the cells, wash once with PBS, and add the tetrazine-dye solution.
-
Incubate for 5-30 minutes at 37°C. Due to the fast kinetics of the iEDDA reaction, shorter incubation times are often sufficient.
-
-
For BCN-L-Lysine:
-
Prepare a stock solution of the azide-conjugated fluorescent dye in DMSO.
-
Dilute the azide-dye in fresh culture medium to a final concentration of 25-100 µM.
-
Remove the ncAA-containing medium from the cells, wash once with PBS, and add the azide-dye solution.
-
Incubate for 30-60 minutes at 37°C.
-
4. Washing and Analysis:
-
Following incubation, remove the labeling medium and wash the cells three times with PBS to remove any unreacted dye.
-
The cells are now ready for downstream analysis, such as:
-
In-gel fluorescence: Lyse the cells, separate proteins by SDS-PAGE, and visualize the fluorescently labeled protein using a gel imager.
-
Fluorescence microscopy: Image the live or fixed cells to observe the subcellular localization of the labeled protein.
-
Flow cytometry: Quantify the labeling efficiency on a single-cell level.
-
Signaling Pathways and Reaction Mechanisms
The labeling of proteins with this compound and BCN-L-Lysine does not directly involve cellular signaling pathways but rather relies on bioorthogonal chemical reactions that are designed to be inert to biological processes.
This compound Labeling via iEDDA
The reaction between the s-cyclooctyne (SCO) moiety of this compound and a tetrazine-conjugated probe proceeds through an inverse electron demand Diels-Alder cycloaddition. This reaction is exceptionally fast and produces a stable dihydropyrazine product, which subsequently aromatizes with the release of nitrogen gas.
BCN-L-Lysine Labeling via SPAAC
The bicyclononyne (BCN) group of BCN-L-Lysine reacts with an azide-functionalized probe via a strain-promoted alkyne-azide [3+2] cycloaddition. The high ring strain of the cyclooctyne drives the reaction forward without the need for a copper catalyst, forming a stable triazole linkage.
Conclusion
Both this compound and BCN-L-Lysine are powerful tools for site-specific protein labeling. The choice between them will largely depend on the specific experimental requirements.
-
This compound is the preferred choice when rapid labeling kinetics are essential. This is particularly advantageous for studying dynamic processes, labeling low-abundance proteins, or when minimizing the concentration of the labeling probe is critical.
-
BCN-L-Lysine remains a robust and widely used tool for protein labeling. While its kinetics are slower than the iEDDA reaction, it is still highly efficient and specific. Its reaction with azides provides a well-established and reliable method for a broad range of applications.
By understanding the distinct advantages of each system, researchers can select the optimal non-canonical amino acid to advance their investigations into protein function and cellular biology.
References
- 1. benchchem.com [benchchem.com]
- 2. Superfast Tetrazole–BCN Cycloaddition Reaction for Bioorthogonal Protein Labeling on Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Side-by-side comparison of different non-canonical amino acids for click chemistry
For Researchers, Scientists, and Drug Development Professionals
The ability to site-specifically incorporate non-canonical amino acids (ncAAs) into proteins has revolutionized the fields of chemical biology, drug development, and materials science. Among the most powerful applications of this technology is the introduction of bioorthogonal reactive handles for "click chemistry," enabling precise and efficient labeling, imaging, and conjugation of proteins in complex biological environments. This guide provides a side-by-side comparison of different classes of ncAAs used for two of the most prominent click chemistry reactions: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA) reactions.
At a Glance: Key Click Chemistry Reactions
Two main catalyst-free click chemistry reactions are widely employed for labeling proteins containing ncAAs in living systems:
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction occurs between a strained cyclooctyne and an azide to form a stable triazole linkage. The reaction is driven by the ring strain of the cyclooctyne, eliminating the need for a cytotoxic copper catalyst.[1]
-
Inverse-Electron-Demand Diels-Alder (IEDDA): This is a [4+2] cycloaddition between an electron-deficient diene, typically a tetrazine, and an electron-rich dienophile, such as a strained alkene (e.g., trans-cyclooctene) or alkyne.[2] IEDDA reactions are known for their exceptionally fast kinetics.[3]
Side-by-Side Comparison of ncAA Performance
The choice of ncAA is a critical determinant of the success of a click chemistry experiment. The following tables provide a quantitative comparison of ncAAs based on their reactive groups for SPAAC and IEDDA reactions.
Table 1: Comparison of ncAAs for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| ncAA Type | Example ncAA | Reactive Group | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Incorporation Efficiency | Cellular Toxicity | Key Features & Considerations |
| Azide-Containing | p-Azidophenylalanine (pAzF) | Azide | N/A (Reacts with cyclooctynes) | Generally high with evolved synthetases.[4] | Low, but the azide group can be reduced to an amine in the cellular environment.[5] | Widely used and commercially available. The azide group is small and less likely to perturb protein structure. |
| Cyclooctyne-Containing | Cyclooctyne-Lysine (e.g., BCN-Lysine) | Strained Alkyne (Bicyclo[6.1.0]nonyne) | ~0.06 - 0.1 | Can be lower than smaller ncAAs due to its bulkier structure. | Generally low, but cyclooctynes can have off-target reactivity with thiols. | Offers the advantage of reacting with azide-modified probes. BCN is smaller and more hydrophilic than DBCO. |
| Cyclooctyne-Containing | Dibenzocyclooctyne-Lysine (DBCO-Lysine) | Strained Alkyne (Dibenzocyclooctyne) | ~0.6 - 1.0 | Moderate, can be influenced by the bulky DBCO group. | Low, but DBCO is more hydrophobic and may have higher non-specific binding. | Exhibits faster kinetics than BCN, making it suitable for applications requiring rapid labeling. |
Table 2: Comparison of ncAAs for Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
| ncAA Type | Example ncAA | Reactive Group | Second-Order Rate Constant (k₂) with Tetrazines (M⁻¹s⁻¹) | Incorporation Efficiency | Cellular Toxicity | Key Features & Considerations |
| Tetrazine-Containing | Tetrazine-Lysine | Tetrazine | N/A (Reacts with dienophiles) | Can be efficient with optimized orthogonal translation systems. | Low, but tetrazines can be susceptible to degradation in aqueous environments, especially in the presence of nucleophiles. | Enables extremely fast and highly specific labeling. The reactivity and stability of the tetrazine can be tuned by modifying its substituents. |
| Dienophile-Containing | trans-Cyclooctene-Lysine (TCO-Lysine) | Strained Alkene (trans-Cyclooctene) | 1 to 10⁶ | Efficient incorporation has been demonstrated. | Low. TCO is a highly reactive dienophile. | The reaction with tetrazines is exceptionally fast. The stability of TCO can be a concern. |
| Dienophile-Containing | Bicyclononyne-Lysine (BCN-Lysine) | Strained Alkyne (Bicyclo[6.1.0]nonyne) | Slower than TCO, but still fast for IEDDA. | Can be incorporated with high fidelity. | Low. | BCN is a versatile dienophile that can also participate in SPAAC reactions. |
| Dienophile-Containing | Norbornene-Lysine | Strained Alkene (Norbornene) | Generally slower than TCO. | Efficient incorporation has been achieved. | Low. | Norbornene is a stable and readily accessible dienophile. |
Experimental Protocols
Detailed methodologies are crucial for the successful incorporation of ncAAs and subsequent click chemistry labeling. Below are representative protocols for key experiments.
Protocol 1: Site-Specific Incorporation of p-Azidophenylalanine (pAzF) in E. coli
This protocol describes the expression of a target protein containing pAzF using an amber stop codon (UAG) suppression system.
Materials:
-
Expression plasmid for the target protein with a UAG codon at the desired site.
-
pEVOL-pAzF plasmid (encoding the engineered aminoacyl-tRNA synthetase and tRNA).
-
E. coli BL21(DE3) competent cells.
-
LB media and agar plates with appropriate antibiotics.
-
p-Azidophenylalanine (pAzF).
-
L-arabinose and Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Procedure:
-
Transformation: Co-transform the expression plasmid and the pEVOL-pAzF plasmid into competent E. coli cells. Plate on LB agar containing the appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5 mL of LB media with antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of LB media with antibiotics using the overnight starter culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction:
-
Add pAzF to a final concentration of 1 mM.
-
Induce the expression of the orthogonal translation system by adding L-arabinose to a final concentration of 0.02% (w/v).
-
Immediately induce the expression of the target protein by adding IPTG to a final concentration of 0.5 mM.
-
-
Harvesting: Incubate the culture at 30°C for 16-18 hours with shaking. Harvest the cells by centrifugation.
-
Protein Purification: Resuspend the cell pellet in lysis buffer and purify the target protein using a suitable method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
Protocol 2: SPAAC Labeling of a pAzF-Containing Protein with a Cyclooctyne-Dye
This protocol describes the fluorescent labeling of a purified protein containing pAzF.
Materials:
-
Purified pAzF-containing protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Cyclooctyne-dye conjugate (e.g., DBCO-fluorophore) stock solution in DMSO.
Procedure:
-
Reaction Setup: To the purified protein solution, add the cyclooctyne-dye stock solution to a final concentration of 10-100 µM. The final DMSO concentration should be kept below 5% (v/v).
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted dye using size-exclusion chromatography or dialysis.
-
Analysis: Confirm labeling and determine the labeling efficiency using SDS-PAGE with in-gel fluorescence scanning and/or mass spectrometry.
Protocol 3: Genetic Incorporation of a Tetrazine-Lysine ncAA
This protocol outlines the general steps for incorporating a tetrazine-containing ncAA.
Materials:
-
Expression plasmid for the target protein with a UAG codon at the desired site.
-
Plasmid encoding the orthogonal tRNA synthetase/tRNA pair for the tetrazine-lysine ncAA (e.g., Tet2 pAJE-E7).
-
E. coli expression strain (e.g., BL21(DE3)).
-
Appropriate growth media and antibiotics.
-
Tetrazine-lysine ncAA.
-
Inducers (e.g., IPTG).
Procedure:
-
Transformation: Co-transform the expression and synthetase plasmids into the E. coli expression strain.
-
Expression: Grow the cells in media supplemented with the tetrazine-lysine ncAA and induce protein expression according to the specific protocol for the chosen plasmid system. Auto-induction methods can be effective.
-
Harvesting and Purification: Harvest the cells and purify the tetrazine-containing protein as described in Protocol 1.
Protocol 4: IEDDA Labeling of a Tetrazine-Containing Protein with a Dienophile Probe
This protocol describes the rapid labeling of a protein containing a tetrazine ncAA.
Materials:
-
Purified tetrazine-containing protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Dienophile probe (e.g., TCO-fluorophore) stock solution in DMSO.
Procedure:
-
Reaction Setup: Add the dienophile probe to the protein solution. Due to the fast reaction kinetics, equimolar concentrations or a slight excess of the probe can be used.
-
Incubation: The reaction is often complete within minutes at room temperature.
-
Analysis: The labeled protein can be directly analyzed by SDS-PAGE or other methods without the need for extensive purification to remove unreacted probes if used in stoichiometric amounts.
Visualizing Experimental Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental processes.
Caption: Workflow for SPAAC labeling of a protein with a genetically encoded ncAA.
Caption: Decision-making framework for selecting an ncAA for click chemistry.
References
- 1. Non-canonical amino acid labeling in proteomics and biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineered Proteins and Materials Utilizing Residue-Specific Noncanonical Amino Acid Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
A Comparative Kinetic Analysis of the SCO-L-Lysine Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction
For Researchers, Scientists, and Drug Development Professionals
The inverse-electron-demand Diels-Alder (iEDDA) reaction has become a prominent tool in bioconjugation and drug development due to its rapid kinetics and high specificity.[1][2] This guide provides a detailed kinetic analysis of the iEDDA reaction involving s-cyclooctene (SCO), particularly in the context of the unnatural amino acid SCO-L-Lysine, which can be genetically encoded into proteins.[3][4] We present a comparison with other leading bioorthogonal reactions, supported by experimental data and detailed protocols to aid in the selection of the most appropriate conjugation chemistry for your research needs.
Quantitative Comparison of Reaction Kinetics
The second-order rate constant (k₂) is a critical parameter for quantifying the efficiency of a bioorthogonal reaction. A higher k₂ value indicates a faster reaction, which is often crucial for applications involving low reactant concentrations or requiring rapid labeling.[5] The tables below summarize the reported k₂ values for the iEDDA reaction and other common bioorthogonal ligations.
Table 1: Comparison of Second-Order Rate Constants (k₂) for Various Bioorthogonal Reactions
| Reaction Type | Reactants | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| iEDDA | trans-cyclooctene (TCO) + Tetrazine | up to 10⁶ |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Cyclooctyne + Azide | 10⁻³ - 1 |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Alkyne + Azide (with Cu(I) catalyst) | 10 - 1000 |
| Staudinger Ligation | Phosphine + Azide | 10⁻³ - 10⁻² |
Note: Rate constants are highly dependent on the specific structures of the reactants, solvent, and temperature.
Table 2: Kinetic Data for iEDDA Reactions with Various Dienophiles
| Dienophile | Tetrazine Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent System |
| s-cyclooctene (SCO) | H-Tetrazine (H-Tz) | Reacts exclusively with H-Tz | Not specified |
| trans-cyclooctene (TCO) | Diphenyl-s-tetrazine | ~3.3 x 10⁵ | Acetonitrile/Water |
| TCO | 3,6-di-(2-pyridyl)-s-tetrazine | ~2,000 | Water |
| Norbornene | 3,6-di-(2-pyridyl)-s-tetrazine | ~1.9 | Aqueous media |
| Cyclopropene | Mono-substituted tetrazine | Slower than TCO with the same tetrazine | Not specified |
| Vinylboronic acid | Dipyridyl tetrazine | 27 | Not specified |
Note: The reactivity of dienophiles in iEDDA reactions is significantly influenced by ring strain and steric effects. For instance, the strained double bond in TCO and SCO derivatives leads to exceptionally fast reaction rates. It has been observed that SCO reacts exclusively with less sterically hindered tetrazines like H-Tz, while TCO can react with a broader range of tetrazines.
Experimental Protocols
Accurate determination of reaction kinetics is essential for comparing and selecting bioorthogonal reactions. The following are detailed methodologies for key experiments used to measure second-order rate constants.
Kinetic Analysis using Stopped-Flow UV-Vis Spectrophotometry
This method is suitable for rapid reactions and monitors the change in absorbance of a chromophoric species over time. Tetrazines have a characteristic absorbance in the visible region (around 520-540 nm) that disappears as the iEDDA reaction proceeds.
Materials:
-
This compound or a relevant SCO-containing molecule
-
A tetrazine derivative (e.g., 3,6-di-(2-pyridyl)-s-tetrazine)
-
Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Stopped-flow spectrophotometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of the SCO-containing molecule and the tetrazine derivative in the reaction buffer.
-
Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C or 37°C). Set the spectrophotometer to monitor the absorbance at the λmax of the tetrazine.
-
Kinetic Measurement:
-
Load one syringe with the SCO-containing molecule solution and the other with the tetrazine solution. To ensure pseudo-first-order conditions, the concentration of the SCO derivative should be in large excess (at least 10-fold) compared to the tetrazine.
-
Initiate the reaction by rapidly mixing the two solutions.
-
Record the decrease in absorbance of the tetrazine over time until the reaction is complete.
-
-
Data Analysis:
-
Fit the absorbance decay curve to a single exponential equation to obtain the pseudo-first-order rate constant (k_obs).
-
Repeat the experiment with varying concentrations of the SCO-containing molecule.
-
Plot k_obs versus the concentration of the SCO-containing molecule. The slope of the resulting linear fit will be the second-order rate constant (k₂).
-
Kinetic Analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to monitor the disappearance of reactant peaks and the appearance of product peaks over time. This method is generally suitable for slower reactions.
Materials:
-
This compound or a relevant SCO-containing molecule
-
A tetrazine derivative
-
Deuterated solvent (e.g., D₂O, Methanol-d₄)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Prepare a solution of the SCO-containing molecule and the tetrazine derivative in the deuterated solvent within an NMR tube. The concentrations should be chosen to allow for clear signal detection and a reasonable reaction time.
-
NMR Data Acquisition:
-
Acquire an initial ¹H NMR spectrum (t=0) to identify the characteristic peaks of the reactants.
-
Monitor the reaction progress by acquiring spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate the signals corresponding to a reactant and a product at each time point.
-
Plot the concentration of the reactant versus time and fit the data to the appropriate rate law equation to determine the rate constant. For a second-order reaction with equimolar initial concentrations, a plot of 1/[Reactant] versus time will be linear, with the slope equal to k₂.
-
Visualizations
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the underlying mechanism of the iEDDA reaction and a typical workflow for its kinetic analysis.
Caption: Mechanism of the inverse-electron-demand Diels-Alder (iEDDA) reaction.
Caption: Experimental workflow for kinetic analysis of an iEDDA reaction.
References
Comparison Guide: Western Blot Analysis for SCO-L-Lysine Incorporation
This guide provides a comparative analysis of Western blot-based methods for confirming the incorporation of SCO-L-Lysine, a non-canonical amino acid, into proteins. It is intended for researchers, scientists, and drug development professionals engaged in protein engineering, bio-conjugation, and cellular imaging. The guide details the experimental protocol for Western blot confirmation and compares its performance against alternative methods, supported by experimental principles.
Introduction to this compound
This compound is an unnatural amino acid that can be incorporated into proteins using engineered aminoacyl-tRNA synthetase/tRNA pairs, such as the tRNAPyl/PylRSAF system.[1] Its strained cyclooctene (SCO) group facilitates a highly specific and rapid inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with a tetrazine-functionalized probe.[1] This bioorthogonal "click chemistry" reaction enables the precise labeling of target proteins for various downstream applications, including visualization and purification. Verifying the successful incorporation of this compound is a critical first step in these workflows.
Method 1: Western Blot Analysis
Western blotting is a widely used technique to confirm this compound incorporation. The strategy does not rely on an antibody against the modified lysine itself. Instead, it uses the iEDDA click reaction to attach a detectable tag (like biotin or a FLAG epitope) to the SCO group. A subsequent Western blot then detects this tag using a specific, high-affinity antibody.
Experimental Workflow Diagram
Caption: Workflow for confirming this compound incorporation via Western blot.
Detailed Experimental Protocol
This protocol outlines the key steps for verifying this compound incorporation into a target protein expressed in mammalian cells.
1. Sample Preparation and Protein Expression:
- Co-transfect mammalian cells (e.g., HEK293T) with plasmids encoding the target protein (containing an amber stop codon, TAG, at the desired incorporation site) and the this compound synthetase/tRNA pair (pylRS/tRNApyl).
- Culture the transfected cells in a suitable medium. For labeling, supplement the medium with this compound to a final concentration of 100-500 µM. Incubate for 24-48 hours to allow for protein expression and incorporation.
- As a negative control, culture a separate batch of transfected cells without this compound.
2. Cell Lysis and Protein Quantification:
- Harvest the cells and wash them with ice-cold PBS.
- Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
- Centrifuge the lysate at 13,000 x g for 20 minutes at 4°C to pellet cellular debris.[3]
- Collect the supernatant and determine the total protein concentration using a BCA protein assay.[2]
3. iEDDA Click Reaction:
- In a microcentrifuge tube, combine 20-50 µg of total protein lysate with a Tetrazine-biotin conjugate (or Tetrazine-FLAG). A final concentration of 100 µM for the tetrazine probe is a good starting point.
- Incubate the reaction at room temperature for 1-2 hours with gentle agitation.
4. SDS-PAGE and Western Blotting:
- Add SDS-PAGE loading buffer to the reaction mixture and denature by heating at 95°C for 5 minutes.
- Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).
- Incubate the membrane with an appropriate primary antibody conjugate diluted in blocking buffer. For biotinylated proteins, use HRP-conjugated streptavidin (e.g., 1:5000 dilution) and incubate for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.
- If a FLAG tag was used, incubate with a primary anti-FLAG antibody overnight at 4°C, wash, and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
5. Detection:
- Add an enhanced chemiluminescent (ECL) substrate to the membrane.
- Image the resulting signal using a chemiluminescence detection system. A band at the expected molecular weight of the target protein in the this compound-treated sample, which is absent in the negative control, confirms successful incorporation.
Comparison of Detection Methods
While Western blotting is a reliable method, other techniques offer distinct advantages for analyzing protein modifications. The choice of method depends on the specific experimental goals, such as the need for site-specific information or high-throughput analysis.
| Parameter | Western Blot (via Click Chemistry) | Mass Spectrometry (MS) | In-Gel Fluorescence (via Click Chemistry) |
| Principle | Immunoassay detection of a clicked-on epitope tag (e.g., Biotin, FLAG). | Direct detection of the mass shift in tryptic peptides containing the incorporated amino acid. | Direct visualization of a clicked-on fluorophore attached to the protein in an SDS-PAGE gel. |
| Specificity | High (dependent on click reaction and antibody specificity). | Very High (provides sequence and site-specific confirmation). | High (dependent on click reaction specificity). |
| Sensitivity | High (femtogram to picogram range). | Very High (attomole to femtomole range). | Moderate to High (picogram to nanogram range). |
| Quantitative Capability | Semi-quantitative; requires careful normalization and validation of the linear range. | Highly quantitative, especially with stable isotope labeling (SILAC). | Semi-quantitative; signal can be quantified with appropriate standards. |
| Information Provided | Confirms incorporation into the target protein (by molecular weight). Does not provide site-specific information. | Confirms incorporation and identifies the exact site of modification. Can identify multiple incorporation sites. | Confirms incorporation into the target protein (by molecular weight). |
| Throughput | Moderate. | Low to Moderate; sample preparation can be intensive. | High. |
| Equipment | Standard Western blot equipment. | LC-MS/MS system. | Gel imager with appropriate fluorescence channels. |
| Key Advantage | Widely accessible, established protocol. | Provides definitive, site-specific evidence and is ideal for discovery proteomics. | Rapid, avoids the use of antibodies and multiple incubation/wash steps. |
| Key Limitation | Indirect detection; relies on the efficiency of the click reaction and antibody performance. | Requires specialized equipment and expertise in data analysis. | Lower sensitivity compared to Western blot or MS; potential for high background fluorescence. |
Alternative Method Workflow: Mass Spectrometry
Caption: General workflow for MS-based confirmation of amino acid incorporation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Immunoprecipitation of Acetyl-lysine And Western Blotting of Long-chain acyl-CoA Dehydrogenases and Beta-hydroxyacyl-CoA Dehydrogenase in Palmitic Acid Treated Human Renal Tubular Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Tetrazine Derivatives for SCO-L-Lysine Ligation
For Researchers, Scientists, and Drug Development Professionals
The inverse electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles has emerged as a powerful tool for bioorthogonal chemistry, enabling the precise modification of biomolecules in complex biological systems.[1] The genetic incorporation of s-cyclooctyne-L-lysine (SCO-L-Lysine) into proteins provides a versatile handle for site-specific labeling with tetrazine-functionalized probes.[2] The choice of the tetrazine derivative is critical, as it dictates the reaction kinetics, stability, and overall success of the ligation. This guide provides a comparative analysis of various tetrazine derivatives to facilitate the selection of the optimal reagent for your research needs.
Key Performance Metrics
The efficacy of a tetrazine derivative in this compound ligation is determined by a balance of several key parameters:
-
Reaction Kinetics: The second-order rate constant (k₂) is a crucial metric, quantifying the speed of the ligation. Faster kinetics are essential for applications involving low concentrations of reactants or rapid biological processes.[1]
-
Stability: Tetrazine derivatives must be sufficiently stable in aqueous buffers and biological media to remain reactive throughout the experiment. Stability is often a trade-off with reactivity, as highly reactive tetrazines can be more susceptible to degradation.[3][4]
-
Hydrophilicity: For in vivo applications, hydrophilic tetrazines are generally preferred to enhance solubility, minimize non-specific binding, and improve pharmacokinetic profiles.
-
Fluorogenic Properties: In fluorescence imaging, the ability of a tetrazine to quench an appended fluorophore and the subsequent fluorescence enhancement upon ligation is a significant advantage, enabling no-wash imaging.
Comparative Data of Tetrazine Derivatives
The following tables summarize the performance of common tetrazine derivatives. It is important to note that the majority of kinetic data has been generated using trans-cyclooctene (TCO) derivatives as the dienophile. While the reactivity trends are expected to be similar for this compound, the absolute rate constants may differ.
Table 1: Reaction Kinetics of Tetrazine Derivatives with Strained Dienophiles
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent | Temperature [°C] |
| 3,6-di-(2-pyridyl)-s-tetrazine (DP-Tz) | trans-cyclooctene (TCO) | ~2,000 | 9:1 MeOH/water | 25 |
| 3-methyl-6-phenyl-s-tetrazine | TCO | ~1,000 | PBS | 37 |
| 3-(p-benzylamino)-6-methyl-s-tetrazine | TCO | ~30,000 | PBS | 37 |
| 3-phenyl-1,2,4,5-tetrazine | axTCO-PEG₄ | 70,000 - 110,000 | DPBS | Not Specified |
| 3-(4-fluorophenyl)-1,2,4,5-tetrazine | axTCO-PEG₄ | 20,000 - 130,000 | DPBS | Not Specified |
| 3-(6-methylpyridin-2-yl)-1,2,4,5-tetrazine | TCO | 25,000 - 80,000 | DPBS | Not Specified |
| 3,6-diphenyl-s-tetrazine | TCO | ~3,100 | MeOH | 25 |
| Triazolyl-tetrazine (Ta-Tz) | axial-TCO (4a-TCO) | 10,332 | PBS | 37 |
| Pyridyl-tetrazine (Py-Tz) | axial-TCO (4a-TCO) | >10,000 | PBS | 37 |
| Phenyl-tetrazine (Ph-Tz) | axial-TCO (4a-TCO) | <2,000 | PBS | 37 |
| Methyl-tetrazine (Me-Tz) | axial-TCO (4a-TCO) | <2,000 | PBS | 37 |
Note: Data is compiled from multiple sources and reaction conditions may vary. Please refer to the original publications for detailed information.
Table 2: Stability of Tetrazine Derivatives
| Tetrazine Derivative | Condition | Stability Metric | Reference |
| Triazolyl-tetrazine (3b) | DMEM + 10% FBS, 37°C | >80% remaining after 24h | |
| Pyridyl-tetrazine (Py-Tz) | DMEM + 10% FBS, 37°C | ~20% remaining after 24h | |
| Phenyl-tetrazine (Ph-Tz) | DMEM + 10% FBS, 37°C | >80% remaining after 24h | |
| Methyl-tetrazine (Me-Tz) | DMEM + 10% FBS, 37°C | >90% remaining after 24h | |
| 3,6-di-(2-pyridyl)-s-tetrazine (DP-Tz) | Pure water | 20% decomposition after 2h |
Experimental Protocols
Reproducible and comparable data are essential for the rational selection of labeling reagents. Below are detailed methodologies for key experiments.
Protocol 1: Determination of Second-Order Rate Constant (k₂) for Tetrazine-SCO-L-Lysine Ligation
1. Reagent Preparation: a. Prepare a stock solution of the tetrazine derivative (e.g., 1 mM in DMSO). b. Prepare a stock solution of this compound (e.g., 20 mM in aqueous buffer, pH 7.4). c. On the day of the experiment, dilute the stock solutions in the reaction buffer (e.g., PBS, pH 7.4) to the desired final concentrations. The this compound concentration should be in pseudo-first-order excess (at least 10-fold higher than the tetrazine concentration).
2. Stopped-Flow Measurement: a. Equilibrate the stopped-flow spectrophotometer to the desired temperature (e.g., 25 °C or 37 °C). b. Load the tetrazine and this compound solutions into separate syringes of the instrument. c. Rapidly mix the two solutions and monitor the decrease in the characteristic absorbance of the tetrazine (typically between 510-540 nm) over time. d. Record the absorbance decay trace.
3. Data Analysis: a. Fit the absorbance decay data to a single exponential decay function to obtain the observed rate constant (k_obs). b. The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the this compound in excess: k₂ = k_obs / [this compound]. c. Perform the experiment at multiple this compound concentrations and plot k_obs versus [this compound]. The slope of the resulting linear fit will give a more accurate k₂.
Protocol 2: Assessment of Tetrazine Stability in Biological Media
1. Sample Preparation: a. Prepare a stock solution of the tetrazine derivative (e.g., 10 mM in DMSO). b. Dilute the stock solution to a final concentration (e.g., 100 µM) in pre-warmed (37 °C) biological medium (e.g., cell culture medium with 10% FBS or mouse serum).
2. Incubation: a. Incubate the samples at 37 °C in a controlled environment.
3. Time-Point Analysis: a. At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the sample. b. Quench any potential degradation by flash freezing or immediate analysis. c. Analyze the remaining concentration of the intact tetrazine derivative using HPLC or LC-MS by monitoring the characteristic absorbance of the tetrazine.
4. Data Analysis: a. Plot the percentage of the remaining tetrazine derivative as a function of time. b. Determine the half-life (t₁/₂) of the tetrazine derivative by fitting the data to a first-order decay model.
Visualizations
Reaction Mechanism
Caption: Inverse electron-demand Diels-Alder (iEDDA) reaction of a tetrazine with this compound.
Experimental Workflow for Kinetics Measurement
Caption: Workflow for determining the second-order rate constant of tetrazine-SCO-L-Lysine ligation.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Orthogonality of SCO-L-Lysine Reactions in Complex Biological Systems: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a bioorthogonal reaction is a critical decision that hinges on a delicate balance of kinetics, stability, and biocompatibility. This guide provides an objective comparison of SCO-L-Lysine, a cyclooctyne-containing non-canonical amino acid, with other prominent alternatives for labeling and modifying biomolecules in complex biological environments. The data presented herein is supported by experimental findings to aid in the selection of the most appropriate tool for specific research applications.
This compound has emerged as a valuable tool in chemical biology for site-specific protein modification. Its cyclooctyne moiety allows for participation in two major types of bioorthogonal "click" chemistry reactions: the strain-promoted azide-alkyne cycloaddition (SPAAC) and the strain-promoted inverse-electron-demand Diels-Alder (SPIEDAC) reaction with tetrazines. The orthogonality of these reactions—their ability to proceed in a living system without interfering with native biochemical processes—is paramount for their utility. This guide assesses this orthogonality and compares the performance of this compound with two widely used alternatives: TCO-L-Lysine (containing a trans-cyclooctene) and BCN-L-Lysine (containing a bicyclononyne).
Performance Comparison of Bioorthogonal Reactions
The selection of a bioorthogonal reaction pair is a multi-faceted decision. Key parameters for consideration include the reaction rate (kinetics), the stability of the reactants and products in a biological milieu, and the potential for cytotoxicity. The following tables summarize the quantitative data for this compound and its alternatives.
Reaction Kinetics
The second-order rate constant (k₂) is a critical measure of the efficiency of a bioorthogonal reaction. A higher k₂ value indicates a faster reaction, which is often desirable for capturing dynamic processes or when working with low concentrations of reactants.
| Reaction Pair | Bioorthogonal Reaction Type | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Notes |
| This compound + Azide | SPAAC | ~0.3 - 1.0 | Slower than SPIEDAC reactions, but offers good orthogonality. |
| This compound + Tetrazine | SPIEDAC | Relatively slow compared to TCO and BCN reactions. | The reaction of cyclooctynes with tetrazines is generally slower than that of trans-cyclooctenes. |
| TCO-L-Lysine + Tetrazine | SPIEDAC | ~1,000 - 30,000 | Exceptionally fast kinetics, making it ideal for rapid labeling. The rate is highly dependent on the tetrazine substituent.[1] |
| BCN-L-Lysine + Azide | SPAAC | ~0.3 - 2.6 | Similar kinetics to this compound with azides.[2] |
| BCN-L-Lysine + Tetrazine | SPIEDAC | ~1.5 - 437 | Generally faster than this compound reactions but slower than TCO-L-Lysine. The rate is influenced by the tetrazine structure.[3] |
Stability in Biological Systems
The stability of the non-canonical amino acid and its reaction partner is crucial for successful labeling, especially in long-term experiments. Instability can lead to off-target reactions or a reduction in labeling efficiency.
| Non-canonical Amino Acid | Stability Considerations |
| This compound | Generally considered stable in typical cell culture conditions. |
| TCO-L-Lysine | The axial isomer of TCO-L-Lysine has a significantly longer half-life than the equatorial isomer.[4] The trans-isomer can isomerize to the less reactive cis-isomer, and this process can be influenced by the cellular environment.[5] |
| BCN-L-Lysine | Can be unstable under acidic conditions and has been shown to decompose in E. coli cultures. Some studies have also reported instability in the presence of glutathione (GSH). |
Cytotoxicity
Low cytotoxicity of the non-canonical amino acid and the labeling probe is essential for maintaining the health and normal physiology of the biological system under investigation.
| Compound | Cell Line | IC50 Value | Notes |
| Poly-L-lysine | CHO DG44 | EC50 values are ~5-250 times higher for linear polylysine compared to dendritic and hyperbranched forms of similar molecular weight. | The cytotoxicity of lysine-based polymers is dependent on their structure and molecular weight. |
| L-lysine hydrochloride | Sprague-Dawley rats | NOAEL > 5.0% in diet | No adverse effects were observed at the highest dose tested. |
| Tetrazine-dyes | HEK293T cells | Generally low toxicity at concentrations used for imaging. | Higher concentrations of some tetrazine-containing amino acids (>0.3 mM) have shown cytotoxicity. |
Signaling Pathways and Experimental Workflows
To visualize the relationships and processes discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for this compound incorporation and subsequent bioorthogonal reactions.
Caption: Assessing the orthogonality of bioorthogonal reactions in a biological context.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental data. Below are summarized protocols for key experiments cited in this guide.
Protocol 1: In Cellulo Reaction Kinetics Assay
This protocol outlines a method for measuring the kinetics of bioorthogonal reactions within living cells using a FRET-based assay.
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Co-transfect cells with plasmids encoding the protein of interest (containing an amber stop codon at the desired labeling site), a pyrrolysyl-tRNA synthetase (PylRS)/tRNA pair, and a fluorescent protein (e.g., EGFP) as a FRET donor.
-
Supplement the culture medium with the desired non-canonical amino acid (e.g., 1 mM this compound).
-
-
Labeling Reaction:
-
After 24-48 hours of expression, harvest the cells and resuspend them in a suitable buffer (e.g., PBS).
-
Add the bioorthogonal probe (e.g., a tetrazine-dye conjugate that acts as a FRET acceptor) at various concentrations.
-
-
Data Acquisition and Analysis:
-
Measure the FRET signal over time using a flow cytometer or a fluorescence plate reader.
-
Calculate the observed reaction rate constant (k_obs) for each probe concentration.
-
Plot k_obs against the probe concentration and determine the second-order rate constant (k₂) from the slope of the linear fit.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the cytotoxicity of non-canonical amino acids and their reaction partners.
-
Cell Seeding:
-
Seed a mammalian cell line (e.g., HeLa or HEK293T) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., this compound, tetrazine-dye) in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compound. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
Incubate the cells for 24-72 hours.
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Conclusion
The choice between this compound and its alternatives is highly dependent on the specific experimental requirements. For applications demanding extremely fast kinetics, TCO-L-Lysine in combination with a reactive tetrazine is the superior choice. However, the stability of the TCO isomer must be considered. This compound provides a stable and reliable option for SPAAC reactions, albeit with slower kinetics. BCN-L-Lysine offers a compromise with moderate to fast kinetics for SPIEDAC reactions, but its stability in certain biological environments may be a concern.
Ultimately, the orthogonality of any bioorthogonal reaction must be empirically validated within the context of the specific biological system and experimental design. This guide serves as a starting point for researchers to make informed decisions based on the available quantitative data and established experimental protocols.
References
- 1. N-(4E)-TCO-L-lysine 1380349-88-1 | TCI AMERICA [tcichemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and Evaluation of Novel Ring‐Strained Noncanonical Amino Acids for Residue‐Specific Bioorthogonal Reactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative study on the in vitro cytotoxicity of linear, dendritic, and hyperbranched polylysine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thirteen-week oral toxicity study of L-lysine hydrochloride in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking SCO-L-Lysine against other bioorthogonal labeling techniques
A Comparative Guide to Bioorthogonal Labeling: Benchmarking SCO-L-Lysine
In the intricate world of chemical biology and drug development, the ability to precisely tag and visualize biomolecules within their native environment is paramount. Bioorthogonal chemistry provides a powerful toolkit for this purpose, offering reactions that proceed with high specificity and efficiency within living systems without interfering with endogenous biochemical processes.[1][2] Among the advanced tools available, this compound, a non-canonical amino acid, has emerged as a potent reagent for site-specific protein labeling.
This guide provides an objective comparison of this compound, which primarily utilizes the Strain-Promoted Inverse Electron Demand Diels-Alder Cycloaddition (SPIEDAC), against other leading bioorthogonal techniques: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Staudinger Ligation. We will delve into their reaction mechanisms, performance metrics, and experimental protocols to assist researchers in selecting the optimal strategy for their specific needs.
Mechanisms of Action: A Comparative Overview
The choice of a bioorthogonal reaction is fundamentally dictated by its underlying mechanism, which governs its speed, specificity, and biocompatibility.
-
This compound (SPIEDAC): This technique involves the genetic incorporation of this compound into a protein of interest. The cyclooctyne (SCO) moiety then undergoes an extremely rapid and selective inverse electron demand Diels-Alder reaction with a tetrazine-conjugated probe.[3][4] This reaction is catalyst-free and among the fastest bioorthogonal reactions known.[5]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): As a cornerstone of "click chemistry," CuAAC facilitates the formation of a stable triazole linkage between a terminal alkyne and an azide. The reaction's high efficiency is dependent on a copper(I) catalyst, which accelerates the reaction rate by several orders of magnitude compared to the uncatalyzed version. While highly effective, the potential for copper-induced cytotoxicity is a consideration for live-cell applications.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the cytotoxicity associated with CuAAC, SPAAC utilizes a strained cyclooctyne (e.g., DBCO, BCN) that reacts with an azide without the need for a metal catalyst. The reaction is driven by the release of ring strain in the cyclooctyne, allowing it to proceed efficiently at physiological temperatures. Its biocompatibility makes it a workhorse for live-cell imaging and in vivo studies.
-
Staudinger Ligation: This classic bioorthogonal reaction forms a stable amide bond from the reaction of an azide with a specifically engineered triarylphosphine. The reaction proceeds through an aza-ylide intermediate. It is highly selective, as both the azide and phosphine groups are abiotic and orthogonal to native functional groups. However, its primary limitation is its relatively slow reaction kinetics compared to click chemistry alternatives.
Data Presentation: Quantitative and Qualitative Comparison
The selection of a bioorthogonal strategy often involves a trade-off between reaction speed, biocompatibility, and the steric footprint of the chemical reporters. The following tables summarize key performance metrics to guide this decision-making process.
Table 1: Comparison of Reaction Kinetics
| Reaction Type | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Catalyst Required |
| SPIEDAC | SCO-Tetrazine | >1,000 - 73,000 | No |
| CuAAC | Terminal Alkyne-Azide | ~100 - 1,000 | Yes (Copper I) |
| SPAAC | DBCO-Azide | ~0.1 - 1.0 | No |
| SPAAC | BCN-Azide | ~0.01 - 0.1 | No |
| Staudinger Ligation | Phosphine-Azide | ~0.002 - 0.01 | No |
Table 2: Qualitative Performance Comparison
| Feature | This compound (SPIEDAC) | CuAAC | SPAAC | Staudinger Ligation |
| Biocompatibility | Excellent | Good (Potential Cu toxicity) | Excellent | Excellent |
| Reaction Conditions | Physiological (pH, temp) | Aqueous buffers; requires ligands | Physiological (pH, temp) | Physiological (pH, temp) |
| Handle Size | SCO group is moderately sized | Alkyne is small; Azide is very small | Strained alkynes can be bulky | Phosphines can be bulky |
| Resulting Linkage | Dihydropyridazine | 1,4-disubstituted 1,2,3-triazole | 1,2,3-triazole | Amide |
| Primary Advantage | Extremely fast kinetics | High efficiency and yield | Excellent biocompatibility for in vivo use | High chemoselectivity |
| Primary Limitation | Requires genetic encoding system | Potential cytotoxicity | Slower kinetics than SPIEDAC/CuAAC | Slow kinetics; phosphine oxidation |
Mandatory Visualizations
The following diagrams illustrate the core chemical transformations and a generalized workflow for bioorthogonal labeling experiments.
Experimental Protocols
The following protocols provide a generalized framework for applying these labeling techniques. Researchers should optimize concentrations, incubation times, and buffer conditions for their specific biological system.
Protocol 1: Protein Labeling via this compound and SPIEDAC
This protocol describes the site-specific labeling of a target protein by genetically encoding this compound.
-
Expression of Target Protein:
-
Co-transform cells (e.g., E. coli or mammalian) with two plasmids: one encoding the target protein with an in-frame amber stop codon (TAG) at the desired labeling site, and another encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for this compound (e.g., PylRS/tRNACUA).
-
Culture the cells in a medium supplemented with 1-2 mM this compound.
-
Induce protein expression according to your standard protocol.
-
-
Cell Lysis and Protein Purification (Optional):
-
For in vitro labeling, harvest the cells, lyse them, and purify the this compound-containing protein using standard chromatography techniques.
-
-
SPIEDAC Reaction:
-
For live-cell labeling, wash the cells with PBS. Add the tetrazine-conjugated probe (e.g., Tetrazine-Fluorophore) to the culture medium at a final concentration of 5-20 µM.
-
For in vitro labeling, add the tetrazine probe to the purified protein solution in a 5-10 fold molar excess.
-
Incubate for 5-30 minutes at 37°C (for live cells) or room temperature (for in vitro). The reaction is typically very fast.
-
-
Washing and Analysis:
-
Wash the cells three times with PBS to remove the unreacted probe.
-
Analyze the labeled cells or protein solution using an appropriate method, such as fluorescence microscopy, flow cytometry, or SDS-PAGE with in-gel fluorescence scanning.
-
Protocol 2: Metabolic Labeling and SPAAC
This protocol details the labeling of cell-surface glycoproteins using an azide-containing sugar analog and a DBCO-conjugated fluorophore.
-
Metabolic Incorporation of Azide:
-
Culture adherent mammalian cells (e.g., HeLa) to ~70% confluency.
-
Replace the standard culture medium with a medium containing an azide-functionalized sugar (e.g., 25-50 µM peracetylated N-azidoacetylmannosamine, Ac₄ManNAz).
-
Incubate the cells for 24-48 hours at 37°C and 5% CO₂ to allow for metabolic incorporation into glycans.
-
-
SPAAC Reaction:
-
Prepare a stock solution of the DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488) in DMSO.
-
Wash the cells twice with warm PBS.
-
Dilute the DBCO-fluorophore in a pre-warmed culture medium to a final concentration of 20-50 µM.
-
Add the labeling medium to the cells and incubate for 15-60 minutes at 37°C, protected from light.
-
-
Washing and Analysis:
-
Wash the cells three times with warm PBS to remove any unreacted probe.
-
If desired, counterstain with a nuclear stain like DAPI.
-
Image the cells using fluorescence microscopy.
-
Protocol 3: Protein Conjugation via CuAAC
This protocol provides a general method for labeling a purified protein containing a terminal alkyne.
-
Reagent Preparation:
-
Prepare the following stock solutions: 20 mM CuSO₄ in water, 50 mM of a copper-stabilizing ligand (e.g., THPTA) in water, and a fresh 100 mM solution of sodium ascorbate in water.
-
Dissolve the azide-probe in a suitable solvent (e.g., DMSO).
-
Ensure the alkyne-modified protein is in an amine-free buffer (e.g., PBS) at a concentration of 1-5 mg/mL.
-
-
Catalyst Premix:
-
In a separate tube, combine the CuSO₄ and THPTA ligand solutions in a 1:5 molar ratio and let stand for 1-2 minutes.
-
-
CuAAC Reaction:
-
To the protein solution, add the azide-probe to a final concentration of 2-10 fold molar excess.
-
Add the catalyst premix to the reaction mixture.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-4 hours.
-
-
Purification and Analysis:
-
Remove the excess reagents and copper catalyst via size-exclusion chromatography or dialysis.
-
Analyze the resulting conjugate by SDS-PAGE, mass spectrometry, or other relevant techniques.
-
Protocol 4: Bioconjugation via Staudinger Ligation
This protocol describes a general procedure for conjugating an azide-modified molecule with a phosphine reagent.
-
Reagent Preparation:
-
Dissolve the azide-containing biomolecule in an appropriate buffer (e.g., a mixture of THF and water, 3:1 v/v) to a final concentration of ~20 mM.
-
Dissolve the phosphine reagent (engineered with an electrophilic trap, 1.2 equivalents) in a minimal amount of the same solvent.
-
-
Staudinger Ligation Reaction:
-
With stirring, add the phosphine solution to the azide solution at room temperature.
-
Allow the reaction to proceed for 4-12 hours. Monitor the reaction progress by TLC or LC-MS if applicable.
-
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Perform an extraction using an appropriate organic solvent (e.g., ethyl acetate) and wash with brine.
-
Dry the organic layer and concentrate to obtain the crude product.
-
Purify the final amide-linked product using column chromatography or HPLC.
-
Conclusion
The field of bioorthogonal chemistry offers a diverse and expanding set of tools for labeling and studying biomolecules. This compound, reacting via SPIEDAC, stands out for its exceptionally fast, catalyst-free kinetics, making it an ideal choice for applications requiring rapid labeling with high efficiency. However, its use is dependent on genetic encoding methodologies.
For researchers prioritizing biocompatibility in live animals or seeking to avoid genetic manipulation, SPAAC remains a robust and popular choice, despite its slower kinetics. CuAAC offers a balance of speed and simplicity for in vitro applications, provided that potential copper toxicity is managed. The Staudinger ligation, while slower, remains a valuable tool due to its high chemoselectivity and the stability of the resulting amide bond.
Ultimately, the optimal bioorthogonal strategy depends on the specific biological question, the experimental system (in vitro, live cells, or in vivo), and the required balance between reaction speed, biocompatibility, and ease of implementation. By understanding the comparative strengths and weaknesses of each technique, researchers can make informed decisions to powerfully illuminate complex biological processes.
References
- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 2. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | GCE4All Knowledge Base [gce4all.org]
- 5. Fitness Factors for Bioorthogonal Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for SCO-L-Lysine
For researchers, scientists, and professionals in drug development, ensuring a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, such as the non-canonical amino acid SCO-L-Lysine, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step logistical information for the safe handling and disposal of this compound, ensuring the protection of both laboratory personnel and the surrounding environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle this compound with care, adhering to standard laboratory safety protocols. While L-Lysine itself is an essential amino acid, the addition of the cyclooctyne (SCO) group for "click chemistry" applications may alter its chemical properties and potential hazards.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear safety glasses or goggles.[1][2]
-
Hand Protection: Wear suitable protective gloves, such as nitrile rubber.[1]
-
Body Protection: A lab coat or other protective clothing should be worn.[1][2]
-
Respiratory Protection: If there is a risk of generating dust, use a dust mask with a P1 filter or work in a well-ventilated area.
Step-by-Step Disposal Protocol for this compound
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach to its disposal is necessary. The following procedure is based on general best practices for laboratory chemical waste and information from the SDS for L-Lysine.
-
Waste Identification and Segregation:
-
Treat all this compound waste, including unused product, contaminated materials (e.g., pipette tips, gloves), and empty containers, as chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization:
-
Collect this compound waste in a designated, leak-proof, and clearly labeled waste container.
-
The label should include the full chemical name ("this compound"), any known hazards, and the accumulation start date.
-
Keep the waste container securely closed when not in use.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from general lab traffic and incompatible materials, particularly strong oxidizing agents.
-
-
Disposal Request:
-
Once the waste container is full or has reached the storage time limit set by your institution, arrange for its collection by your EHS office or a licensed chemical waste disposal company.
-
Follow your institution's specific procedures for requesting a chemical waste pickup.
-
-
Spill Management:
-
In the event of a spill, avoid creating dust.
-
For small spills, carefully sweep up the solid material and place it in the designated chemical waste container.
-
Clean the affected area with an appropriate solvent or detergent and collect the cleaning materials as contaminated waste.
-
For large spills, evacuate the area and contact your institution's EHS department immediately.
-
Chemical and Physical Properties of L-Lysine
| Property | Data |
| Molecular Formula | C₆H₁₄N₂O₂ |
| Molecular Weight | 146.19 g/mol |
| Appearance | White to light yellow powder/solid |
| Solubility | Very freely soluble in water; Insoluble in common neutral solvents. |
| Stability | Stable under normal conditions. |
| Incompatible Materials | Strong oxidizing agents. |
| Biodegradability | L-Lysine is readily biodegradable. |
Note: The addition of the SCO group may alter these properties, particularly biodegradability. Therefore, this compound should be treated as a chemical waste product.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound waste disposal.
By adhering to these procedures, you contribute to a safer research environment and ensure compliance with environmental regulations. Always consult your institution's specific guidelines and the most current Safety Data Sheet information available.
References
Personal protective equipment for handling SCO-L-Lysine
For laboratory professionals engaged in drug development and scientific research, ensuring safe handling of chemical compounds is paramount. This guide provides immediate, essential safety protocols and logistical information for handling SCO-L-Lysine. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the safety profiles of the closely related compounds L-Lysine and its derivatives. A thorough risk assessment should be conducted before handling.
Personal Protective Equipment (PPE)
The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Minimum Requirement | Recommended for Higher Risk Operations (e.g., generating dust, large quantities) |
| Eye Protection | Safety glasses with side shields.[1][2][3] | Chemical splash goggles or a face shield worn over safety glasses.[2] |
| Hand Protection | Disposable nitrile gloves (standard EN374).[1] | Chemical-resistant gloves (e.g., butyl rubber) for prolonged contact. |
| Body Protection | Standard laboratory coat. | Flame-resistant lab coat when working with flammable solvents. |
| Respiratory Protection | Not generally required with adequate ventilation. | Dust mask with a P1 filter or an N95 respirator if dust or aerosols are generated. |
| Footwear | Closed-toe shoes. | Chemical-resistant boots for spill response. |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls:
-
Always work in a well-ventilated area.
-
For procedures that may generate dust, use a chemical fume hood or provide appropriate exhaust ventilation.
2. Safe Handling:
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the formation of dust and aerosols.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound.
3. Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area. L-Lysine is noted to be strongly hygroscopic.
-
Keep away from heat and sources of ignition.
-
Avoid contact with strong oxidizing agents.
Emergency Procedures
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.
-
Skin Contact: Immediately wash off with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.
In all cases of exposure, seek medical attention if symptoms persist.
Disposal Plan
Waste Disposal:
-
Dispose of unused this compound as chemical waste through a licensed disposal company.
-
Do not dispose of down the drain or into the environment.
-
Contaminated labware (e.g., pipette tips, tubes) should be placed in a designated, sealed hazardous waste container for solids.
-
Contaminated PPE (e.g., gloves, disposable lab coats) should be bagged and disposed of as solid hazardous waste.
Spill Response:
-
Minor Spills:
-
Wear appropriate PPE.
-
Avoid breathing dust.
-
Sweep up the spilled solid, taking care not to generate dust.
-
Place the material in a sealed container for disposal.
-
Clean the spill area with soap and water.
-
-
Major Spills:
-
Evacuate the area.
-
Alert emergency services.
-
Prevent the spillage from entering drains or water courses.
-
Contain the spill using an inert material (e.g., sand or vermiculite) and proceed with cleanup as for a minor spill.
-
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
